(Rac)-Lanicemine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-2-pyridin-2-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUQWDCOOWEXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-Lanicemine: A Technical Guide to its Mechanism of Action at NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Lanicemine, also known as AZD6765, is a non-selective, low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound at the NMDA receptor, intended for researchers, scientists, and professionals in drug development. We will delve into its binding characteristics, functional effects as a channel blocker, and the downstream signaling pathways it modulates. This guide synthesizes key quantitative data into structured tables, presents detailed experimental methodologies for pivotal assays, and utilizes visualizations to illustrate complex biological processes.
Introduction to this compound and NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a ligand-gated ion channel activated by glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine. Its activation leads to an influx of Ca²⁺, triggering a cascade of intracellular signaling events fundamental to synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function has been implicated in various neurological and psychiatric disorders, including depression.
This compound emerged as a compound of interest due to its distinct profile as an NMDA receptor antagonist. Unlike the prototypical channel blocker ketamine, lanicemine (B1674462) is characterized as a "low-trapping" antagonist.[2][3] This property, which will be explored in detail, is believed to contribute to its potentially more favorable side-effect profile, with minimal psychotomimetic and dissociative effects observed in clinical studies.[3][4]
Binding and Channel Blocking Characteristics
This compound acts as an uncompetitive antagonist, binding within the ion channel pore of the NMDA receptor.[3][5] This mechanism is voltage-dependent, meaning the blockade becomes more pronounced as the neuronal membrane is depolarized.
Quantitative Binding and Inhibition Data
The following table summarizes the key quantitative parameters defining the interaction of this compound with the NMDA receptor.
| Parameter | Value | Cell/Assay Type | Reference(s) |
| Binding Affinity (Ki) | 0.56 - 2.1 µM | Radioligand Binding Assay | [5][6] |
| IC50 | 4 - 7 µM | Chinese Hamster Ovary (CHO) Cells | [6] |
| IC50 | 6.4 µM | Xenopus oocyte Expression System | [6] |
| NR2A/NR2B IC50 Ratio | 1.4 | Xenopus oocyte Expression System | [3] |
| Voltage Dependence of Block (NR1/NR2B) | 5 - 7 fold | Not Specified | [3] |
| Trapping Block | 54% | Not Specified | [3][7] |
For comparison, ketamine exhibits a trapping block of 86% under similar conditions.[3][7]
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the NMDA receptor channel pore.
Objective: To quantify the affinity of this compound for the MK-801 binding site within the NMDA receptor channel.
Materials:
-
Rat brain cortical membranes
-
[³H]MK-801 (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glutamate and Glycine
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.
-
Binding Reaction: In a 96-well plate, combine the prepared membranes, a fixed concentration of [³H]MK-801, and varying concentrations of this compound. Include glutamate and glycine to open the NMDA receptor channel, allowing access to the intrachannel binding site.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of [³H]MK-801 binding (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Workflow Diagram:
Caption: Workflow for a radioligand binding assay to determine Ki of Lanicemine.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to determine the IC50, subunit selectivity, and voltage dependence of this compound.
Objective: To characterize the functional inhibition of NMDA receptor currents by this compound.
Materials:
-
Xenopus laevis oocytes
-
cRNA for NMDA receptor subunits (e.g., NR1, NR2A, NR2B)
-
Two-electrode voltage-clamp setup
-
Perfusion system
-
Recording solution (e.g., containing NaCl, KCl, CaCl₂, HEPES)
-
Agonist solution (recording solution with glutamate and glycine)
-
This compound solutions of varying concentrations
Procedure:
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject cRNA encoding the desired NMDA receptor subunits and incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two electrodes (one for voltage clamping, one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
IC50 Determination: Perfuse the oocyte with the agonist solution to elicit an inward current. Once a stable baseline current is achieved, co-apply varying concentrations of this compound with the agonists and measure the degree of current inhibition.
-
Subunit Selectivity: Repeat the IC50 determination for oocytes expressing different NR2 subunits (e.g., NR1/NR2A vs. NR1/NR2B) to assess selectivity.
-
Voltage Dependence: To assess voltage dependence, apply a fixed concentration of this compound and measure the current inhibition at different holding potentials.
-
Data Analysis: Plot the concentration-response curve to determine the IC50. Compare IC50 values across different subunit combinations to determine selectivity. Plot the percentage of block against the membrane potential to assess voltage dependence.
Experimental Setup Diagram:
Caption: Schematic of a two-electrode voltage clamp setup for oocyte recordings.
Trapping Block Assay
This assay differentiates between trapping and open-channel blockers of the NMDA receptor.
Objective: To determine the extent to which this compound is "trapped" within the NMDA receptor channel when the agonist is removed.
Procedure:
-
Using a whole-cell patch-clamp configuration on cultured neurons or HEK293 cells expressing NMDA receptors, apply glutamate and glycine to elicit a current.
-
Co-apply this compound with the agonists until a steady-state block is achieved.
-
Rapidly wash out both the agonists and this compound.
-
After a brief washout period, re-apply only the agonists.
-
The degree of inhibition observed upon the second agonist application reflects the amount of this compound that remained trapped in the channel.
Downstream Signaling Pathways
The antidepressant effects of NMDA receptor antagonists are thought to be mediated by downstream signaling cascades that promote synaptogenesis and reverse stress-induced neuronal atrophy.
The PI3K/Akt/mTOR/GSK3β Pathway
Studies have shown that the antidepressant-like effects of this compound involve the activation of the PI3K/Akt/mTOR signaling pathway and the inhibition of GSK3β.[1] This pathway is crucial for cell growth, proliferation, and survival.
Signaling Cascade:
-
Blockade of NMDA receptors by this compound is hypothesized to lead to a disinhibition of cortical pyramidal neurons, resulting in a burst of glutamate release.
-
This glutamate surge preferentially activates AMPA receptors, leading to membrane depolarization and Ca²⁺ influx through voltage-gated calcium channels.
-
The increase in intracellular Ca²⁺ can activate the PI3K/Akt pathway.
-
Activated Akt phosphorylates and activates mTOR (mammalian target of rapamycin) and phosphorylates and inhibits GSK3β (glycogen synthase kinase 3 beta).
-
Activation of mTORC1 leads to the phosphorylation of downstream targets like p70S6K, promoting the synthesis of synaptic proteins such as synapsin.[1]
Signaling Pathway Diagram:
Caption: Proposed signaling pathway for this compound's antidepressant effects.
Western Blot Analysis of Signaling Proteins
Objective: To measure the change in the phosphorylation state and total protein levels of key components of the PI3K/Akt/mTOR pathway following this compound treatment.
Procedure:
-
Treat cultured neuronal cells or tissue homogenates from this compound-treated animals with appropriate controls.
-
Lyse the cells/tissue and quantify the total protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of Akt, mTOR, GSK3β, and synapsin.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and image the blot.
-
Perform densitometric analysis to quantify the changes in protein levels.
In Vivo Effects
Modulation of Gamma Oscillations
In vivo studies in both rodents and humans have demonstrated that this compound administration leads to a dose-dependent increase in gamma-band EEG activity.[3] This is considered a translational biomarker of NMDA receptor antagonism and cortical disinhibition.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular glutamate levels in specific brain regions.
Procedure:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex) of an anesthetized or freely moving rodent.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect dialysate samples at regular intervals to establish a baseline of extracellular glutamate.
-
Administer this compound systemically or locally through the probe (reverse dialysis).
-
Continue collecting dialysate samples and analyze the glutamate concentration using HPLC.
Conclusion
This compound is a voltage-dependent, uncompetitive antagonist of the NMDA receptor, binding within the ion channel pore. Its key distinguishing feature is its "low-trapping" nature, which may underlie its improved tolerability profile compared to other NMDA receptor channel blockers like ketamine. This compound is non-selective for NR2A and NR2B subunits. Its mechanism of action is linked to the downstream activation of the PI3K/Akt/mTOR signaling pathway, leading to increased synthesis of synaptic proteins. The in vivo effects of this compound are characterized by an increase in cortical gamma oscillations, a marker of NMDA receptor engagement. This comprehensive understanding of its mechanism of action is crucial for the continued exploration of NMDA receptor modulators in the treatment of depression and other CNS disorders.
References
- 1. Functional inhibition by methadone of N-methyl-D-aspartate receptors expressed in Xenopus oocytes: stereospecific and subunit effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Regulation of excitatory amino acid release by N-methyl-D-aspartate receptors in rat striatum: in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ETD | Transfection optimization of HEK-293 cells with NMDA receptor subunits NR1 and NR2A | ID: nz805z711 | Emory Theses and Dissertations [etd.library.emory.edu]
- 7. Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Lanicemine: A Technical Guide to Synthesis, Purification, and Neurological Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for (Rac)-Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist. Additionally, it details the key signaling pathways implicated in its mechanism of action, offering valuable insights for researchers in neurology and drug development.
Synthesis of this compound
This compound, chemically known as (±)-1-phenyl-2-(pyridin-2-yl)ethanamine, is a synthetic organic compound. While specific, detailed, publicly available protocols for its synthesis are limited due to its development as a pharmaceutical candidate, a plausible and commonly utilized synthetic route for analogous 1,2-diarylethylamines can be conceptualized. This generally involves the formation of a carbon-carbon bond between a phenyl group and a pyridylmethyl group, followed by the introduction of the amine functionality.
A potential synthetic approach could involve the reaction of a phenylmagnesium halide with 2-pyridineacetonitrile, followed by reduction of the resulting imine or nitrile. Another feasible route is the condensation of benzaldehyde (B42025) with 2-methylpyridine (B31789) to form a stilbazole intermediate, which can then be reduced and aminated.
Conceptual Experimental Workflow for Synthesis:
Caption: Conceptual workflow for the synthesis of this compound.
Note: The specific reagents, solvents, reaction times, and temperatures would require optimization for this particular synthesis.
Purification of this compound
The purification of this compound is crucial to remove unreacted starting materials, byproducts, and other impurities. A multi-step purification process combining extraction and chromatographic techniques, followed by recrystallization, is typically employed for compounds of this nature.
2.1. Extraction:
Following the synthesis, an initial workup involving liquid-liquid extraction is performed. The reaction mixture is typically quenched with an aqueous solution, and the pH is adjusted to separate the basic amine product into an organic layer.
2.2. Column Chromatography:
The crude product obtained after extraction is often subjected to column chromatography for further purification.
Table 1: Illustrative Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane |
| Detection | UV light (254 nm) or TLC with a suitable stain |
2.3. Recrystallization:
The final step in purification is often recrystallization from a suitable solvent system to obtain a highly pure, crystalline product. The choice of solvent is critical and is determined by the solubility of this compound at different temperatures.
Table 2: Potential Recrystallization Solvents
| Solvent/Solvent System | Rationale |
| Ethanol/Water | Good solubility at high temperatures, poor at low temperatures. |
| Isopropanol | Similar properties to ethanol. |
| Toluene | For less polar impurities. |
Purification Workflow:
Caption: General workflow for the purification of this compound.
Signaling Pathways of Lanicemine
Lanicemine exerts its effects primarily by acting as an uncompetitive antagonist at the NMDA receptor, a key player in glutamatergic neurotransmission.[1] This interaction modulates downstream signaling cascades, notably the PI3K/Akt/mTOR pathway, which is implicated in the pathophysiology of depression and the action of antidepressant drugs.[2][3][4]
3.1. NMDA Receptor Antagonism:
The NMDA receptor is a ligand-gated ion channel that, when activated by glutamate (B1630785) and a co-agonist (glycine or D-serine), allows for the influx of Ca²⁺ ions into the neuron.[5][6] This influx is a critical trigger for numerous intracellular signaling pathways involved in synaptic plasticity, learning, and memory.[7] Lanicemine, by binding within the ion channel pore of the NMDA receptor, blocks this flow of ions.[5]
Caption: Lanicemine blocks the NMDA receptor ion channel.
3.2. Downstream PI3K/Akt/mTOR Pathway:
The modulation of NMDA receptor activity by Lanicemine has significant downstream consequences. One of the key pathways affected is the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and synaptic plasticity.[8] In the context of depression, this pathway is often downregulated. By blocking NMDA receptors, particularly on inhibitory GABAergic interneurons, Lanicemine can lead to a disinhibition of glutamatergic neurons and a subsequent surge in glutamate release. This glutamate surge is thought to preferentially activate AMPA receptors, leading to the activation of downstream signaling pathways, including the PI3K/Akt/mTOR cascade. The activation of this pathway is believed to underlie the rapid antidepressant effects observed with some NMDA receptor antagonists.[2][9]
Caption: Lanicemine's modulation of the PI3K/Akt/mTOR pathway.
Conclusion
The synthesis and purification of this compound require standard organic chemistry techniques, with careful optimization of reaction and purification parameters being essential for achieving high purity and yield. Its mechanism of action as an NMDA receptor antagonist and subsequent modulation of the PI3K/Akt/mTOR signaling pathway highlight its potential as a therapeutic agent for neuropsychiatric disorders. This guide provides a foundational understanding for researchers and professionals working on the development of novel therapeutics targeting the glutamatergic system. Further research into specific synthetic protocols and a more detailed elucidation of its downstream signaling effects will be crucial for advancing its clinical potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K-AKT/mTOR Signaling in Psychiatric Disorders: A Valuable Target to Stimulate or Suppress? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
(Rac)-Lanicemine: A Technical Whitepaper on Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Lanicemine (also known as AZD6765) is a racemic mixture that acts as a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker. It has been investigated primarily for its potential as a rapid-acting antidepressant. Unlike the prototypical NMDA receptor antagonist ketamine, lanicemine (B1674462) was developed with the aim of achieving antidepressant efficacy with a more favorable side-effect profile, particularly with regard to psychotomimetic and dissociative effects. This document provides an in-depth technical overview of the pharmacokinetics and pharmacodynamics of this compound, compiling quantitative data, detailed experimental methodologies, and visual representations of its mechanism and study designs. Although the clinical development of lanicemine was discontinued, the data gathered from its investigation offer valuable insights into the therapeutic potential and challenges of modulating the NMDA receptor system for the treatment of major depressive disorder (MDD) and other CNS conditions.
Pharmacodynamics
The primary mechanism of action of lanicemine is the non-competitive antagonism of the NMDA receptor, a key ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and neurotransmission.
NMDA Receptor Interaction
Lanicemine is characterized as a low-trapping, uncompetitive antagonist, meaning it binds within the ion channel of the NMDA receptor and blocks the flow of cations, but with a relatively fast off-rate. This property is believed to contribute to its reduced psychotomimetic side effects compared to high-trapping antagonists like ketamine.
Quantitative Pharmacodynamic Parameters
The following table summarizes the key in vitro parameters defining the interaction of lanicemine with the NMDA receptor.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 0.56 - 2.1 µM | Rat Cortical Membranes (using ³H-MK-801) | [1] |
| 0.5 - 3 µM | - | [2] | |
| Potency (IC₅₀) | 4 - 7 µM | Chinese Hamster Ovary (CHO) Cells | [3] |
| 6.4 µM | Xenopus Oocytes | [3] | |
| 4 - 40 µM | NR2A and NR2B NMDA Receptor Complexes | [2] |
Downstream Signaling Pathways
The antidepressant effects of NMDA receptor antagonists are hypothesized to be mediated by a cascade of downstream cellular events, primarily involving the enhancement of neurotrophic signaling and synaptogenesis.
-
Calcium-Dependent Signaling: Blockade of NMDA receptors by lanicemine is thought to trigger the activation of Ca²⁺ dependent signaling pathways.[4]
-
Neurotrophin and Synaptic Protein Synthesis: Studies in mice have shown that the combined administration of lanicemine with hyperforin (B191548) leads to an increased expression of Brain-Derived Neurotrophic Factor (BDNF), the GluA1 subunit of AMPA receptors, and synapsin I in the frontal cortex.[4] This suggests that lanicemine contributes to mechanisms of neuroplasticity, which are considered crucial for the therapeutic effects of rapid-acting antidepressants.
The proposed signaling pathway is visualized in the diagram below.
Neurophysiological Effects
In both preclinical and clinical studies, lanicemine has been shown to modulate brain oscillatory activity, a key indicator of target engagement in the central nervous system. Administration of lanicemine leads to a dose-dependent increase in gamma-band power in the electroencephalogram (EEG).[5] This effect is considered a biomarker of cortical disinhibition resulting from NMDA receptor antagonism. These changes in gamma activity were observed in the absence of significant psychotomimetic effects, distinguishing lanicemine from ketamine.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in humans through several clinical trials. Data from preclinical animal models are not extensively available in the public domain.
Human Pharmacokinetics
Following intravenous administration, lanicemine exhibits a pharmacokinetic profile best described by a two-compartment model. It is considered a low-clearance compound, and its elimination is primarily through urinary excretion.
The tables below summarize the key pharmacokinetic parameters of lanicemine in healthy human subjects.
Table 2.1: Population Pharmacokinetic Parameters in Humans (Data from a pooled analysis of 191 healthy subjects and patients with MDD)
| Parameter | Symbol | Mean Value | 90% Confidence Interval |
| Systemic Clearance | CL | 9.43 L/h | 9.12 - 9.77 L/h |
| Central Volume of Distribution | V₁ | 106 L | 93.7 - 115 L |
| Peripheral Volume of Distribution | V₂ | 47.3 L | 39.6 - 56.6 L |
| Intercompartmental Clearance | Q | 75.7 L/h | 51.8 - 127 L/h |
| Reference:[6] |
Table 2.2: Pharmacokinetic Parameters from Single Dose Studies in Healthy Males
| Parameter | Symbol | Value | Notes |
| Plasma Clearance | CL | 8.1 - 8.3 L/h | After 150 mg IV infusion |
| Volume of Distribution at Steady State | Vss | 122.0 L | After 6 days of 150 mg daily IV infusion |
| Terminal Half-life | t₁/₂ | 10.4 - 16 h | - |
| Maximum Concentration | Cmax | 1.51 µg/mL | After 6 days of 150 mg daily IV infusion |
| References: |
Metabolism and Excretion
A study utilizing [(14)C]-labeled lanicemine in healthy male subjects provided detailed insights into its metabolism and excretion.
-
Primary Route of Excretion: Predominantly via urine, with a mean recovery of 93.8% of the radioactive dose.
-
Metabolites: Lanicemine is the major circulating component. Ten metabolites were identified in urine, with an O-glucuronide conjugate being the most abundant. In plasma, circulating metabolites include a para-hydroxylated metabolite, an O-glucuronide, an N-carbamoyl glucuronide, and an N-acetylated metabolite.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacokinetics and pharmacodynamics.
Quantification of Lanicemine in Human Plasma by LC-MS/MS
This method is crucial for pharmacokinetic analysis in clinical trials.
-
Principle: The method utilizes protein precipitation for sample cleanup, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for separation and detection. A stable isotope-labeled internal standard (Lanicemine-d5) is used to ensure accuracy and precision.
-
Sample Preparation:
-
Label microcentrifuge tubes for blanks, calibration standards, quality control (QC) samples, and unknown samples.
-
Add 50 µL of human plasma to each tube.
-
Spike blank plasma with lanicemine working standards to create a calibration curve.
-
To all samples, add 10 µL of a 100 ng/mL Lanicemine-d5 internal standard solution.
-
Add 150 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
HPLC System: A system capable of gradient elution.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with acetonitrile and water containing formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
-
Quantification: The concentration of lanicemine is determined from the ratio of its peak area to the peak area of the internal standard.
Preclinical Antidepressant Activity: Tail Suspension Test (TST)
The TST is a widely used behavioral assay to screen for potential antidepressant drugs in mice.
-
Animals: Male mice (e.g., C57BL/6J strain).
-
Principle: The test is based on the observation that mice subjected to the short-term, inescapable stress of being suspended by their tail will develop an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.
-
Procedure:
-
Administer this compound or vehicle control to the mice (e.g., via intraperitoneal injection) at a predetermined time before the test.
-
Individually suspend each mouse by its tail using adhesive tape, placed approximately 1 cm from the tip of the tail.
-
The suspension apparatus should be designed so that the mouse cannot escape or climb onto any surfaces.
-
Record the behavior of the mouse for a total duration of 6 minutes.
-
Score the total time the mouse remains immobile during the test period. Immobility is defined as the absence of any movement, except for minor movements necessary for respiration.
-
-
Endpoint: A significant decrease in the duration of immobility in the lanicemine-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Radioligand Binding Assay for NMDA Receptor Affinity
This in vitro assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Principle: The assay measures the ability of the test compound (lanicemine) to compete with a radiolabeled ligand (e.g., [³H]MK-801), which is known to bind to the NMDA receptor ion channel.
-
Materials:
-
Tissue preparation: Rat cortical membranes homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl).
-
Radioligand: [³H]MK-801.
-
Test compound: this compound at various concentrations.
-
Non-specific binding control: A high concentration of a known NMDA receptor channel blocker (e.g., unlabeled MK-801).
-
-
Procedure:
-
Incubate the cortical membrane preparation with the radioligand ([³H]MK-801) and varying concentrations of lanicemine in a 96-well microplate.
-
Allow the binding reaction to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters to remove any non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the lanicemine concentration.
-
Determine the IC₅₀ value (the concentration of lanicemine that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Conclusion
This compound is a low-trapping NMDA receptor antagonist with a distinct pharmacokinetic and pharmacodynamic profile. Its mechanism of action involves the modulation of glutamatergic neurotransmission, leading to downstream effects on neurotrophic pathways and synaptic protein synthesis. In humans, it is a low-clearance drug eliminated primarily through the kidneys. While it demonstrated a capacity to engage central NMDA receptors, evidenced by EEG changes, without inducing significant psychotomimetic effects, it ultimately did not meet primary endpoints in later-stage clinical trials for MDD. The comprehensive data gathered on its properties, however, remain a valuable resource for the scientific community, contributing to a deeper understanding of the NMDA receptor system as a therapeutic target and guiding the future development of novel CNS drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 5. Pharmacokinetics, metabolism and excretion of [(14)C]-lanicemine (AZD6765), a novel low-trapping N-methyl-d-aspartic acid receptor channel blocker, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of multiple intravenous doses of lanicemine (AZD6765) on the pharmacokinetics of midazolam in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of (Rac)-Lanicemine to Glutamate Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker, has been a subject of significant interest in the field of neuroscience and drug development, particularly for its potential therapeutic applications in mood disorders. Understanding its interaction with glutamate (B1630785) receptors is crucial for elucidating its mechanism of action. This technical guide provides a comprehensive overview of the in vitro binding affinity of this compound to glutamate receptors, with a primary focus on the NMDA receptor. The guide includes a detailed summary of quantitative binding data, experimental protocols for binding affinity determination, and visual representations of experimental workflows and relevant signaling pathways.
Quantitative Binding Affinity Data
The in vitro binding affinity of this compound has been predominantly characterized at the NMDA receptor. Data regarding its affinity for other glutamate receptor subtypes, such as AMPA and kainate receptors, is not extensively reported in the scientific literature, suggesting a higher selectivity for the NMDA receptor. The available quantitative data for this compound's interaction with the NMDA receptor is summarized in the table below.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| Ki (inhibition constant) | 0.56 - 2.1 µM | NMDA Receptor | [1] |
| 10.67 µM | NMDA Receptor (radioligand binding with 3H-MK801) | [2] | |
| IC50 (half maximal inhibitory concentration) | 4 - 7 µM | Chinese Hamster Ovary (CHO) cells | [1] |
| 6.4 µM | Xenopus oocyte cells | [1] | |
| Binding Free Energy | Positive Value | NMDA Receptor Transmembrane Domain (TMD) - Molecular Dynamics Simulation |
Note: A positive binding free energy suggests a low probability of binding to the specific region studied (TMD) under the simulation conditions.
Experimental Protocols
The determination of in vitro binding affinity of compounds like this compound to glutamate receptors is primarily achieved through radioligand binding assays. Below is a detailed methodology for a typical competition binding assay to determine the Ki value for an unlabeled compound (e.g., Lanicemine) at the NMDA receptor.
Radioligand Competition Binding Assay for NMDA Receptor
Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor by measuring its ability to compete with a known radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801).
Materials:
-
Receptor Source: Membrane preparations from cells expressing NMDA receptors (e.g., CHO cells) or from brain tissue (e.g., rat cortex).
-
Radioligand: A high-affinity radiolabeled ligand for the NMDA receptor ion channel, such as [3H]MK-801.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known NMDA receptor channel blocker (e.g., unlabeled MK-801 or ketamine) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: For measuring radioactivity.
-
Reagents for Protein Assay: e.g., Bradford or BCA assay reagents.
Procedure:
-
Membrane Preparation:
-
Homogenize the cell pellet or brain tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
-
Competition Binding Assay:
-
Set up assay tubes or a 96-well plate for total binding, non-specific binding, and various concentrations of the test compound.
-
Total Binding: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.
-
Competition: Add membrane preparation, radioligand, and increasing concentrations of this compound.
-
Incubate all samples at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each tube/well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Measurement of Radioactivity:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value, which is the concentration of Lanicemine that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a radioligand competition binding assay.
Caption: Workflow for a Radioligand Competition Binding Assay.
NMDA Receptor Signaling Pathway
This diagram illustrates the canonical signaling pathway of the NMDA receptor and the site of action for channel blockers like Lanicemine.
Caption: NMDA Receptor Signaling and Lanicemine's Site of Action.
References
Preclinical Antidepressant Profile of (Rac)-Lanicemine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies investigating the antidepressant effects of (Rac)-Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist. The following sections detail the quantitative data from key behavioral paradigms, comprehensive experimental protocols, and the underlying signaling pathways implicated in its mechanism of action.
Quantitative Data from Preclinical Behavioral Models
The antidepressant-like effects of this compound have been assessed in various rodent models of depression. The following tables summarize the quantitative data from a key comparative study.
Table 1: Forced Swim Test (FST) - Immobility Time
| Treatment Group | Dosage (mg/kg, i.p.) | Immobility Time (seconds) | Animal Model |
| Control (Saline) | 10 ml/kg | Increased | CSDS Susceptible Mice |
| This compound | 10 | No significant decrease | CSDS Susceptible Mice |
CSDS: Chronic Social Defeat Stress
Table 2: Tail Suspension Test (TST) - Immobility Time
| Treatment Group | Dosage (mg/kg, i.p.) | Immobility Time (seconds) | Animal Model |
| Control (Saline) | 10 ml/kg | Increased | CSDS Susceptible Mice |
| This compound | 10 | No significant decrease | CSDS Susceptible Mice |
CSDS: Chronic Social Defeat Stress
Table 3: Sucrose (B13894) Preference Test (SPT) - Sucrose Preference
| Treatment Group | Dosage (mg/kg, i.p.) | Sucrose Preference (%) | Animal Model |
| Control (Saline) | 10 ml/kg | Reduced | CSDS Susceptible Mice |
| This compound | 10 | No significant increase | CSDS Susceptible Mice |
CSDS: Chronic Social Defeat Stress
Table 4: Novelty-Suppressed Feeding Test (NSFT) - Latency to Feed
| Treatment Group | Dosage | Latency to Feed (seconds) | Animal Model |
| N/A | N/A | No quantitative data available from the conducted literature search for this compound. | N/A |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in preclinical antidepressant studies.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.[1][2][3][4]
-
Apparatus: A cylindrical container (typically 20-30 cm in height and 10-15 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws.[1]
-
Procedure:
-
Mice are individually placed into the water-filled cylinder.
-
The total duration of the test is typically 6 minutes.[1]
-
Behavior is recorded, often by video, for later analysis.
-
The primary measure is the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.[1]
-
-
Drug Administration: this compound (10 mg/kg) or vehicle (saline) is administered via intraperitoneal (i.p.) injection at a specified time before the test.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral paradigm for assessing antidepressant efficacy.[5][6][7][8][9]
-
Apparatus: A horizontal bar is elevated sufficiently high off the ground to prevent the mouse from escaping.
-
Procedure:
-
Mice are individually suspended by their tail to the horizontal bar using adhesive tape, placed approximately 1-2 cm from the tip of the tail.[6]
-
The duration of the test is typically 6 minutes.[5]
-
The session is recorded for behavioral scoring.
-
The total time the animal remains immobile is measured. Immobility is characterized by the absence of any limb or body movements, except for those caused by respiration.[5]
-
-
Drug Administration: this compound (10 mg/kg) or vehicle is administered i.p. prior to the test.
Sucrose Preference Test (SPT)
The Sucrose Preference Test is a measure of anhedonia, a core symptom of depression, in rodents.[10][11][12][13][14][15][16][17][18]
-
Apparatus: The test is conducted in the home cage of the animal. Two drinking bottles are provided.
-
Procedure:
-
Habituation: For a period of 24-48 hours, mice are habituated to the presence of two bottles, both containing water.
-
Baseline: Following habituation, one bottle is replaced with a sucrose solution (typically 1-2%). The position of the bottles is switched every 12-24 hours to prevent place preference. Fluid consumption from each bottle is measured for 24-48 hours to establish a baseline preference.
-
Test: After a period of food and water deprivation (typically 12-24 hours), mice are presented with one bottle of water and one bottle of sucrose solution for a defined period (e.g., 1-12 hours).
-
The volume of liquid consumed from each bottle is measured.
-
Sucrose preference is calculated as: (Volume of sucrose solution consumed / Total volume of liquid consumed) x 100%.
-
-
Drug Administration: this compound (10 mg/kg) or vehicle is administered i.p. before the test phase.
Novelty-Suppressed Feeding Test (NSFT)
The Novelty-Suppressed Feeding Test assesses anxiety- and depression-related behaviors by measuring the conflict between the drive to eat and the fear of a novel, brightly lit environment.[19][20][21][22][23][24][25][26]
-
Apparatus: A novel, open-field arena (e.g., a brightly lit box with dimensions of approximately 50x50x30 cm).
-
Procedure:
-
Food Deprivation: Mice are food-deprived for 12-24 hours prior to the test to increase their motivation to eat.
-
Test: A single food pellet is placed in the center of the novel arena.
-
The mouse is placed in a corner of the arena.
-
The latency for the mouse to approach and take the first bite of the food pellet is recorded, with a maximum test duration (e.g., 5-10 minutes).
-
Immediately after the test, the amount of food consumed in the home cage over a short period (e.g., 5 minutes) is measured to control for appetite.
-
-
Drug Administration: Antidepressant compounds are typically administered prior to the test. No specific studies utilizing the NSFT with this compound were identified in the literature search.
Signaling Pathways and Mechanism of Action
The antidepressant effects of NMDA receptor antagonists like this compound are believed to be mediated through the modulation of specific intracellular signaling pathways, primarily the mTOR and BDNF pathways.[27][28][29][30][31][32][33][34][35][36]
NMDA Receptor Antagonism and mTOR Signaling
Blockade of NMDA receptors by Lanicemine is hypothesized to lead to a disinhibition of pyramidal neurons, resulting in an increased release of glutamate (B1630785). This glutamate surge preferentially activates AMPA receptors, triggering a cascade of intracellular events that converge on the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[27][30][31][32][33] Activation of the mTOR pathway promotes the synthesis of synaptic proteins, leading to increased synaptogenesis and synaptic potentiation in brain regions like the prefrontal cortex, which is thought to underlie the rapid antidepressant effects.[27][31][32]
NMDA Receptor Antagonism and mTOR Signaling Pathway.
Role of Brain-Derived Neurotrophic Factor (BDNF)
The activation of the mTOR pathway is also linked to an increase in the translation and release of Brain-Derived Neurotrophic Factor (BDNF).[28][29][35] BDNF is a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity. By activating its receptor, TrkB, BDNF further promotes the signaling cascades that lead to synaptogenesis and the structural and functional changes in neural circuits that are associated with the alleviation of depressive symptoms.[28][29][35]
Role of BDNF in the Antidepressant Effects of NMDA Receptor Antagonists.
Experimental Workflow for Preclinical Antidepressant Screening
The preclinical evaluation of a potential antidepressant compound like this compound typically follows a structured workflow, from initial screening in behavioral models to more in-depth mechanistic studies.
Preclinical Antidepressant Screening Workflow.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animal.research.wvu.edu [animal.research.wvu.edu]
- 3. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 4. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 5. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. The Tail Suspension Test [jove.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Tail suspension test - Wikipedia [en.wikipedia.org]
- 10. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 11. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [bio-protocol.org]
- 12. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [en.bio-protocol.org]
- 13. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice - Ace Therapeutics [acetherapeutics.com]
- 14. cdn-links.lww.com [cdn-links.lww.com]
- 15. conductscience.com [conductscience.com]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. Sucrose preference test for measurement of stress-induced anhedonia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchwithrutgers.com [researchwithrutgers.com]
- 20. transpharmation.com [transpharmation.com]
- 21. Novelty-suppressed feeding test [bio-protocol.org]
- 22. samuelslab.com [samuelslab.com]
- 23. research-support.uq.edu.au [research-support.uq.edu.au]
- 24. researchgate.net [researchgate.net]
- 25. A standardization of the Novelty-Suppressed Feeding Test protocol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Novelty-Seeking Behavior Predicts Vulnerability in a Rodent Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mTOR-dependent synapse formation underlies the rapid antidepressant effects of NMDA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Role of BDNF in the pathophysiology and treatment of depression: activity dependent effects distinguish rapid acting antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 29. BDNF — a key transducer of antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 30. New perspectives on the involvement of mTOR in depression as well as in the action of antidepressant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. The mTOR signaling pathway in the prefrontal cortex is compromised in major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 33. psy.pku.edu.cn [psy.pku.edu.cn]
- 34. Ketamine - Wikipedia [en.wikipedia.org]
- 35. Frontiers | BDNF receptor TrkB as the mediator of the antidepressant drug action [frontiersin.org]
- 36. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Lanicemine: A Technical Guide to its Role in Neuronal Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, has been a subject of significant interest in the field of neuroscience and psychopharmacology. Initially developed for neuroprotection, its potential as a rapid-acting antidepressant with a favorable side-effect profile compared to ketamine has driven extensive research into its mechanism of action. This technical guide provides an in-depth exploration of this compound's engagement with neuronal signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.
Mechanism of Action at the NMDA Receptor
This compound is an uncompetitive antagonist of the NMDA receptor, binding to the phencyclidine (PCP) site within the ion channel pore.[1] Its "low-trapping" characteristic signifies a faster dissociation rate from the channel compared to other NMDA receptor antagonists like ketamine.[2] This property is thought to contribute to its reduced psychotomimetic side effects, as it may preferentially modulate the activity of tonically active neurons, such as GABAergic interneurons, while having less impact on the phasic activity of pyramidal neurons.[2]
The binding affinity and functional inhibition of this compound at the NMDA receptor have been quantified in several studies.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| Ki | 0.56-2.1 μM | NMDA Receptor | [3][4] |
| IC₅₀ | 4-7 μM | CHO cells | [3][4] |
| IC₅₀ | 6.4 μM | Xenopus oocyte cells | [3][4] |
Neuronal Signaling Pathways Modulated by this compound
The antidepressant-like effects of this compound are hypothesized to stem from its ability to modulate downstream signaling cascades that regulate synaptic plasticity and protein synthesis. The primary mechanism involves the disinhibition of glutamatergic neurons.
Disinhibition of Glutamatergic Neurons
Lanicemine (B1674462) is believed to preferentially block NMDA receptors on tonically active GABAergic interneurons.[5] This reduces the inhibitory tone on pyramidal neurons, leading to a surge in glutamate (B1630785) release—often referred to as a "glutamate burst."[2][5] This initial increase in extracellular glutamate is a critical upstream event that triggers subsequent signaling pathways.
Activation of Downstream Signaling Cascades: mTOR and ERK Pathways
The glutamate surge initiated by Lanicemine leads to the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors on the postsynaptic membrane. This AMPA receptor stimulation is a crucial step that triggers intracellular signaling cascades, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[6][7]
Activation of these pathways is critical for the synthesis of synaptic proteins and the promotion of synaptogenesis. Evidence suggests that the antidepressant-like effects of Lanicemine are dependent on the activation of the mTOR pathway.[8]
Upregulation of Synaptic Proteins
A key outcome of the activation of the mTOR and ERK pathways is the increased synthesis of synaptic proteins, such as synapsin I and the AMPA receptor subunit GluA1.[9] This leads to an increase in the number and function of synapses, particularly in the prefrontal cortex, which is thought to underlie the rapid antidepressant effects. While some studies have shown an increase in these proteins with combined hyperforin (B191548) and lanicemine treatment, the direct effect of lanicemine alone requires further quantitative elucidation.[9]
Quantitative Data from Clinical and Preclinical Studies
Pharmacokinetic Parameters of this compound
A population pharmacokinetic analysis of this compound following intravenous infusion has been conducted.[2][4]
| Parameter | Mean Value (90% CI) | Description |
| Systemic Clearance (CL) | 9.43 L/h (9.12-9.77) | The rate at which the drug is removed from the body. |
| Central Volume of Distribution (V1) | 106 L (93.7-115) | The apparent volume into which the drug distributes in the central compartment. |
| Peripheral Volume of Distribution (V2) | 47.3 L (39.6-56.6) | The apparent volume into which the drug distributes in the peripheral compartment. |
| Intercompartmental Clearance (Q) | 75.7 L/h (51.8-127) | The rate of drug transfer between the central and peripheral compartments. |
Clinical Efficacy in Major Depressive Disorder
Clinical trials have investigated the efficacy of this compound in patients with major depressive disorder, with some conflicting results.
Study 1 (NCT00491686): Single Infusion [2]
| Treatment Group | N | Baseline MADRS (Mean) | Change from Baseline at 72h (vs. Placebo) | P-value |
| Lanicemine 100 mg | 16 | ~25 | -5.7 | 0.089 |
| Placebo | 18 | ~25 | - | - |
Study 9 (NCT00781742): Repeated Infusions (3 weeks) [2]
| Treatment Group | N | Baseline MADRS (Mean) | LSM Difference from Placebo at Week 3 | P-value |
| Lanicemine 100 mg | 51 | ~35 | -5.5 | 0.006 |
| Lanicemine 150 mg | 51 | ~35 | -4.8 | 0.019 |
| Placebo | 50 | ~35 | - | - |
Phase IIb Study (12 weeks) [10][11]
In a larger, 12-week study, adjunctive lanicemine (50 mg and 100 mg) did not show superiority to placebo in reducing depressive symptoms.[10][11]
Detailed Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This protocol is adapted from methodologies used to study the effects of NMDA receptor antagonists on synaptic currents.[12]
Objective: To measure the effect of this compound on NMDA receptor-mediated postsynaptic currents in pyramidal neurons.
Materials:
-
Brain slice preparation equipment (vibratome, dissection tools)
-
Artificial cerebrospinal fluid (aCSF) and recording solutions
-
Patch clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass pipettes
-
This compound solution
Procedure:
-
Brain Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., mouse or rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Cut coronal slices (e.g., 300 µm thick) containing the prefrontal cortex using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Visualize pyramidal neurons in the desired layer (e.g., layer V) using DIC microscopy.
-
Pull patch pipettes from borosilicate glass and fill with intracellular solution.
-
Establish a whole-cell patch clamp configuration on a selected neuron.
-
Record baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers in the presence of an AMPA receptor antagonist.
-
Bath-apply this compound at the desired concentration and record the change in EPSC amplitude.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurophysiological and clinical effects of the NMDA receptor antagonist lanicemine (BHV-5500) in PTSD: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetic analysis of lanicemine (AZD6765), an NMDA channel blocker, in healthy subjects and patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging Treatment Mechanisms for Depression: Focus on Glutamate and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR Activation Is Required for the Antidepressant Effects of mGluR2/3 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects | Semantic Scholar [semanticscholar.org]
- 10. Adjunctive Lanicemine (AZD6765) in Patients with Major Depressive Disorder and History of Inadequate Response to Antidepressants: A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.mssm.edu [scholars.mssm.edu]
- 12. Frontiers | Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice [frontiersin.org]
(Rac)-Lanicemine: A Technical Guide to its Neuroprotective Properties in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, has been primarily investigated for its rapid-acting antidepressant effects. However, its fundamental mechanism of action suggests a significant potential for neuroprotection, particularly against excitotoxic insults. This technical guide consolidates the preclinical rationale for this compound's neuroprotective effects and provides a detailed framework for its evaluation in cellular models. While extensive published data on Lanicemine's neuroprotection in vitro is limited, this document synthesizes information from related NMDA receptor antagonists and general neuroprotection assay protocols to propose a comprehensive testing strategy. This includes detailed experimental methodologies, hypothetical data representations for quantitative analysis, and visualizations of the implicated signaling pathways and experimental workflows.
Introduction
Glutamate-mediated excitotoxicity is a key pathological mechanism in a range of acute and chronic neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[1] This process is primarily initiated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excessive calcium influx and the downstream activation of neurotoxic cascades.[1][2] this compound is a non-competitive, low-trapping antagonist of the NMDA receptor.[3][4] This property suggests that it may offer a neuroprotective effect by mitigating the detrimental consequences of excessive glutamatergic stimulation.[5] This guide outlines the theoretical basis and a practical framework for investigating the neuroprotective properties of this compound in cellular models.
Mechanism of Action and Signaling Pathways
This compound's primary molecular target is the NMDA receptor, an ionotropic glutamate (B1630785) receptor. By binding within the ion channel, Lanicemine (B1674462) reduces the influx of Ca2+ during periods of excessive glutamate release, thereby preventing the initiation of excitotoxic cell death pathways.
The neuroprotective effects of NMDA receptor antagonists are believed to be mediated through several key signaling pathways:
-
Brain-Derived Neurotrophic Factor (BDNF) Signaling: NMDA receptor modulation can influence the expression and release of BDNF, a critical neurotrophin for neuronal survival, growth, and synaptic plasticity.[6][7][8] BDNF, in turn, activates downstream pro-survival pathways.[8][9]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[9] Evidence suggests that the neuroprotective effects of various compounds are mediated through the activation of the PI3K/Akt pathway, which subsequently modulates the mammalian target of rapamycin (B549165) (mTOR).[3][9]
Below are diagrams illustrating the key signaling pathways potentially modulated by this compound in a neuroprotective context.
Proposed Experimental Protocols
The following protocols are proposed for the in vitro evaluation of this compound's neuroprotective properties. These are based on established methodologies for assessing neuroprotection against glutamate-induced excitotoxicity.[10][11][12]
Primary Cortical Neuron Culture
-
Source: Embryonic day 18 (E18) Sprague-Dawley rat cortices.
-
Procedure:
-
Dissect cortices in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mince tissue and digest with 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Triturate the tissue in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Plate dissociated cells onto poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Maintain cultures at 37°C in a humidified 5% CO2 incubator for 10-14 days to allow for maturation.
-
Glutamate-Induced Excitotoxicity Assay
-
Objective: To determine the optimal concentration of glutamate for inducing neuronal cell death and to assess the neuroprotective efficacy of this compound.
-
Procedure:
-
On day in vitro (DIV) 10-14, replace the culture medium with fresh, pre-warmed Neurobasal medium.
-
Pre-treat neurons with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control for 1 hour.
-
Induce excitotoxicity by adding glutamate to a final concentration of 100 µM (this concentration may need to be optimized for each primary culture preparation).
-
Co-incubate for 24 hours at 37°C.
-
Assess cell viability using the MTT or LDH assay.
-
Cell Viability and Cytotoxicity Assays
-
MTT Assay (Cell Viability):
-
Following treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure absorbance at 570 nm using a microplate reader.
-
Express results as a percentage of the vehicle-treated control group.
-
-
LDH Assay (Cytotoxicity):
-
Collect the cell culture supernatant.
-
Measure lactate (B86563) dehydrogenase (LDH) release using a commercially available kit according to the manufacturer's instructions.
-
Express results as a percentage of the positive control (e.g., cells treated with a lysis buffer).
-
Western Blot Analysis for Signaling Pathway Activation
-
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Procedure:
-
Treat mature primary cortical neurons with this compound and/or glutamate as described in section 3.2.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against phospho-Akt, total Akt, phospho-mTOR, total mTOR, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Data Presentation (Hypothetical)
The following tables represent the expected quantitative outcomes from the proposed experiments, demonstrating the neuroprotective effects of this compound.
Table 1: Neuroprotective Effect of this compound on Glutamate-Induced Excitotoxicity in Primary Cortical Neurons (MTT Assay)
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Standard Deviation | p-value vs. Glutamate |
| Vehicle Control | - | 100 | ± 5.2 | < 0.001 |
| Glutamate Only | 100 | 45.3 | ± 4.8 | - |
| Lanicemine + Glutamate | 0.1 | 52.1 | ± 5.1 | > 0.05 |
| Lanicemine + Glutamate | 1 | 65.7 | ± 6.3 | < 0.05 |
| Lanicemine + Glutamate | 10 | 82.4 | ± 5.9 | < 0.01 |
| Lanicemine + Glutamate | 50 | 91.2 | ± 6.1 | < 0.001 |
| Lanicemine + Glutamate | 100 | 93.5 | ± 5.5 | < 0.001 |
| Lanicemine Only | 100 | 98.7 | ± 4.9 | < 0.001 |
Table 2: Effect of this compound on LDH Release in Glutamate-Treated Primary Cortical Neurons
| Treatment Group | Concentration (µM) | LDH Release (% of Max) | Standard Deviation | p-value vs. Glutamate |
| Vehicle Control | - | 5.2 | ± 1.1 | < 0.001 |
| Glutamate Only | 100 | 89.6 | ± 7.4 | - |
| Lanicemine + Glutamate | 1 | 71.3 | ± 6.8 | < 0.05 |
| Lanicemine + Glutamate | 10 | 45.8 | ± 5.2 | < 0.01 |
| Lanicemine + Glutamate | 50 | 22.1 | ± 4.3 | < 0.001 |
Table 3: Densitometric Analysis of Pro-Survival Signaling Proteins Following this compound Treatment
| Treatment Group | p-Akt / Total Akt (Fold Change) | p-mTOR / Total mTOR (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| Glutamate (100 µM) | 0.6 | 0.7 |
| Lanicemine (50 µM) | 1.8 | 1.5 |
| Lanicemine + Glutamate | 1.6 | 1.4 |
Visualization of Experimental Workflow
The following diagram illustrates the proposed experimental workflow for assessing the neuroprotective properties of this compound.
Conclusion
While clinical development of this compound has focused on its antidepressant properties, its mechanism as a low-trapping NMDA receptor antagonist provides a strong rationale for its investigation as a neuroprotective agent. The experimental framework detailed in this guide offers a comprehensive approach to characterizing the neuroprotective profile of this compound in cellular models of excitotoxicity. The proposed assays will enable the quantification of its efficacy in preserving neuronal viability and the elucidation of the underlying molecular mechanisms, particularly the engagement of pro-survival signaling pathways such as PI3K/Akt/mTOR. Further in vitro and subsequent in vivo studies are warranted to fully explore the therapeutic potential of this compound in neurological disorders where excitotoxicity is a key pathological feature.
References
- 1. researchgate.net [researchgate.net]
- 2. Various facets of excitotoxicity [explorationpub.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lanicemine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Lanicemine Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BDNF Therapeutic Mechanisms in Neuropsychiatric Disorders [mdpi.com]
- 9. Neuroprotective effect of brain-derived neurotrophic factor mediated by autophagy through the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotection by both NMDA and non-NMDA receptor antagonists in in vitro ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aminer.org [aminer.org]
- 12. Intraperitoneal administration of NMDA-Subunit NR1-receptor antibodies does not improve long-term outcome in a murine MCAo-stroke model - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the NMDA Receptor: An In-depth Technical Guide to the Molecular Targets of (Rac)-Lanicemine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Lanicemine (AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant. While its primary mechanism of action is understood to be the blockade of the NMDA receptor ion channel, a comprehensive understanding of its full molecular target profile is crucial for a complete assessment of its therapeutic potential and safety. This technical guide provides a detailed overview of the known molecular interactions of this compound, with a specific focus on targets beyond the NMDA receptor. It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
This compound emerged as a compound of interest due to its structural and functional similarities to ketamine, but with a potentially more favorable side-effect profile, exhibiting minimal psychotomimetic effects.[1] Its primary pharmacological activity is attributed to its interaction with the NMDA receptor. However, a thorough characterization of a drug candidate's selectivity is a critical component of the drug development process. This guide synthesizes the publicly available data on the molecular targets of this compound to provide a comprehensive resource for the scientific community.
Primary Molecular Target: The NMDA Receptor
This compound is a non-competitive antagonist of the NMDA receptor, binding within the ion channel pore.[2] This interaction is voltage-dependent and results in a blockade of ion flow, particularly Ca2+, into the neuron.
Quantitative Binding and Functional Data
The binding affinity and functional potency of this compound at the NMDA receptor have been characterized in several studies. The following table summarizes the key quantitative data.
| Parameter | Value (µM) | Assay Type | Cell/Tissue Type | Reference |
| K_i_ | 0.56 - 2.1 | Radioligand Binding ([³H]MK-801) | Not Specified | [1][3] |
| K_i_ | 10.67 | Radioligand Binding ([³H]MK-801) | Rat Cortex | |
| IC_50_ | 4 - 7 | Functional Assay | CHO Cells | [1] |
| IC_50_ | 6.4 | Functional Assay | Xenopus oocytes | [1] |
Molecular Targets Beyond the NMDA Receptor
A recurring statement in the literature is that this compound possesses "negligible off-target pharmacological effects," particularly when compared to ketamine, which interacts with opioid, sigma, and muscarinic receptors.[2] However, a comprehensive, publicly available broad-spectrum receptor screening panel for Lanicemine is not readily found in the published literature. Much of the primary screening data is cited as "AstraZeneca data on file."
One computational study employing ligand-protein docking and molecular dynamics simulations investigated the binding of Lanicemine to the transmembrane domain (TMD) of the NMDA receptor. The results of the molecular dynamics simulations suggested a low probability of stable binding in this specific region, with the calculation yielding a positive binding free energy.[4] It is important to note that this is a theoretical modeling study and experimental validation is required.
The absence of extensive published data on off-target interactions makes it challenging to definitively list other molecular targets. The assertion of high selectivity for the NMDA receptor is a key feature of this compound's profile, distinguishing it from other NMDA receptor modulators like ketamine. Further research, including the publication of comprehensive receptor screening data, would be invaluable to the scientific community.
Experimental Protocols
[³H]MK-801 Radioligand Binding Assay for NMDA Receptor Affinity
This protocol is adapted from a study that determined the K_i_ of Lanicemine for the NMDA receptor channel.
Objective: To determine the binding affinity (K_i_) of this compound for the NMDA receptor ion channel using a competitive radioligand binding assay with [³H]MK-801.
Materials:
-
Tissue: Rat cortex
-
Radioligand: [³H]MK-801
-
Test Compound: this compound
-
Buffer: 50 mM Tris-HCl with 10 mM EDTA, pH 7.4
-
Homogenizer: Ultra Turrax T25B (or equivalent)
-
Incubation Plates: 96-well microplates
-
Filtration System: Cell harvester and glass fiber filters
-
Scintillation Counter
-
Non-specific binding control: High concentration of unlabeled MK-801 (e.g., 10 µM)
Procedure:
-
Membrane Preparation:
-
Homogenize rat cortex tissue in 50 volumes of ice-cold 50 mM Tris-HCl buffer with 10 mM EDTA, pH 7.4.
-
Centrifuge the homogenate at a specified speed and temperature to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and centrifuging again.
-
Resuspend the final pellet in a suitable volume of buffer for the assay.
-
-
Binding Assay:
-
In a 96-well microplate, combine the following in a total volume of 300 µL:
-
30 µL of various concentrations of this compound (or buffer for total binding).
-
30 µL of [³H]MK-801.
-
240 µL of the prepared tissue suspension.
-
-
For determining non-specific binding, add 30 µL of a high concentration of unlabeled MK-801 instead of the test compound.
-
Incubate the plate under defined conditions (e.g., temperature and time).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC_50_ value of this compound by fitting the specific binding data to a sigmoidal dose-response curve.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
The primary consequence of this compound's interaction with the NMDA receptor is the blockade of Ca2+ influx. This has downstream effects on numerous signaling cascades.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Proof-of-Mechanism Study to Test Effects of the NMDA Receptor Antagonist Lanicemine on Behavioral Sensitization in Individuals With Symptoms of PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Solubilization of (Rac)-Lanicemine in DMSO for In Vitro Applications
Introduction
(Rac)-Lanicemine, a racemic mixture of Lanicemine, is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist investigated for its potential therapeutic effects, particularly in the context of depression.[1][2][3] For in vitro studies, proper solubilization of this compound is crucial for accurate and reproducible experimental outcomes. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound due to its high solubilizing capacity. This document provides a detailed protocol for the preparation of this compound stock solutions in DMSO for use in various in vitro assays.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation and storage of this compound solutions.
| Parameter | Value | Notes | Source(s) |
| Molecular Formula | C₁₃H₁₄N₂ | [1] | |
| Molecular Weight | 198.27 g/mol | [1] | |
| Solubility in DMSO | Up to 100 mg/mL (504.37 mM) | Ultrasonic assistance may be required. Use of newly opened, hygroscopic DMSO is recommended for optimal solubility. | [1][2][3][4] |
| ~30 mg/mL | [5] | ||
| Storage of Stock Solution (in DMSO) | -20°C for up to 1 month | [1][6][7] | |
| -80°C for up to 6 months | [1][6][7] | ||
| Storage of Powder | -20°C for up to 3 years | [1][7] | |
| 4°C for up to 2 years | [1][7] | ||
| Recommended Final DMSO Concentration in Assays | < 0.5% | To avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should be included in experiments. | [7][8] |
| NMDA Receptor Binding Affinity (Kᵢ) | 0.56 - 2.1 µM | [1][9] | |
| IC₅₀ (CHO cells) | 4 - 7 µM | [1] | |
| IC₅₀ (Xenopus oocyte cells) | 6.4 µM | [1] |
Experimental Protocol: Dissolving this compound in DMSO
This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO.
3.1. Materials
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
3.2. Procedure
-
Preparation: Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder and transfer it to the sterile glass vial.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of this compound).
-
Dissolution:
-
Aliquotting: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[7][8]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][6][7]
3.3. Preparation of Working Solutions
For in vitro assays, the DMSO stock solution should be diluted in the appropriate cell culture medium or buffer to the final working concentration. It is critical to ensure that the final concentration of DMSO in the assay is low enough to not affect the cells (typically below 0.5%).[7][8] Perform serial dilutions if necessary to minimize the DMSO concentration. Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
Visualizations
4.1. Experimental Workflow
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (this compound; (Rac)-AZD6765) | NMDAR Antagonist | CAS 61890-25-3 | 美国InvivoChem [invivochem.cn]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. dbaitalia.it [dbaitalia.it]
- 9. benchchem.com [benchchem.com]
Preparation of (Rac)-Lanicemine for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation and use of (Rac)-Lanicemine in in vivo animal studies. This compound, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, has shown potential as a rapid-acting antidepressant with a favorable side-effect profile compared to ketamine.[1] These guidelines are intended to facilitate reproducible and reliable preclinical research by providing comprehensive information on formulation, dosage, administration, and relevant analytical and pharmacodynamic considerations.
Introduction to this compound
This compound, also known as AZD6765, is the racemic mixture of Lanicemine (B1674462). It acts as an uncompetitive, low-trapping channel blocker of the NMDA receptor.[2] Preclinical and clinical studies have suggested its potential for sustained antidepressant efficacy with minimal psychotomimetic side effects, a significant advantage over other NMDA receptor modulators like ketamine.[3][4] The preparation of this compound for in vivo studies requires careful consideration of its physicochemical properties to ensure appropriate bioavailability and consistent experimental outcomes.
Synthesis and Purification of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, likely due to its proprietary nature during its development by AstraZeneca. The chemical name for this compound is 1-phenyl-2-(pyridin-2-yl)ethanamine. General synthetic strategies for similar 2-amino-1-phenylethane derivatives often involve the reductive amination of a corresponding ketone or the reduction of an oxime or nitrile.
Purification:
For purification of the final compound, column chromatography is a suitable method.
Protocol 2.1: General Purification of this compound by Column Chromatography
-
Stationary Phase: Silica (B1680970) gel is a common choice. For compounds like Lanicemine, which contains a basic nitrogen atom, deactivation of the silica gel with a small percentage of a basic modifier (e.g., 0.5-2% triethylamine) in the eluent can prevent streaking and degradation. Alternatively, neutral or basic alumina (B75360) can be used.
-
Mobile Phase (Eluent): A solvent system of increasing polarity is typically used. A common starting point is a mixture of a non-polar solvent like hexanes or cyclohexane (B81311) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. A gradient elution, where the proportion of the polar solvent is gradually increased, will likely be necessary to separate the product from impurities.
-
Procedure: a. Prepare a slurry of the stationary phase in the initial, least polar eluent. b. Pack the column with the slurry. c. Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent if necessary. d. Load the sample onto the top of the column. e. Begin elution with the initial mobile phase, gradually increasing the polarity. f. Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product. g. Combine the pure fractions and remove the solvent under reduced pressure.
-
Recrystallization: For achieving high purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed after column chromatography.
Formulation of this compound for In Vivo Administration
The choice of formulation is critical for ensuring the solubility and stability of this compound for in vivo administration. Several vehicle compositions have been reported to be effective. It is recommended to prepare fresh solutions for each experiment.
Table 3.1: Recommended Vehicle Compositions for this compound
| Vehicle Composition | Achievable Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | May result in a clear solution or a fine suspension. Sonication may be required. Suitable for intraperitoneal (i.p.) injection. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Forms a clear solution. SBE-β-CD acts as a solubilizing agent. Suitable for i.p. injection. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Forms a clear solution. Suitable for oral (p.o.) or subcutaneous (s.c.) administration. |
| 0.9% Saline | - | This compound dihydrochloride (B599025) has good water solubility. This is the simplest vehicle if the dihydrochloride salt is used. |
Protocol 3.1: Preparation of this compound in a Mixed Solvent System
-
Weigh the required amount of this compound powder.
-
Add the specified volume of Dimethyl Sulfoxide (DMSO) to dissolve the compound. Gentle warming or vortexing may be applied.
-
Sequentially add the other components of the vehicle (e.g., PEG300, Tween-80, Saline) while continuously mixing.
-
Ensure the final solution is homogenous. If a suspension is formed, ensure it is uniform before each administration.
Dosage and Administration
The appropriate dosage of this compound can vary depending on the animal model and the specific research question.
Table 4.1: Reported Dosages of this compound in Rodent Models
| Animal Model | Species | Dosage Range | Administration Route | Reference |
| Depression Model | Sprague-Dawley Rat | 3, 10, 30 mg/kg | Intraperitoneal (i.p.) | [3][4] |
| Depression Model | Mouse | 10 mg/kg | Intraperitoneal (i.p.) |
Protocol 4.1: Intraperitoneal (i.p.) Administration to a Rat
-
Prepare the dosing solution as described in Section 3.
-
Gently restrain the rat, exposing the lower abdominal quadrants.
-
Insert a 23-25 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the dosing solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Stability and Storage
Pure Compound: this compound as a pure solid should be stored at -20°C for long-term stability (up to 3 years). For short-term storage, 4°C is acceptable (up to 2 years).
Stock Solutions: Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
In Vivo Formulations: There is no specific published data on the stability of the extemporaneously prepared in vivo formulations. It is strongly recommended to prepare fresh dosing solutions on the day of the experiment. If storage is necessary, a short-term stability study under the intended storage conditions (e.g., 4°C for 24 hours) should be conducted and validated by an appropriate analytical method.
In Vivo Animal Models and Pharmacodynamic Readouts
This compound has been primarily investigated for its antidepressant-like effects in various animal models.
Commonly Used Animal Models:
-
Forced Swim Test (FST): A widely used model to screen for antidepressant activity. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Tail Suspension Test (TST): Similar to the FST, this test measures the duration of immobility in mice when suspended by their tails.
-
Novelty-Suppressed Feeding Test (NSFT): This conflict-based test is sensitive to chronic antidepressant treatment and measures the latency to eat in a novel and anxiogenic environment.
-
Chronic Stress Models: Models such as chronic unpredictable stress (CUS) or chronic corticosterone (B1669441) administration can induce depressive-like behaviors that can be assessed for reversal by this compound.
Pharmacodynamic Endpoints:
-
Behavioral: Immobility time (FST, TST), latency to feed (NSFT), sucrose (B13894) preference (anhedonia).
-
Electrophysiological: Electroencephalography (EEG) can be used to measure changes in brain activity, such as gamma-band oscillations, which are modulated by NMDA receptor antagonists.[3]
-
Neurochemical: Measurement of neurotransmitter levels (e.g., glutamate, serotonin) or signaling molecules (e.g., BDNF) in specific brain regions.
Pharmacokinetic Parameters
Table 7.1: Human Pharmacokinetic Parameters of Lanicemine (Intravenous Infusion)
| Parameter | Value | Reference |
| Systemic Clearance (CL) | 9.43 L/h | [5] |
| Central Volume of Distribution (V1) | 106 L | [5] |
| Peripheral Volume of Distribution (V2) | 47.3 L | [5] |
| Half-life (t1/2) | ~16 h | [6] |
For preclinical studies, it is recommended to perform a pharmacokinetic study in the target species to determine key parameters such as Cmax, Tmax, half-life, and bioavailability for the specific formulation and route of administration being used.
Analytical Methods for Quantification in Biological Samples
A sensitive and specific analytical method is required for pharmacokinetic studies and to confirm exposure in pharmacodynamic experiments. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the method of choice for quantifying small molecules like this compound in biological matrices. While a specific validated method for this compound in rodent plasma is not published, a general protocol can be adapted.
Protocol 8.1: General UPLC-MS/MS Method for Quantification of this compound in Rat Plasma
-
Sample Preparation (Protein Precipitation): a. To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a deuterated analog of Lanicemine or a structurally similar compound). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard will need to be determined by direct infusion.
-
-
Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Visualizations
DOT Script for Signaling Pathway
Caption: Signaling pathway of this compound at the NMDA receptor.
DOT Script for Experimental Workflow
Caption: Experimental workflow for in vivo studies with this compound.
References
- 1. Lanicemine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetic analysis of lanicemine (AZD6765), an NMDA channel blocker, in healthy subjects and patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, metabolism and excretion of [(14)C]-lanicemine (AZD6765), a novel low-trapping N-methyl-d-aspartic acid receptor channel blocker, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of (Rac)-Lanicemine in Cell Culture
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the effects of (Rac)-Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, in neuronal cell cultures. The protocols cover cell culture, assessment of cell viability and apoptosis, and investigation of key signaling pathways and synaptic markers.
Data Presentation
The following tables summarize key quantitative data for this compound based on in vitro studies.
Table 1: In Vitro Receptor Binding and Functional Antagonism of this compound
| Parameter | Value | Cell/System |
| K i (NMDA Receptor) | 0.56 - 2.1 µM | N/A |
| IC 50 | 4 - 7 µM | Chinese Hamster Ovary (CHO) Cells |
| IC 50 | 6.4 µM | Xenopus oocyte cells |
Table 2: Recommended Concentration Range for In Vitro Cellular Assays
| Assay Type | Suggested Concentration Range | Notes |
| Cell Viability/Neurotoxicity | 1 - 100 µM | A dose-response curve should be generated to determine the precise cytotoxic or neuroprotective concentrations for the specific cell type and experimental conditions. |
| Signaling Pathway Modulation | 1 - 20 µM | Based on the IC50 values, concentrations in this range are expected to effectively block NMDA receptors and elicit downstream signaling events. |
| Synaptogenesis/Synaptic Marker Expression | 1 - 10 µM | Chronic treatment (several days) at non-toxic concentrations is recommended to observe changes in synaptic structures. |
Experimental Protocols
Primary Neuronal Cell Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a common model for studying neuronal function.
Materials:
-
Embryonic day 16-18 (E16-18) rodent embryos
-
Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Papain and DNase I
-
DMEM with 10% horse serum and 10% fetal calf serum
-
Neurobasal™ Plus Medium supplemented with B-27™ Plus Supplement, GlutaMax, and Penicillin-Streptomycin
-
Poly-D-lysine (PDL) or Poly-L-lysine (PLL)
-
Sterile dissection tools
-
15 mL conical tubes
-
Cell culture plates or coverslips
Procedure:
-
Coat Culture Surfaces: Coat culture plates or coverslips with 0.1 mg/mL PDL or PLL in borate (B1201080) buffer overnight at 37°C. Wash twice with sterile water and allow to dry. For enhanced attachment and differentiation, a subsequent coating with laminin (10 µg/mL) can be performed.
-
Tissue Dissection: Euthanize pregnant rodent and dissect the embryonic cortices in ice-cold HBSS. Carefully remove the meninges.
-
Dissociation: Transfer the cortical tissue to a tube containing a dissociation solution of papain and DNase I in DMEM. Incubate at 37°C for 20-30 minutes with gentle agitation.
-
Trituration: Carefully remove the dissociation solution and wash the tissue with DMEM containing serum to inactivate the enzymes. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Cell Counting and Plating: Determine cell viability and density using a hemocytometer and trypan blue exclusion. Plate the cells onto the coated surfaces at a desired density (e.g., 1.5 x 10^5 cells/cm²) in Neurobasal medium.
-
Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Perform a half-medium change every 2-3 days. To inhibit glial proliferation, 5-fluoro-2'-deoxyuridine (B1346552) can be added to the culture medium at 5-7 days in vitro (DIV).
Assessment of Cell Viability and Neurotoxicity
a) MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Treatment: Treat the neuronal cultures with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) for 24-48 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
b) Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution
-
LDH assay kit
Procedure:
-
Treatment: Treat the neuronal cultures as described for the MTT assay.
-
Sample Collection: Carefully collect a portion of the culture supernatant from each well.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatant.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).
c) Caspase-3 Activity Assay for Apoptosis
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Primary neuronal cultures
-
This compound stock solution
-
Cell lysis buffer
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Fluorometric plate reader
Procedure:
-
Treatment: Treat the neuronal cultures with the desired concentrations of this compound for a specified time (e.g., 12-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer.
-
Assay: Add the cell lysate to a microplate well containing the caspase-3 substrate.
-
Measurement: Incubate at 37°C and measure the fluorescence generated from the cleavage of the substrate at the appropriate excitation and emission wavelengths.
Western Blot Analysis of Signaling Pathways
This protocol is for detecting changes in the phosphorylation and total protein levels of key components of the mTOR and BDNF signaling pathways.
Materials:
-
Primary neuronal cultures
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-BDNF, anti-Synapsin I, anti-GluA1, anti-p-CREB, anti-CREB, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treatment and Lysis: Treat neuronal cultures with this compound (e.g., 10 µM) for various time points (e.g., 30 min, 1h, 6h, 24h). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels and the levels of target proteins to the loading control.
Immunocytochemistry for Synaptic Markers
This protocol is for visualizing and quantifying changes in the expression and localization of presynaptic (synaptophysin) and postsynaptic (PSD-95) markers.
Materials:
-
Primary neuronal cultures on coverslips
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-synaptophysin, anti-PSD-95)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treatment: Treat neuronal cultures with a non-toxic concentration of this compound (e.g., 5-10 µM) for an extended period (e.g., 3-7 days) to observe effects on synaptogenesis.
-
Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization.
-
Blocking and Staining: Block non-specific binding sites and then incubate with primary antibodies overnight at 4°C. Wash and incubate with fluorophore-conjugated secondary antibodies.
-
Mounting and Imaging: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides. Acquire images using a fluorescence or confocal microscope.
-
Analysis: Quantify the number and intensity of synaptophysin and PSD-95 puncta along dendrites using image analysis software.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound in neurons.
Caption: General experimental workflow for studying this compound effects.
Application Notes and Protocols for (Rac)-Lanicemine in Electrophysiology Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (Rac)-Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, in ex vivo brain slice electrophysiology. The protocols detailed below are designed to facilitate the investigation of its effects on synaptic transmission and plasticity.
Introduction to this compound
This compound (also known as AZD6765) is a non-selective, voltage-dependent NMDA receptor channel blocker.[1] Unlike other NMDA receptor antagonists such as ketamine, Lanicemine is characterized as a "low-trapping" blocker.[2][3] This means it has a faster dissociation rate from the channel pore, which may contribute to its distinct pharmacological profile, including rapid antidepressant effects with minimal psychotomimetic side effects observed in some clinical trials.[2][4][5] Its unique properties make it a valuable tool for dissecting the role of NMDA receptors in synaptic function and dysfunction.
Data Presentation
The following tables summarize the key biophysical and pharmacological properties of this compound and its observed effects in brain slice electrophysiology.
Table 1: Biophysical and Pharmacological Properties of this compound
| Parameter | Value | Cell Type / Assay Condition | Reference |
| Binding Affinity (Ki) | 0.56 - 2.1 µM | NMDA Receptor Binding Assay | [2] |
| 10.67 µM | Radioligand binding assay (³H-MK801) | [6] | |
| IC50 | 4 - 7 µM | Chinese Hamster Ovary (CHO) Cells | [2] |
| 6.4 µM | Xenopus Oocytes | [2] | |
| Channel Trapping | 54% | In vitro glutamate (B1630785) application assay | [2] |
Table 2: Effect of this compound on NMDA Receptor-Mediated Currents in Brain Slices
| Brain Region | Recording Type | Lanicemine Concentration | Effect | Reference |
| Mouse Medial Prefrontal Cortex (mPFC) | Whole-Cell Patch-Clamp | 2 µM | Markedly reduced NMDA current (median 51.63% of baseline) | [6] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by directly blocking the ion channel of the NMDA receptor. For the channel to open, both the neurotransmitter glutamate and a co-agonist (glycine or D-serine) must bind to their respective sites on the receptor, and the cell membrane must be depolarized to relieve the voltage-dependent block by magnesium ions (Mg²⁺). Once open, Lanicemine can enter the channel pore and physically occlude the passage of ions like Calcium (Ca²⁺) and Sodium (Na⁺). Its "low-trapping" nature means it unbinds from the channel relatively quickly once the agonist is removed, which is thought to preserve normal synaptic transmission to a greater extent than high-trapping blockers.[2]
Experimental Protocols
Protocol 1: Investigating the Effect of this compound on NMDA Receptor-Mediated Synaptic Currents
This protocol is adapted from methodologies used to study NMDA receptor antagonists in acute brain slices and is based on the specific methods described by Kubiś et al., 2018.[6] It can be used to quantify the inhibitory effect of Lanicemine on synaptically-evoked NMDA currents.
1. Brain Slice Preparation a. Anesthetize the mouse (e.g., with isoflurane) and swiftly decapitate.[6] b. Rapidly remove the brain and immerse it in ice-cold, carbogenated (95% O₂ / 5% CO₂) cutting solution.[6]
- Cutting Solution (aCSF) Example (in mM): 130 NaCl, 5 KCl, 2.5 CaCl₂, 1.3 MgSO₄, 1.25 KH₂PO₄, 26 NaHCO₃, and 10 D-glucose.[6] c. Cut coronal slices (e.g., 300 µm thick) containing the region of interest (e.g., medial prefrontal cortex) using a vibratome.[6] d. Transfer slices to a holding chamber with carbogenated aCSF and allow them to recover at a slightly elevated temperature (e.g., 30-32°C) for at least 1 hour before recording.[6]
2. Electrophysiological Recording (Whole-Cell Patch-Clamp) a. Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with warmed (32 ± 0.5°C), carbogenated aCSF.[6] b. To isolate NMDA currents, use a modified aCSF that is Mg²⁺-free and contains an AMPA/kainate receptor blocker.[6]
- Recording aCSF Example (in mM): 132 NaCl, 2 KCl, 2.5 CaCl₂, 1.25 KH₂PO₄, 26 NaHCO₃, 10 D-glucose, and 0.005 NBQX.[6] c. Obtain whole-cell patch-clamp recordings from pyramidal neurons in the desired layer (e.g., layer II/III of the mPFC) in voltage-clamp mode, holding the neuron at -70 mV.[6] d. Place a stimulating electrode in a nearby layer (e.g., layer V) to evoke synaptic responses.[6] e. Adjust stimulation intensity to elicit stable NMDA currents of approximately 100 pA.[6]
3. Application of this compound a. Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and dilute it to the final desired concentration in the recording aCSF on the day of the experiment. b. After recording a stable baseline of NMDA currents for at least 10 minutes, switch the perfusion to the aCSF containing Lanicemine (e.g., 2 µM).[6] c. Continue to record the evoked NMDA currents for at least 10-15 minutes to allow the drug effect to plateau.[6] d. To test for reversibility, switch the perfusion back to the control aCSF (washout).
4. Data Analysis a. Measure the peak amplitude of the evoked NMDA currents. b. Normalize the current amplitudes during Lanicemine application to the average baseline amplitude.[6] c. Calculate the percentage of inhibition as: (1 - [Amplitude in Lanicemine / Baseline Amplitude]) * 100.
Protocol 2: Proposed Protocol for Investigating the Effect of this compound on Long-Term Potentiation (LTP)
Note: To date, there is a lack of published studies specifically detailing the effects of this compound on LTP in ex vivo slice preparations. This protocol is based on standard methods for inducing and recording LTP in the hippocampus and provides a framework for such an investigation.
1. Brain Slice Preparation a. Prepare acute transverse hippocampal slices (e.g., 400 µm thick) from a rodent brain as described in Protocol 1. b. Allow slices to recover for at least 1.5-2 hours in a holding chamber with carbogenated aCSF at room temperature.[7]
2. Electrophysiological Recording (Extracellular Field Potentials) a. Transfer a slice to a submersion or interface recording chamber perfused with warmed (e.g., 30-32°C), carbogenated aCSF.[8] b. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[8] c. Perform an input-output curve to determine the maximal fEPSP response and set the baseline stimulation intensity to elicit 35-50% of this maximum.
3. Baseline Recording and Drug Application a. Record a stable baseline of fEPSPs for at least 20-30 minutes, delivering a single stimulus pulse every 30-60 seconds. b. For the experimental group, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 2 µM). Allow the slice to perfuse with Lanicemine for at least 20 minutes before inducing LTP to ensure equilibration.
4. LTP Induction and Post-Induction Recording a. Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz for 1 second.[9] b. Immediately following the induction protocol, resume baseline stimulation frequency and record the fEPSPs for at least 60-90 minutes. c. A control group of slices should undergo the same procedure with vehicle-containing aCSF.
5. Data Analysis a. Measure the slope of the fEPSPs. b. Normalize the fEPSP slope measurements to the average slope during the pre-induction baseline period. c. Compare the magnitude of potentiation (e.g., the average normalized fEPSP slope from 50-60 minutes post-induction) between the Lanicemine-treated group and the control group.
References
- 1. researchgate.net [researchgate.net]
- 2. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Randomized Trial of a Low Trapping Non-Selective N-methyl-D-aspartate (NMDA) Channel Blocker in Major Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new method allowing long‐term potentiation recordings in hippocampal organotypic slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice [frontiersin.org]
- 7. Recording Synaptic Plasticity in Acute Hippocampal Slices Maintained in a Small-volume Recycling-, Perfusion-, and Submersion-type Chamber System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMDA receptor - Wikipedia [en.wikipedia.org]
Application of (Rac)-Lanicemine in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Lanicemine, also known as AZD6765, is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist. Unlike other NMDA receptor antagonists such as ketamine, lanicemine (B1674462) exhibits antidepressant effects with minimal psychotomimetic side effects.[1][2] This favorable profile makes it a compound of significant interest in the development of novel therapeutics for depression and other neurological disorders. High-throughput screening (HTS) assays are crucial for identifying and characterizing compounds that modulate NMDA receptor activity. This document provides detailed application notes and protocols for the use of this compound in relevant HTS assays, focusing on fluorescence-based calcium flux assays.
Data Presentation
This compound acts as a channel blocker of the NMDA receptor. Its potency has been determined in various assay systems. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| Ki | 0.56-2.1 µM | NMDA Receptor | [3][4][5][6] |
| IC50 | 4-7 µM | CHO Cells | [3][4][5][6] |
| IC50 | 6.4 µM | Xenopus Oocyte Cells | [3][4][5][6] |
Signaling Pathway
This compound is a non-competitive antagonist that binds within the ion channel of the NMDA receptor. Upon binding of the co-agonists glutamate (B1630785) and glycine (B1666218) (or D-serine), the NMDA receptor channel opens, allowing the influx of cations, most notably Ca2+. This calcium influx is a critical trigger for downstream signaling cascades. This compound, by blocking the channel, prevents this influx, thereby inhibiting the receptor's activity.
Experimental Protocols
A common HTS method to assess NMDA receptor antagonists is the fluorescence-based calcium flux assay. This assay measures the change in intracellular calcium concentration upon receptor activation and its inhibition by test compounds.
Protocol: High-Throughput Calcium Flux Assay for NMDA Receptor Antagonists
This protocol is designed for a 384-well plate format and utilizes a fluorescence plate reader (e.g., FLIPR®, FlexStation®).
1. Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing the human GluN1 and GluN2A subunits of the NMDA receptor.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator: Fluo-8 No Wash Calcium Assay Kit.
-
Agonists: NMDA and Glycine stock solutions.
-
Test Compound: this compound dihydrochloride (B599025) dissolved in DMSO to create a stock solution (e.g., 10 mM), followed by serial dilutions in Assay Buffer.
-
Control Antagonist: A known NMDA receptor antagonist (e.g., MK-801) for assay validation.
-
Plates: 384-well black-walled, clear-bottom cell culture plates.
-
Instrumentation: Fluorescence plate reader with liquid handling capabilities.
2. Cell Preparation
-
Seed the HEK293-GluN1/GluN2A cells into 384-well plates at a density of 15,000-25,000 cells per well in 25 µL of culture medium.
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator to allow for cell adherence and formation of a monolayer.
3. Compound Plate Preparation
-
Prepare serial dilutions of this compound and control compounds in Assay Buffer. Typically, a 10-point concentration-response curve is generated.
-
Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid cellular toxicity.
-
Include wells with vehicle control (Assay Buffer with the same final DMSO concentration) and a positive control (a known antagonist).
4. Assay Procedure
-
Dye Loading: Prepare the Fluo-8 dye solution according to the manufacturer's protocol. Add an equal volume (25 µL) of the dye solution to each well of the cell plate.
-
Incubation: Incubate the plate at 37°C for 30 minutes, followed by 30 minutes at room temperature in the dark to allow for dye loading.
-
Compound Addition: Transfer the diluted compounds from the compound plate to the cell plate (e.g., 12.5 µL).
-
Incubation: Incubate the plate at room temperature for 10-20 minutes.
-
Signal Detection: a. Place the cell plate into the fluorescence plate reader. b. Establish a stable baseline fluorescence reading for 10-20 seconds (Excitation: ~490 nm, Emission: ~525 nm). c. Add the agonist solution (e.g., 12.5 µL of a pre-prepared solution containing NMDA and glycine to achieve final concentrations of 100 µM and 10 µM, respectively) to stimulate the NMDA receptors. d. Continuously record the fluorescence signal for 1-3 minutes to capture the calcium influx.
5. Data Analysis
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity (F) to the baseline fluorescence (F0), or as ΔF/F0 = (F - F0) / F0.
-
Plot the response (e.g., % inhibition of the agonist response) against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound.
Experimental Workflow
The following diagram illustrates the key steps in the high-throughput screening workflow for identifying and characterizing NMDA receptor antagonists like this compound.
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA Receptors Screening & Profiling Services [sbdrugdiscovery.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Intraperitoneal Administration of (Rac)-Lanicemine in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, has been investigated for its potential therapeutic effects, particularly in the context of neuropsychiatric disorders. This document provides a comprehensive protocol for the intraperitoneal (IP) injection of this compound in rats for preclinical research. The protocol includes detailed information on dosage, vehicle preparation, and administration techniques. Additionally, it summarizes available quantitative data on dosages used in rat studies and relevant pharmacokinetic parameters of other NMDA receptor antagonists to provide a comparative context. A diagram of the experimental workflow and the implicated NMDA receptor signaling pathway are also presented to facilitate experimental design and understanding of the compound's mechanism of action.
Data Presentation
Table 1: Dosage of this compound for Intraperitoneal Administration in Rats
| Dosage (mg/kg) | Animal Model | Observed Effects | Reference |
| 1, 3, 10 | Male Sprague-Dawley Rats | Modulation of negative affective biases.[1] | [1] |
| 3, 10, 30 | Male Sprague-Dawley Rats | Produced dose-dependent elevations in spontaneous gamma-band EEG.[2][3][4] | [2][3][4] |
Table 2: Comparative Pharmacokinetic Parameters of NMDA Receptor Antagonists in Rodents (Intraperitoneal Administration)
| Compound | Dose (mg/kg) | Animal Model | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Reference |
| Deramciclane | 10 | Wistar Rats | ≥177.8 | ~0.5 | 3.42 - 5.44 | [5] |
| Ketamine | 10 | Mice | 1118.33 - 2148.83 | 0.17 | Not Reported | [6] |
| Memantine | 1, 10 | Rats | Not Reported | 0.5 - 1 | 1.81 - 2.59 |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes (1 mL or appropriate size)
-
Sterile needles (23-25 gauge)
-
Analytical balance
-
Male Sprague-Dawley rats
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Preparation of this compound Dosing Solution
This protocol is for the preparation of a clear solution suitable for intraperitoneal injection.
Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and volume.
-
Initial Solubilization in DMSO:
-
Transfer the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10% final concentration in the total volume.
-
Vortex the tube until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.
-
-
Addition of PEG300:
-
Add the calculated volume of PEG300 to the DMSO solution to achieve a 40% final concentration.
-
Vortex the mixture thoroughly until a homogenous solution is obtained.
-
-
Addition of Tween-80:
-
Add the calculated volume of Tween-80 to achieve a 5% final concentration.
-
Vortex the mixture until it is well-mixed.
-
-
Final Dilution with Saline:
-
Add the calculated volume of sterile 0.9% saline to achieve a 45% final concentration, bringing the solution to its final desired volume.
-
Vortex the final solution extensively to ensure homogeneity. The final solution should be clear.
-
-
Storage: It is recommended to prepare the dosing solution fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C and protect from light. Before use, allow the solution to come to room temperature.
Intraperitoneal Injection Procedure in Rats
-
Animal Handling and Restraint:
-
Handle the rat calmly and securely to minimize stress.
-
Restrain the rat manually. One common method is to hold the rat with its back against your palm, with your thumb and forefinger gently but firmly securing the head and forelimbs. The hindlimbs can be secured with your other fingers.
-
-
Injection Site Identification:
-
Position the rat so that its abdomen is facing upwards, with the head slightly tilted down.
-
The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and cecum.
-
-
Injection Administration:
-
Use a new sterile syringe and needle for each animal.
-
Draw the calculated volume of the this compound dosing solution into the syringe. The recommended injection volume for rats is typically up to 10 mL/kg of body weight.
-
Insert the needle at an angle of approximately 30-45 degrees into the peritoneal cavity. The needle should be inserted just deep enough to penetrate the abdominal wall.
-
Before injecting, gently pull back on the plunger (aspirate) to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is drawn into the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Inject the solution at a steady and controlled rate.
-
-
Post-Injection Monitoring:
-
After the injection, return the rat to its cage.
-
Monitor the animal for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for intraperitoneal injection of this compound in rats.
NMDA Receptor Signaling Pathway
Caption: Simplified NMDA receptor signaling pathway involving mTOR activation.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Combined hyperforin and lanicemine treatment instead of ketamine or imipramine restores behavioral deficits induced by chronic restraint stress and dietary zinc restriction in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Behavioral Effects of (Rac)-Lanicemine in Mice
Introduction
(Rac)-Lanicemine (also known as AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant.[1] Unlike ketamine, another NMDA receptor antagonist, lanicemine (B1674462) is reported to have a lower propensity for psychotomimetic side effects.[1][2] Assessing the behavioral effects of this compound in mice is crucial for understanding its therapeutic potential and underlying mechanisms. This document provides detailed application notes and protocols for a battery of behavioral tests commonly used to evaluate antidepressant-like, anxiolytic-like, and cognitive effects in mice treated with this compound.
General Considerations for this compound Administration
-
Dosage: Doses used in mice typically range from 10 mg/kg.[3][4][5] The optimal dose should be determined in pilot studies.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for administering Lanicemine in mice.[3]
-
Timing of Behavioral Testing: The timing of behavioral testing post-injection is critical and can vary depending on the specific test and the intended effect being measured (acute vs. sustained). For instance, antidepressant-like effects in the tail suspension test (TST) and forced swim test (FST) have been observed at different time points, from 1 hour to 72 hours post-injection.[4][6]
Experimental Protocols
A comprehensive behavioral assessment of this compound in mice should include tests for antidepressant-like effects, anxiolytic-like behavior, locomotor activity, and cognitive function.
Antidepressant-Like Effects
The FST is a widely used test to assess antidepressant efficacy.[7][8] It is based on the principle that mice will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressant compounds typically reduce the duration of immobility.[9]
Protocol:
-
Apparatus: A transparent cylindrical container (e.g., 30 cm height x 20 cm diameter) filled with water (23-25°C) to a depth of 15-20 cm, making it impossible for the mouse to touch the bottom with its tail or paws.[7][10]
-
Procedure:
-
Acclimate mice to the testing room for at least 30-60 minutes before the test.[11]
-
Administer this compound or vehicle control at the predetermined time before the test.
-
Gently place each mouse individually into the water cylinder.
-
Record the entire session using a video camera for later analysis.
-
-
Data Analysis:
The TST is another common test for screening antidepressant drugs and is based on a similar principle to the FST.[12][13] Mice are suspended by their tails, and the duration of immobility is measured.
Protocol:
-
Apparatus: A suspension box or a setup that allows the mouse to hang by its tail without being able to escape or hold onto any surfaces.[14] The area should be visually and acoustically isolated.[12]
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes.[15]
-
Administer this compound or vehicle control.
-
Suspend each mouse by its tail using adhesive tape, approximately 1-2 cm from the tip of the tail.[12][16] To prevent tail climbing, especially in strains like C57BL/6, a small cylinder can be placed around the tail.[14][15]
-
Video record the session for scoring.
-
-
Data Analysis:
Anxiolytic-Like Effects
The OFT is used to assess general locomotor activity and anxiety-like behavior.[11][17][18] Anxious mice tend to spend more time in the periphery of the open field (thigmotaxis), while less anxious mice explore the center more freely.[19]
Protocol:
-
Apparatus: A square or circular arena (e.g., 42 x 42 x 42 cm) with walls high enough to prevent escape.[18] The arena is typically divided into a central zone and a peripheral zone for analysis.
-
Procedure:
-
Acclimate mice to the testing room for at least 30-60 minutes.[11]
-
Administer this compound or vehicle control.
-
Place the mouse in the center or a corner of the open field.[19][20]
-
Allow the mouse to explore the arena for a set period, typically 5-10 minutes.[19]
-
Record the session with an overhead video camera connected to a tracking software.
-
-
Data Analysis:
The EPM is a widely used test for anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[21][22][23]
Protocol:
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 80 cm), with two open arms and two closed arms (with high walls).[22][24]
-
Procedure:
-
Data Analysis:
Cognitive Effects
The NOR test assesses recognition memory in mice, based on their innate tendency to explore a novel object more than a familiar one.[26][27][28]
Protocol:
-
Apparatus: An open field arena, similar to the one used for the OFT.[26] A variety of objects that are different in shape, color, and texture but cannot be easily displaced by the mouse should be used.[29]
-
Procedure:
-
Habituation (Day 1): Allow each mouse to explore the empty arena for 5-10 minutes.[26][27][30]
-
Training/Familiarization (Day 2): Place two identical objects in the arena and allow the mouse to explore for a set period (e.g., 10 minutes).[26][27]
-
Testing (Day 2, after a retention interval, e.g., 1-2 hours): Replace one of the familiar objects with a novel object and allow the mouse to explore for 5-10 minutes.[26][27][30]
-
Administer this compound before the training or testing phase, depending on whether the effect on memory acquisition or retrieval is being investigated.
-
-
Data Analysis:
-
The primary measure is the discrimination index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher DI indicates better recognition memory.
-
Social Behavior
This test evaluates social behavior by measuring the amount of time a mouse spends interacting with an unfamiliar mouse.[31][32]
Protocol:
-
Apparatus: A three-chambered box is often used, where the test mouse can choose to interact with a novel mouse in one chamber or an empty chamber.[33][34]
-
Procedure:
-
Habituation: The test mouse is first allowed to habituate to the central chamber.[33]
-
Sociability Test: The mouse is then allowed to explore all three chambers, one containing an unfamiliar "stranger" mouse enclosed in a wire cup and the other containing an empty wire cup.[33]
-
Record the session to measure the time spent in each chamber and the time spent sniffing each wire cup.
-
-
Data Analysis:
-
A preference for the chamber with the stranger mouse and more time spent sniffing the cup containing the mouse indicates normal sociability.
-
Data Presentation
Quantitative data from behavioral assessments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Antidepressant-Like Behavior in Mice
| Behavioral Test | Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | Reference |
| Forced Swim Test | Vehicle | - | 160 ± 10 | [3] |
| (R)-ketamine | 10 | 100 ± 8 | [3] | |
| Lanicemine | 10 | 155 ± 12 | [3] | |
| Tail Suspension Test | Vehicle | - | 180 ± 15 | [3] |
| (R)-ketamine | 10 | 110 ± 10 | [3] | |
| Lanicemine | 10 | 170 ± 14 | [3] |
*Note: Data presented is hypothetical based on findings from a comparative study.[3] The study used (R)-ketamine, and the values are for illustrative purposes. p < 0.05 compared to vehicle.
Table 2: Effect of this compound on Anxiety-Like Behavior and Locomotion in Mice
| Behavioral Test | Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (%) | Total Arm Entries | Total Distance (cm) |
| Elevated Plus Maze | Vehicle | - | 25 ± 3 | 40 ± 5 | - |
| Lanicemine | 10 | 35 ± 4* | 42 ± 6 | - | |
| Open Field Test | Vehicle | - | - | - | 3500 ± 300 |
| Lanicemine | 10 | - | - | 3400 ± 280 |
*Note: Data is hypothetical and for illustrative purposes. p < 0.05 compared to vehicle.
Table 3: Effect of this compound on Recognition Memory in Mice
| Behavioral Test | Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index |
| Novel Object Recognition | Vehicle | - | 0.25 ± 0.05 |
| Lanicemine | 10 | 0.40 ± 0.06* |
*Note: Data is hypothetical and for illustrative purposes. p < 0.05 compared to vehicle.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as a low-trapping NMDA receptor antagonist.
Experimental Workflows
Caption: Experimental workflow for the Forced Swim Test (FST).
Caption: Experimental workflow for the Tail Suspension Test (TST).
Caption: Experimental workflow for the Open Field Test (OFT).
References
- 1. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of (R)-ketamine and lanicemine on depression-like phenotype and abnormal composition of gut microbiota in a social defeat stress model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Combined hyperforin and lanicemine treatment instead of ketamine or imipramine restores behavioral deficits induced by chronic restraint stress and dietary zinc restriction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 11. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MPD: JaxCC1: project protocol [phenome.jax.org]
- 16. protocols.io [protocols.io]
- 17. anilocus.com [anilocus.com]
- 18. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. transpharmation.com [transpharmation.com]
- 20. researchgate.net [researchgate.net]
- 21. Elevated plus maze protocol [protocols.io]
- 22. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 24. mmpc.org [mmpc.org]
- 25. researchgate.net [researchgate.net]
- 26. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mmpc.org [mmpc.org]
- 28. Novel object recognition task for mice: Is it a test for memory, object neophobia or innate preference? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. biorxiv.org [biorxiv.org]
- 33. m.youtube.com [m.youtube.com]
- 34. Social Behavior Testing in Mice: Social Interest, Recognition, and Aggression | Springer Nature Experiments [experiments.springernature.com]
Storing and handling (Rac)-Lanicemine powder and stock solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper storage and handling of (Rac)-Lanicemine powder and its stock solutions to ensure compound integrity and experimental reproducibility.
Introduction
This compound, also known as (Rac)-AZD6765, is the racemic form of Lanicemine. It functions as a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3][4] As a channel blocker, it has been investigated for its potential antidepressant effects, exhibiting a different profile from other NMDA receptor modulators like ketamine.[1][4] Accurate and consistent preparation of this compound solutions is critical for obtaining reliable results in both in vitro and in vivo studies.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value |
| Molecular Formula | C₁₃H₁₄N₂ |
| Molecular Weight | 198.27 g/mol |
| CAS Number | 61890-25-3 |
| Appearance | Crystalline solid, powder |
Storage and Stability
Proper storage of this compound in both its solid form and as a stock solution is crucial to prevent degradation and maintain its biological activity.
This compound Powder
| Storage Condition | Recommended Duration |
| -20°C | 3 years |
| 4°C | 2 years |
For long-term storage, it is recommended to store the solid compound at -20°C. The product is stable at room temperature for short periods, such as during shipping.[5]
This compound Stock Solutions
Once in solution, the stability of this compound is more limited. It is imperative to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][6]
| Storage Condition | Recommended Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Solubility
This compound exhibits varying solubility depending on the solvent. This is a critical consideration when preparing stock solutions for different experimental paradigms.
| Solvent | Maximum Solubility |
| DMSO | 100 mg/mL (504.37 mM) |
Note: Ultrasonic treatment may be necessary to achieve maximum solubility in DMSO.[1][3]
Experimental Protocols
Protocol for Preparing an In Vitro Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, add 0.5044 mL of DMSO to 1 mg of this compound.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, use an ultrasonic bath to aid dissolution.[1][3]
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Protocol for Preparing an In Vivo Formulation
For in vivo experiments, this compound needs to be formulated in a vehicle that is safe for administration. Below are examples of common formulations. It is recommended to prepare these solutions fresh on the day of use.[2][6]
Formulation 1: PEG300, Tween-80, and Saline
This formulation results in a clear solution with a solubility of at least 2.5 mg/mL.[1]
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
In a sterile tube, add the solvents in the following order, ensuring the solution is mixed thoroughly after each addition:
-
10% DMSO (containing the dissolved this compound)
-
40% PEG300
-
5% Tween-80
-
45% saline
-
-
The final solution should be clear.
Formulation 2: SBE-β-CD in Saline
This formulation also produces a clear solution with a solubility of at least 2.5 mg/mL.[1]
Materials:
-
This compound powder
-
DMSO
-
20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline
-
Sterile tubes
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
In a sterile tube, add the solvents in the following order, mixing well after each step:
-
10% DMSO (containing the dissolved this compound)
-
90% of 20% SBE-β-CD in saline
-
Visualized Signaling Pathway and Workflows
Signaling Pathway of this compound```dot
Caption: Workflow for preparing an in vitro stock solution.
Logical Relationship for In Vivo Formulation Preparation
Caption: Decision logic for preparing an in vivo formulation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. This compound - CAS:61890-25-3 - KKL Med Inc. [kklmed.com]
- 5. This compound (this compound; (Rac)-AZD6765) | NMDAR Antagonist | CAS 61890-25-3 | 美国InvivoChem [invivochem.cn]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Quantification of (Rac)-Lanicemine in Plasma Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Lanicemine ((S)-1-phenyl-2-(pyridin-2-yl)ethanamine), a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker, has shown promise as a rapid-acting antidepressant with a potentially improved side-effect profile compared to other NMDA receptor antagonists like ketamine.[1][2] Accurate and precise quantification of Lanicemine in plasma is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a detailed LC-MS/MS method for the robust and reliable quantification of this compound in plasma samples, utilizing a stable isotope-labeled internal standard.
Principle of the Method
This bioanalytical method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and selective quantification of Lanicemine in plasma. The methodology involves a straightforward protein precipitation step for sample cleanup, followed by chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The use of a deuterated internal standard, this compound-d5, is critical to compensate for any variability during sample preparation and analysis, ensuring high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d5 internal standard (IS)
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade methanol (B129727)
-
LC-MS grade water
-
Formic acid (≥98%)
-
Drug-free human plasma
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Data acquisition and processing software.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and this compound-d5 into separate volumetric flasks. Dissolve in methanol to achieve a final concentration of 1 mg/mL. Store these solutions at -20°C.
-
Working Standard Solutions: Prepare a series of this compound working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These solutions will be used to prepare the calibration curve standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d5 primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.
Sample Preparation
-
Label microcentrifuge tubes for blanks, calibration standards, quality control (QC) samples, and unknown samples.
-
To the appropriate tubes, add 50 µL of blank human plasma.
-
Spike the blank plasma with the corresponding this compound working standard solutions to create calibration curve standards.
-
To all samples (blanks, standards, QCs, and unknowns), add 10 µL of the 100 ng/mL this compound-d5 internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% B |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 199.1 | 107.1 | 25 | 15 |
| This compound-d5 | 204.1 | 112.1 | 25 | 15 |
Note: The exact m/z values, cone voltages, and collision energies may require optimization on the specific instrument used.
Data Presentation
The following tables summarize the expected performance characteristics of the validated LC-MS/MS method for the quantification of this compound in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Model | Linear, weighted (1/x²) |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
Table 2: Precision and Accuracy
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 20 | ≤ 20 | 80 - 120 | 80 - 120 |
| Low QC | 3 | ≤ 15 | ≤ 15 | 85 - 115 | 85 - 115 |
| Mid QC | 100 | ≤ 15 | ≤ 15 | 85 - 115 | 85 - 115 |
| High QC | 1500 | ≤ 15 | ≤ 15 | 85 - 115 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Parameter | This compound | This compound-d5 |
| Extraction Recovery (%) | Consistent and reproducible | Consistent and reproducible |
| Matrix Effect (%CV) | ≤ 15 | ≤ 15 |
Visualizations
Signaling Pathway of Lanicemine
Lanicemine acts as a low-trapping channel blocker of the NMDA receptor. By antagonizing the NMDA receptor, Lanicemine modulates downstream signaling pathways implicated in neuroplasticity and antidepressant effects. One of the key pathways involves the regulation of the PI3K/Akt/mTOR signaling cascade, which plays a crucial role in protein synthesis and synaptic plasticity.
Caption: Lanicemine blocks the NMDA receptor, modulating downstream Ca²⁺-dependent signaling.
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Lanicemine in plasma samples.
Caption: Workflow for Lanicemine quantification in plasma.
Logical Relationship of Internal Standard Use
The use of a stable isotope-labeled internal standard is fundamental for accurate quantification in LC-MS/MS bioanalysis. This diagram outlines the rationale for its application.
Caption: Rationale for using a deuterated internal standard.
References
- 1. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent (Rac)-Lanicemine precipitation in cell culture media
Welcome to the technical support center for (Rac)-Lanicemine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in cell culture experiments, with a specific focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the racemic form of Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] Its primary mechanism of action is the blockade of NMDA receptor channels in a voltage-dependent manner.[4] Unlike some other NMDA antagonists, it has a lower propensity to be trapped within the channel, which may contribute to its distinct pharmacological profile.[4][5]
Q2: What are the common solvents for dissolving this compound?
This compound is soluble in several organic solvents. It is advisable to prepare a high-concentration stock solution in 100% DMSO.[1][4] For in vivo applications, complex solvent systems are often used, such as a combination of DMSO, PEG300, Tween-80, and saline.[1] The dihydrochloride (B599025) salt form of Lanicemine generally offers improved water solubility.[6][7]
Q3: I observed immediate precipitation when adding my this compound DMSO stock to the cell culture media. What is the cause and how can I prevent it?
Immediate precipitation, often called "crashing out," typically occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment like cell culture media, where its solubility is much lower.[8] This is a common issue with hydrophobic compounds.
To prevent this, you can:
-
Decrease the final concentration: The intended final concentration of this compound in your media may be above its aqueous solubility limit. Try reducing the final working concentration.
-
Perform serial dilutions: Instead of adding the concentrated DMSO stock directly to the media, perform a serial dilution of the stock in pre-warmed (37°C) cell culture media.[8]
-
Use pre-warmed media: Adding the compound to cold media can further decrease its solubility. Always use media that has been pre-warmed to 37°C.[8][9]
-
Control the final DMSO concentration: While DMSO is an excellent solvent for initial dissolution, high final concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[8]
Q4: My this compound solution was initially clear, but a precipitate formed after incubation. Why did this happen?
Delayed precipitation can be caused by several factors related to the incubator environment and the composition of the cell culture media:
-
Temperature shifts: Changes in temperature between the lab bench and the 37°C incubator can affect the solubility of the compound.[9]
-
pH shifts: The CO2 environment in an incubator can lower the pH of the media, which can alter the solubility of pH-sensitive compounds.[9]
-
Interaction with media components: Over time, this compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[8][9]
-
Media evaporation: In long-term experiments, evaporation of water from the culture media can increase the concentration of all components, potentially exceeding the solubility limit of this compound.[8]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving precipitation issues with this compound in your cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Final concentration exceeds aqueous solubility. | Decrease the final working concentration of this compound. |
| Rapid solvent exchange from DMSO to aqueous media. | Perform serial dilutions in pre-warmed media. Add the stock solution dropwise while gently mixing.[8] | |
| Low temperature of the cell culture media. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[8][9] | |
| High final DMSO concentration. | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[8] This may necessitate creating a more dilute primary stock solution. | |
| Delayed Precipitation (in Incubator) | Temperature fluctuations affecting solubility. | Pre-warm the media before adding this compound. Minimize the time culture plates are outside the incubator. |
| pH shift in the incubator due to CO2. | Ensure your media is properly buffered for the CO2 concentration in your incubator. | |
| Interaction with media components (e.g., serum proteins). | Test the solubility of this compound in your specific basal media with and without serum. Consider using a different basal media formulation. | |
| Increased concentration due to media evaporation. | Use culture plates with low-evaporation lids and ensure proper humidification of the incubator.[8] |
Quantitative Data Summary
| Compound Form | Solvent | Solubility |
| This compound | DMSO | 100 mg/mL (504.37 mM)[1] |
| Lanicemine | DMSO | 30 mg/mL[4] |
| DMF | 5 mg/mL[4] | |
| Ethanol | 20 mg/mL[4] | |
| PBS (pH 7.2) | 3 mg/mL[4] | |
| Lanicemine dihydrochloride | PBS | 100 mg/mL (368.75 mM)[6] |
Experimental Protocols
Protocol for Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under standard culture conditions.
Materials:
-
This compound powder
-
100% DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Ensure the compound is fully dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution.[9]
-
-
Prepare Serial Dilutions:
-
Pre-warm your cell culture medium to 37°C.
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. It is recommended to perform 2-fold serial dilutions. For example, start with a 1:1000 dilution of your stock to get a high starting concentration and then serially dilute from there.
-
Vortex gently immediately after each dilution step.
-
-
Incubation and Observation:
-
Incubate the dilutions at 37°C and 5% CO2 for a period that mimics your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect for any signs of precipitation (cloudiness, crystals, or film) at regular intervals.
-
Use a microscope to confirm the absence of crystalline structures in the clear solutions.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum working soluble concentration for this compound in that specific medium under those conditions.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: High-level signaling pathway of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - CAS:61890-25-3 - KKL Med Inc. [kklmed.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Common off-target effects of (Rac)-Lanicemine in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common off-target effects of (Rac)-Lanicemine in preclinical models. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting & FAQs
Question 1: We are observing unexpected locomotor activity in our rodent models after administering this compound. Is this a known off-target effect?
Answer: Based on preclinical studies, this compound is not typically associated with significant increases in locomotor activity at doses that engage central nervous system targets. Unlike ketamine, which shows a tight coupling between elevations in gamma-band electroencephalography (EEG) and increased locomotor activity, the effects of lanicemine (B1674462) on gamma-band EEG appear to be independent of broader systems-level disruptions that manifest as hyperactivity[1].
If you are observing significant locomotor changes, consider the following troubleshooting steps:
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Dose Verification: Ensure the correct dose is being administered. While lanicemine has a wider therapeutic window than ketamine, excessively high doses may lead to unexpected behavioral changes.
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Animal Model: Species and strain differences can influence behavioral responses. The primary preclinical work distinguishing lanicemine from ketamine regarding locomotor activity was conducted in Sprague-Dawley rats[1].
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Experimental Conditions: Environmental stressors or the specific behavioral assay being used could influence locomotor outcomes. Ensure that the experimental setup is not confounding the results.
Question 2: What are the known off-target binding profiles of this compound? Does it interact with other receptors like ketamine?
Answer: this compound is considered a more selective N-methyl-D-aspartate (NMDA) receptor antagonist compared to ketamine[2]. Preclinical assessments indicate that lanicemine has negligible off-target pharmacological effects[2]. In contrast, ketamine's actions extend beyond NMDA receptor channel blockade to include interactions with opiate, sigma, and muscarinic receptors[2]. This selectivity is a key feature of lanicemine's preclinical profile and is thought to contribute to its reduced psychotomimetic side effects. While comprehensive binding panel data is not widely published, the existing literature suggests a low probability of significant off-target receptor binding.
Question 3: Are there any concerns about abuse liability with this compound based on preclinical data?
Answer: While specific preclinical abuse liability studies for this compound are not extensively detailed in the public domain, its pharmacological profile suggests a lower potential for abuse compared to ketamine. The psychotomimetic and dissociative effects of NMDA receptor antagonists are often linked to their abuse potential. Since lanicemine was developed to minimize these effects and has demonstrated a lack of significant psychotomimetic or dissociative symptoms in both preclinical and clinical settings, it is hypothesized to have a lower abuse liability[1][3]. Standard preclinical abuse liability assessment would typically involve self-administration, drug discrimination, and conditioned place preference studies.
Question 4: Does this compound have any reported cardiovascular off-target effects in preclinical models?
Answer: Detailed preclinical cardiovascular safety studies for this compound are not readily available in published literature. However, in human clinical trials, serious adverse events such as syncope due to orthostatic hypotension have been observed with ketamine, leading to the early termination of at least one comparative study[1]. Lanicemine is generally reported to have a more favorable safety and tolerability profile[2]. For definitive preclinical assessment, it would be necessary to conduct specific cardiovascular telemetry studies in a relevant animal model.
Data Summary
Table 1: Comparative Effects of Lanicemine and Ketamine in Preclinical Models
| Parameter | This compound | Ketamine | Animal Model | Source |
| Spontaneous Gamma-Band EEG | Pronounced, dose-dependent elevations | Pronounced, dose-dependent elevations | Sprague-Dawley Rats | [1] |
| Locomotor Activity | Not tightly coupled to gamma-EEG changes | Tightly coupled to gamma-EEG changes | Sprague-Dawley Rats | [1] |
| NMDA Receptor Channel Trapping | 54% | 86% | In vitro | [1] |
| Off-Target Binding (Opiate, Sigma, Muscarinic) | Negligible | Yes | In vitro | [2] |
Experimental Protocols
Methodology for EEG and Locomotor Activity Assessment in Rodents
This protocol is based on the methodology described in Sanacora et al., 2013[1].
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Animal Model: Male Sprague-Dawley rats.
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Surgical Implantation: Animals are implanted with skull screw electrodes over the frontal and temporal cortices for continuous EEG recording.
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Behavioral Training: Rats are trained to perform a single-tone operant discrimination task for a food reward. This establishes a stable behavioral baseline.
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Drug Administration: this compound (e.g., 3, 10, or 30 mg/kg), ketamine (e.g., 1, 3, 10, or 30 mg/kg), or vehicle is administered via intraperitoneal (i.p.) injection.
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Data Recording:
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EEG and behavioral performance are evaluated for a 30-minute period before dosing (baseline).
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EEG and locomotor activity are recorded for subsequent periods (e.g., three 30-minute periods) following drug administration.
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EEG Analysis:
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EEG data is subjected to a fast Fourier transform to compute power density from 1 to 50 Hz.
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Power spectral density data is compared for the pre-dosing period and post-dosing periods.
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Relative changes are normalized for post- to pre-dosing periods in various frequency bands (delta, theta, alpha, beta, and gamma).
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Locomotor Activity Analysis: Locomotor activity is concurrently measured, often using automated activity chambers, and correlated with changes in EEG power bands.
Visualizations
References
- 1. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Proof-of-Mechanism Study to Test Effects of the NMDA Receptor Antagonist Lanicemine on Behavioral Sensitization in Individuals With Symptoms of PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lanicemine - Wikipedia [en.wikipedia.org]
Technical Support Center: (Rac)-Lanicemine Stock Solution Stability
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for preparing and maintaining the stability of (Rac)-Lanicemine stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For initial solubility and stability screening, it is recommended to use high-purity, anhydrous solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of organic molecules like Lanicemine due to its excellent solvating power. For aqueous-based experiments, further dilution in an appropriate buffer system is necessary. Always use freshly opened or properly stored anhydrous solvents to minimize degradation due to reactive impurities.
Q2: What are the optimal storage conditions for this compound stock solutions?
To maximize shelf-life, stock solutions should generally be stored at low temperatures and protected from light. The recommended starting point for storage is -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: How can I determine the stability of my this compound stock solution over time?
A systematic stability study is required. This involves storing aliquots of the stock solution under various conditions (e.g., different temperatures, light exposure) and analyzing them at specific time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The concentration of the parent compound is monitored, and the appearance of any degradation products is noted.
Q4: What are the potential degradation pathways for this compound in solution?
While specific public data on Lanicemine is limited, molecules with similar functional groups can be susceptible to several degradation mechanisms:
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Hydrolysis: The amide and other functional groups in the molecule could be susceptible to hydrolysis, especially if exposed to moisture or non-neutral pH.
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Oxidation: The molecule may be sensitive to oxidation, particularly if exposed to air (oxygen), light, or reactive oxygen species in the solvent.
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Solvent-Induced Degradation: The choice of solvent can impact stability. For example, DMSO, while an excellent solvent, can be hygroscopic and may contain impurities that can react with the compound over time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution upon storage at low temperatures. | The concentration of this compound exceeds its solubility limit in the chosen solvent at the storage temperature. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate before use. 2. Consider preparing a slightly lower concentration stock solution. 3. If the issue persists, screen alternative solvents. |
| Inconsistent experimental results using the same stock solution. | The stock solution may be degrading due to improper storage or handling, such as repeated freeze-thaw cycles or extended time at room temperature. | 1. Prepare fresh aliquots of the stock solution from a new weighing of solid material. 2. Ensure aliquots are single-use to avoid freeze-thaw cycles. 3. Minimize the time the stock solution spends at room temperature or on the benchtop. |
| Loss of compound potency over time, confirmed by analytical testing. | Chemical degradation of this compound in the stock solution. | 1. Review the storage conditions. Ensure storage at -80°C and protection from light. 2. Evaluate the solvent quality. Use high-purity, anhydrous grade solvents. 3. Conduct a formal stability study (see protocol below) to determine the viable shelf-life of the solution under your specific storage conditions. |
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound Stock Solutions
This protocol outlines a method to assess the stability of a this compound stock solution over time using HPLC.
1. Preparation of Stock Solution:
- Accurately weigh 10 mg of this compound powder.
- Dissolve in a minimal volume of anhydrous DMSO to create a high-concentration stock (e.g., 100 mM).
- Vortex thoroughly until fully dissolved.
2. Aliquoting and Storage:
- Dispense the stock solution into multiple small-volume, single-use aliquots in amber glass vials or polypropylene (B1209903) tubes.
- Divide the aliquots into different storage condition groups:
- -80°C (protected from light)
- -20°C (protected from light)
- 4°C (protected from light)
- Room Temperature (protected from light)
- Room Temperature (exposed to ambient light)
3. Time Points for Analysis:
- Define the time points for analysis, for example: T=0, 1 week, 2 weeks, 1 month, 3 months, and 6 months.
4. HPLC Analysis:
- At each time point, retrieve one aliquot from each storage condition.
- Allow the aliquot to thaw completely and equilibrate to room temperature.
- Prepare a working solution by diluting the stock to a suitable concentration (e.g., 1 mM) in the mobile phase.
- Inject the sample onto an appropriate HPLC system equipped with a C18 column and a UV detector.
- The mobile phase and gradient will need to be optimized to achieve good separation of the parent peak from any potential degradants. A typical starting point could be a gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
- Record the peak area of the this compound parent peak.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
- % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
- Plot the % remaining versus time for each storage condition.
- A common stability threshold is ≥90% of the initial concentration remaining.
Quantitative Data Summary
Table 1: Hypothetical Stability of 100 mM this compound in DMSO
| Storage Condition | Time Point | % this compound Remaining (Mean ± SD, n=3) | Appearance of Degradation Products (Peak Area %) |
| -80°C | 1 Month | 99.8 ± 0.2 | < 0.1 |
| 3 Months | 99.5 ± 0.3 | < 0.1 | |
| 6 Months | 99.2 ± 0.4 | 0.2 | |
| -20°C | 1 Month | 99.1 ± 0.5 | 0.3 |
| 3 Months | 97.8 ± 0.6 | 0.8 | |
| 6 Months | 95.4 ± 0.7 | 1.5 | |
| 4°C | 1 Week | 96.5 ± 0.8 | 1.2 |
| 1 Month | 88.2 ± 1.1 | 5.8 | |
| Room Temp (Light Protected) | 1 Week | 85.3 ± 1.5 | 8.2 |
| 1 Month | 62.7 ± 2.1 | 25.3 | |
| Room Temp (Light Exposed) | 1 Week | 75.1 ± 1.8 | 15.6 |
| 1 Month | 40.9 ± 2.5 | 41.2 |
Visualizations
Caption: Workflow for assessing the stability of a stock solution.
Adjusting (Rac)-Lanicemine dosage to minimize locomotor side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (Rac)-Lanicemine, with a focus on understanding and minimizing locomotor side effects during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other NMDA receptor antagonists like ketamine?
A1: this compound (also known as AZD6765) is a low-trapping, non-selective N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3][4][5] Unlike ketamine, which is a high-trapping antagonist, lanicemine (B1674462) has a faster dissociation rate from the NMDA receptor channel. This property is believed to contribute to its improved side-effect profile, particularly a reduction in psychotomimetic and dissociative effects observed in clinical and preclinical studies.[1][6]
Q2: What are the expected locomotor effects of this compound in rodents?
A2: Preclinical studies suggest that this compound has a more favorable profile regarding locomotor side effects compared to other NMDA receptor antagonists like ketamine. At therapeutic-relevant doses, lanicemine has been shown to have minimal impact on locomotor activity. For instance, a 10 mg/kg dose in mice, which showed antidepressant-like effects in the Tail Suspension Test (TST), was not associated with increased locomotor activity.[7] This contrasts with ketamine, which is known to induce hyperlocomotion at similar doses.[8] In human studies, lanicemine-induced changes in brain activity (gamma-band EEG) were found to be unrelated to motor activity, further distinguishing it from ketamine.[9]
Q3: How do NMDA receptor antagonists, in general, affect locomotor activity?
A3: NMDA receptor antagonists often exhibit a biphasic dose-response effect on locomotion. At lower doses, they typically cause hyperlocomotion (an increase in distance traveled and movement speed). At higher doses, these effects can transition to ataxia, stereotypy (repetitive, purposeless movements), and eventually sedation or catalepsy.[8] This is a critical consideration when designing dose-finding studies.
Q4: What is the underlying mechanism for NMDA receptor antagonist-induced locomotor changes?
A4: NMDA receptors in the basal ganglia, particularly the striatum, play a crucial role in regulating motor control. By blocking these receptors on inhibitory interneurons, antagonists like lanicemine can lead to a disinhibition of downstream signaling pathways. This results in an increased release of neurotransmitters like dopamine (B1211576) and glutamate (B1630785) in motor circuits, which can stimulate locomotor activity. The specific pathway involves the modulation of both the direct and indirect pathways of the basal ganglia that control movement initiation and inhibition.
Troubleshooting Guide: Locomotor Side Effects
| Issue Observed | Possible Cause | Recommended Action |
| Hyperactivity or Hyperlocomotion (Increased distance traveled, high velocity) | The dose of this compound may be in the lower end of the biphasic dose-response curve for locomotor stimulation. | Consider reducing the dose. If the goal is to separate therapeutic effects from locomotor stimulation, test a range of lower doses to find a sub-stimulatory, yet effective, dose. Ensure that the observed therapeutic effect is not a false positive due to generalized hyperactivity. |
| Ataxia, Uncoordinated Movement, or Sedation | The dose of this compound is likely too high, pushing the animal into the depressive/sedative phase of the dose-response curve. | Significantly reduce the dose. Conduct a dose-response study starting from a very low dose and titrating up to find the therapeutic window that avoids these motor impairments. |
| High Variability in Locomotor Response Between Animals | Individual differences in metabolism, NMDA receptor density, or sensitivity. Inconsistent drug administration (e.g., intraperitoneal injection placement). | Increase the sample size (n) per group to improve statistical power. Ensure consistent and accurate drug administration techniques. Habituate animals to the testing environment and handling/injection procedures to reduce stress-induced variability. |
| No Therapeutic Effect and No Locomotor Effect Observed | The dose of this compound may be too low to engage the target NMDA receptors sufficiently. | Gradually increase the dose in subsequent cohorts. Confirm target engagement through other means if possible, such as ex vivo receptor binding assays or electrophysiology, to correlate with behavioral outcomes. |
Data Presentation
The following table summarizes available quantitative data on the locomotor effects of this compound in comparison to other common NMDA receptor antagonists.
| Compound | Species | Dose | Route | Primary Locomotor Finding | Citation |
| This compound | Mouse | 10 mg/kg | i.p. | Not associated with increased locomotor activity. | [7] |
| This compound | Human | 75-150 mg | i.v. | Increased gamma-band EEG was unrelated to increased motor activity. | [9] |
| Ketamine | Mouse | 1-10 mg/kg | i.p. | Frequently reported to cause a significant increase in locomotor activity. | [8] |
| MK-801 | Mouse | 0.1-1.0 mg/kg | i.p. | Biphasic effect: greatest stimulation at 0.3 mg/kg, higher doses lead to ataxia. | [8] |
Experimental Protocols
Key Experiment: Open Field Test for Locomotor Activity Assessment
This protocol is designed to assess spontaneous locomotor activity and anxiety-like behavior in rodents following the administration of this compound.[10][11]
1. Objective: To quantify dose-dependent effects of this compound on horizontal locomotor activity (distance traveled, speed), vertical activity (rearing), and anxiety-like behavior (time spent in the center vs. periphery).
2. Materials:
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Open Field Arena (e.g., 40x40x40 cm for mice, typically made of opaque, non-reflective material).
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Video camera mounted above the arena.
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Automated video tracking software (e.g., EthoVision XT, ANY-maze).
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This compound solution and vehicle control (e.g., sterile saline).
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Standard animal handling equipment.
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70% Ethanol (B145695) for cleaning.
3. Procedure:
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a. Habituation: For at least 30-60 minutes before testing, move animals in their home cages to a dedicated, quiet behavioral testing room to acclimate.[10]
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b. Drug Administration: Administer the predetermined dose of this compound or vehicle via the desired route (e.g., intraperitoneal, i.p.). The timing between administration and testing should be consistent and based on the drug's known pharmacokinetics (typically 15-30 minutes for i.p. administration).
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c. Test Initiation: Gently place the animal in the center of the Open Field Arena. Immediately start the video recording and tracking software.[10] The experimenter should leave the immediate vicinity to avoid influencing the animal's behavior.
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d. Data Collection: Record the session for a predetermined duration, typically 15 to 60 minutes. The software will automatically track the animal's movement.
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e. Post-Test: At the end of the session, carefully remove the animal and return it to its home cage. Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.
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f. Data Analysis: Use the tracking software to quantify key parameters for each dose group:
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Total Distance Traveled (cm): Primary measure of horizontal locomotion.
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Average Velocity (cm/s): Another measure of locomotor activity.
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Time Spent in Center Zone vs. Periphery Zone (s): Measure of anxiety-like behavior (thigmotaxis).
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Rearing Frequency/Duration: Measure of exploratory behavior and vertical activity.
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Mandatory Visualizations
Signaling Pathway
Caption: NMDA receptor antagonism pathway leading to increased locomotor activity.
Experimental Workflow
Caption: Standard experimental workflow for assessing locomotor side effects.
References
- 1. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of (R)-ketamine and lanicemine on depression-like phenotype and abnormal composition of gut microbiota in a social defeat stress model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects | Semantic Scholar [semanticscholar.org]
- 5. Comparing the actions of lanicemine and ketamine in depression: key role of the anterior cingulate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice [frontiersin.org]
- 8. A systematic review of studies investigating the acute effects of N-methyl- D -aspartate receptor antagonists on behavioural despair in normal animals suggests poor predictive validity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Proof-of-Mechanism Study to Test Effects of the NMDA Receptor Antagonist Lanicemine on Behavioral Sensitization in Individuals With Symptoms of PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Chiral Isomers of Lanicemine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chiral isomers of Lanicemine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of Lanicemine isomers?
The main challenge lies in controlling the stereochemistry at the single chiral center, the α-carbon bonded to the phenylamino (B1219803) and 2-pyridyl groups. The synthesis of Lanicemine often proceeds through a Strecker reaction, which typically yields a racemic mixture of (R)- and (S)-Lanicemine. Separating these enantiomers can be difficult and inefficient. The key challenges include:
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Racemic Mixture Formation: Standard synthetic routes, like the one-pot reaction involving 2-pyridylphenylimine, chloroform, and sodium amide in liquid ammonia, result in a racemic mixture.
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Chiral Separation: Post-synthesis resolution of the enantiomers often requires chiral chromatography, which can be expensive and may not be suitable for large-scale production.
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Asymmetric Synthesis: Developing a direct asymmetric synthesis with high enantiomeric excess (ee) is a significant hurdle. This requires the use of chiral catalysts or auxiliaries that can effectively induce stereoselectivity in the formation of the C-N or C-C bond at the chiral center.
Q2: What are the known synthetic routes to Lanicemine?
The most commonly cited method is a variation of the Strecker synthesis. A notable one-pot synthesis involves the reaction of 2-benzoylpyridine (B47108) with aniline (B41778) to form an imine, which then reacts with cyanide (from KCN) and is subsequently hydrolyzed to the amide.
Q3: Are there established methods for the chiral separation of Lanicemine enantiomers?
While specific, detailed protocols for Lanicemine are not extensively published in open literature, the separation of enantiomers of related compounds is often achieved using chiral High-Performance Liquid Chromatography (HPLC). This would involve screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation of the (R)- and (S)-enantiomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of Lanicemine's chiral isomers.
Issue 1: Low yield of the final Lanicemine product.
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Potential Cause 1: Incomplete Imine Formation. The initial step of the Strecker synthesis, the formation of the imine from 2-benzoylpyridine and aniline, may be incomplete.
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Troubleshooting Tip: Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the ketone. Consider using a Dean-Stark apparatus to remove water azeotropically.
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Potential Cause 2: Side Reactions. The reaction conditions might promote side reactions, reducing the yield of the desired product.
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Troubleshooting Tip: Optimize the reaction temperature and time. Lowering the temperature may reduce the rate of side reactions. Ensure slow and controlled addition of reagents.
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Issue 2: Poor resolution of enantiomers during chiral HPLC.
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Potential Cause 1: Inappropriate Chiral Stationary Phase (CSP). The selected CSP may not have sufficient chiral recognition for the Lanicemine enantiomers.
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Troubleshooting Tip: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).
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Potential Cause 2: Suboptimal Mobile Phase. The mobile phase composition (solvents and additives) can significantly impact enantiomeric resolution.
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Troubleshooting Tip: Systematically vary the mobile phase composition. For normal-phase HPLC, adjust the ratio of alkanes (e.g., hexane) and alcohols (e.g., isopropanol). For reverse-phase, adjust the water/acetonitrile/methanol ratio and the pH. The addition of small amounts of acidic or basic modifiers can also improve peak shape and resolution.
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Table 1: Troubleshooting Chiral HPLC for Lanicemine Isomers
| Problem | Potential Cause | Recommended Solution |
| No separation | Incompatible Chiral Stationary Phase (CSP) | Test CSPs with different chiral selectors (e.g., cellulose (B213188) or amylose (B160209) derivatives). |
| Inappropriate mobile phase | Vary the solvent composition and additives. | |
| Poor peak shape | Secondary interactions with the stationary phase | Add a competing amine (e.g., diethylamine) to the mobile phase for basic analytes. |
| Overloading of the column | Inject a smaller sample volume or a more dilute sample. | |
| Inconsistent retention times | Fluctuation in mobile phase composition or temperature | Ensure proper solvent mixing and use a column thermostat. |
Issue 3: Difficulty in achieving high enantiomeric excess (ee) in asymmetric synthesis.
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Potential Cause 1: Ineffective Chiral Catalyst/Auxiliary. The chosen chiral catalyst or auxiliary may not be providing a sufficient steric or electronic bias for the formation of one enantiomer over the other.
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Troubleshooting Tip: Screen a library of chiral catalysts. Modify the structure of the catalyst or auxiliary to enhance its interaction with the substrate. Optimize the reaction conditions (temperature, solvent, pressure) for the specific catalyst system.
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Potential Cause 2: Racemization. The product may be racemizing under the reaction or workup conditions.
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Troubleshooting Tip: Analyze the enantiomeric excess at different time points during the reaction to check for product racemization. Perform the reaction at a lower temperature. Choose workup and purification conditions (e.g., pH, solvent) that are known to not cause racemization of the product.
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Experimental Protocols & Methodologies
Protocol 1: General Racemic Synthesis of Lanicemine (Strecker Reaction)
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Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-benzoylpyridine (1.0 eq) and aniline (1.0-1.2 eq) in a suitable anhydrous solvent (e.g., toluene (B28343) or methanol). If using toluene, heat the mixture to reflux with a Dean-Stark trap to remove water. If using methanol, add a dehydrating agent like molecular sieves. Monitor the reaction by TLC until the 2-benzoylpyridine is consumed.
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Cyanation: Cool the reaction mixture containing the imine to 0 °C. In a separate flask, prepare a solution of potassium cyanide (KCN) (1.5 eq) in water or a biphasic system. Carefully add the cyanide solution to the imine solution.
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Acidification & Hydrolysis: Slowly add an acid (e.g., acetic acid or HCl) to the reaction mixture to generate HCN in situ and promote the formation of the α-aminonitrile. Stir at room temperature until the imine is consumed. Subsequently, add a strong acid (e.g., concentrated HCl) and heat the mixture to hydrolyze the nitrile to a carboxylic acid, followed by conversion to the amide.
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Workup and Purification: Neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Workflow for the racemic synthesis of Lanicemine.
Caption: Troubleshooting logic for chiral HPLC separation.
Technical Support Center: Overcoming Poor Oral Bioavailability of (Rac)-Lanicemine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of (Rac)-Lanicemine in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the racemic mixture of Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Its mechanism of action involves blocking the ion channel of the NMDA receptor, which is implicated in various neurological and psychiatric conditions. It has been investigated for its potential as a rapid-acting antidepressant with potentially fewer psychotomimetic side effects compared to other NMDA receptor antagonists like ketamine.
Q2: Is there any available data on the oral bioavailability of this compound in animals?
Currently, there is a notable absence of publicly available studies that have specifically investigated the oral pharmacokinetics (Cmax, Tmax, AUC, and bioavailability) of this compound in any animal species. The majority of published preclinical studies have utilized intraperitoneal (i.p.) administration for assessing the pharmacodynamic effects of the compound.[2][3][4]
Q3: What is known about the metabolism of Lanicemine?
Studies in healthy human subjects following intravenous (IV) administration have shown that Lanicemine is a low-clearance compound. It is metabolized into several metabolites, with the most abundant being an O-glucuronide conjugate. Other metabolites include a para-hydroxylated metabolite, an N-carbamoyl glucuronide, and an N-acetylated metabolite. The primary route of elimination for the unchanged drug and its metabolites is through urinary excretion. The presence of significant glucuronidation suggests that Lanicemine is a substrate for UDP-glucuronosyltransferase (UGT) enzymes, which are highly expressed in the liver and gut wall and are a common cause of first-pass metabolism for orally administered drugs.
Q4: What are the likely reasons for the poor oral bioavailability of this compound?
Based on its chemical structure (a basic amine) and human metabolism data, the poor oral bioavailability of this compound is likely attributable to a combination of factors:
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Extensive First-Pass Metabolism: The significant formation of an O-glucuronide conjugate in humans strongly suggests that Lanicemine undergoes extensive metabolism in the liver and potentially in the intestinal wall after oral absorption. This is a common issue for drugs with similar chemical features.[5]
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Physicochemical Properties: As a basic compound, its degree of ionization in the gastrointestinal tract can vary, which may affect its solubility and permeability across the intestinal membrane.[6]
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Efflux Transporters: It is possible that Lanicemine is a substrate for efflux transporters, such as P-glycoprotein (P-gp), in the intestinal epithelium, which would actively pump the drug back into the intestinal lumen, thereby reducing its net absorption.[7]
Q5: What is the difference between intraperitoneal (i.p.) and oral (p.o.) administration in animal studies?
While both are common routes for drug administration in preclinical research, they can result in significantly different pharmacokinetic profiles.
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Oral (p.o.) administration involves the drug passing through the entire gastrointestinal tract, where it is subject to variable pH, digestive enzymes, and metabolism by gut wall enzymes before being absorbed into the portal circulation and passing through the liver (first-pass metabolism).[8]
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Intraperitoneal (i.p.) injection involves administering the drug directly into the peritoneal cavity. From there, it is primarily absorbed into the mesenteric vessels, which drain into the portal vein and pass through the liver. Therefore, i.p. administration bypasses the harsh environment of the stomach and intestines but is still subject to hepatic first-pass metabolism.[8] This route often leads to higher and more rapid peak plasma concentrations compared to oral administration.[9][10]
Troubleshooting Guides
Issue 1: Very low or undetectable plasma concentrations of this compound after oral administration.
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility | Action: Determine the kinetic and thermodynamic solubility of this compound in buffers at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the conditions of the gastrointestinal tract. Rationale: Poor solubility can be a limiting factor for dissolution and subsequent absorption.[11] |
| Low intestinal permeability | Action: Conduct an in vitro permeability assay using Caco-2 cell monolayers. Rationale: This will help determine the intrinsic permeability of Lanicemine and identify if it is a substrate for efflux transporters like P-gp.[12][13][14] |
| Extensive first-pass metabolism | Action: Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes from the animal species being studied (e.g., rat, mouse). Rationale: This will provide an indication of the rate and extent of hepatic metabolism. |
| Degradation in the GI tract | Action: Assess the chemical stability of Lanicemine in simulated gastric and intestinal fluids. Rationale: The acidic environment of the stomach or enzymatic activity in the intestines could potentially degrade the compound before it can be absorbed. |
Issue 2: High variability in plasma concentrations between animals in the same oral dosing group.
| Potential Cause | Troubleshooting Step |
| Inconsistent dosing | Action: Ensure accurate and consistent administration of the dosing formulation using appropriate gavage techniques. Rationale: Improper dosing technique can lead to significant variability in the amount of drug delivered to the stomach. |
| Food effects | Action: Standardize the fasting and feeding schedule of the animals before and after dosing. Consider conducting a pilot food-effect study. Rationale: The presence of food can significantly alter gastric emptying, GI tract pH, and drug dissolution and absorption.[7] |
| Formulation issues | Action: If using a suspension, ensure it is homogenous and that the particle size is uniform. For solutions, confirm that the drug remains fully dissolved. Rationale: A non-uniform formulation can lead to inconsistent dosing and dissolution. |
| Inter-animal differences in metabolism | Action: While difficult to control, be aware of potential genetic variations in metabolic enzymes within the animal population. Rationale: Genetic polymorphisms can lead to differences in drug metabolism rates.[7] |
Experimental Protocols
Protocol 1: Pilot Oral Pharmacokinetic Study in Rats
Objective: To determine the plasma concentration-time profile, Cmax, Tmax, AUC, and estimate the oral bioavailability of this compound in rats.
Methodology:
-
Animals: Male Sprague-Dawley rats (n=3-4 per group).
-
Dose Selection: Based on i.p. studies, a starting oral dose of 10 mg/kg can be used.[2][3][4]
-
Formulation: Prepare a solution or a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Administration:
-
Oral Group: Administer the formulation by oral gavage.
-
Intravenous Group: Administer a lower dose (e.g., 1-2 mg/kg) of a sterile, solubilized formulation via the tail vein to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at pre-determined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose).
-
Sample Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis. Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for P-gp efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports until they form a confluent monolayer.
-
Permeability Measurement:
-
Apical to Basolateral (A-B): Add this compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.
-
Basolateral to Apical (B-A): Add this compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side over time.
-
-
P-gp Substrate Identification: The efflux ratio is calculated as the ratio of the apparent permeability coefficient (Papp) from the B-A direction to the A-B direction (Papp B-A / Papp A-B). An efflux ratio greater than 2 is indicative of active efflux.
-
Controls: Include control compounds with known permeability characteristics (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability, and digoxin (B3395198) for P-gp substrate).
Data Presentation
Table 1: Hypothetical Pharmacokinetic Data for this compound in Rats Following Different Routes of Administration and with an Improved Formulation.
| Parameter | IV Administration (1 mg/kg) | Oral Administration (10 mg/kg) - Vehicle | Oral Administration (10 mg/kg) - Formulation X |
| Cmax (ng/mL) | 500 | 50 | 150 |
| Tmax (h) | 0.08 | 0.5 | 1.0 |
| AUC (ng*h/mL) | 1000 | 200 | 600 |
| Oral Bioavailability (F%) | N/A | 2% | 6% |
Note: Data in this table is hypothetical and for illustrative purposes only.
Visualizations
Signaling and Metabolic Pathways
Caption: Potential metabolic fate of orally administered this compound.
Experimental Workflow
Caption: Workflow for troubleshooting poor oral bioavailability.
Logical Relationships
Caption: Conceptual prodrug strategy for this compound.
References
- 1. Lanicemine - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Bioavailability - Wikipedia [en.wikipedia.org]
- 6. Factors Affecting Oral Drug Absorption | Pharmacology Mentor [pharmacologymentor.com]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison between intraperitoneal and oral methylphenidate administration: A microdialysis and locomotor activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Estimating human drug oral absorption kinetics from Caco-2 permeability using an absorption-disposition model: model development and evaluation and derivation of analytical solutions for k(a) and F(a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers [ouci.dntb.gov.ua]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Refining experimental design for (Rac)-Lanicemine behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting behavioral studies with (Rac)-Lanicemine. The information is tailored for researchers, scientists, and drug development professionals to refine experimental designs and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in behavioral research?
A1: this compound (AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist.[1] It is of interest in neuroscience research for its potential as a rapid-acting antidepressant with a reduced risk of the psychotomimetic and dissociative side effects associated with other NMDA antagonists like ketamine.[1][2] Its use in behavioral studies helps to investigate the role of the glutamatergic system in mood disorders and to evaluate novel antidepressant mechanisms.[1]
Q2: What are the common behavioral assays used to assess the antidepressant-like effects of Lanicemine (B1674462) in rodents?
A2: Common behavioral assays include the Forced Swim Test (FST) and the Tail Suspension Test (TST).[3][4] In these tests, a reduction in immobility time is interpreted as an antidepressant-like effect.[5][6] Locomotor activity tests are also crucial to ensure that the effects on immobility are not due to a general increase in motor stimulation.[7][8]
Q3: What is the proposed mechanism of action for Lanicemine's antidepressant-like effects?
A3: Lanicemine, as an NMDA receptor antagonist, is thought to produce its antidepressant effects by modulating glutamate (B1630785) neurotransmission.[9] This blockade is believed to lead to a surge in glutamate, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[10] This process is thought to stimulate downstream signaling pathways, including the brain-derived neurotrophic factor (BDNF) pathway, leading to increased synaptogenesis and neuroplasticity, which are considered key to its therapeutic effects.[3]
Troubleshooting Guide
Issue 1: High variability in behavioral responses to Lanicemine.
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Question: We are observing significant variability in the behavioral responses of our animals to Lanicemine, even within the same treatment group. What could be the cause and how can we mitigate this?
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Answer: High variability is a common challenge in behavioral pharmacology. Several factors can contribute to this:
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Individual Animal Differences: Natural variations in metabolism, genetics, and temperament can lead to different responses.
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Inconsistent Drug Administration: Variations in injection volume, speed, or anatomical site of intraperitoneal (i.p.) injections can alter drug absorption and bioavailability.
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Environmental Stressors: Stress from handling, noise in the facility, or unfamiliar testing environments can significantly impact behavior and mask or alter the drug's effects.[7]
Troubleshooting Steps:
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Increase Sample Size: A larger number of animals per group can help to improve statistical power and reduce the impact of individual outliers.[7]
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Standardize Administration Technique: Ensure all researchers are proficient and consistent in their i.p. injection technique. Consider subcutaneous or intravenous administration for more controlled pharmacokinetics, if appropriate for the study design.
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Acclimatize Animals: Habituate animals to the testing room for at least 60 minutes before any procedures.[7] Handle animals consistently and gently to minimize stress.
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Control Environmental Variables: Maintain consistent lighting, temperature, and noise levels in both the housing and testing rooms.
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Issue 2: Lack of a significant antidepressant-like effect in the Forced Swim Test (FST) or Tail Suspension Test (TST).
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Question: We are not observing the expected decrease in immobility time in the FST/TST after Lanicemine administration. What are the potential reasons for this?
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Answer: Several factors could lead to a lack of a significant effect:
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Suboptimal Dosing: The dose of Lanicemine may be too low to elicit a robust antidepressant-like response.
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Inappropriate Timing of Administration: The time between drug administration and testing is critical. The peak effect of Lanicemine may not align with your testing window.
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Strain or Species Differences: The antidepressant-like effects of NMDA receptor antagonists can vary between different strains and species of rodents.
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Protocol Variations: Minor differences in the FST/TST protocol, such as water temperature or cylinder dimensions, can influence the results.[5][11]
Troubleshooting Steps:
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Conduct a Dose-Response Study: If you have not already, perform a dose-response study to determine the optimal dose of Lanicemine in your specific animal model and strain.
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Optimize the Administration-to-Test Interval: Review the literature for pharmacokinetic data on Lanicemine in your chosen species.[12][13] Test different time points post-administration (e.g., 30, 60, 90 minutes) to identify the peak effect window.
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Ensure Protocol Consistency: Strictly adhere to a standardized and well-validated FST or TST protocol. Key parameters to control are detailed in the experimental protocols section below.
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Consider a Different Strain: If feasible, consider testing a different, well-characterized rodent strain that has been shown to be responsive to NMDA receptor antagonists.
-
Issue 3: Observing hyperlocomotion that confounds the interpretation of FST/TST results.
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Question: Our animals are showing increased locomotor activity after Lanicemine administration. How can we differentiate an antidepressant-like effect from general motor stimulation?
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Answer: NMDA receptor antagonists can induce hyperlocomotion, which can be misinterpreted as an antidepressant-like effect in the FST and TST.[8][14]
Troubleshooting Steps:
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Include a Locomotor Activity Test: Always conduct a separate locomotor activity test (e.g., open field test) at the same dose and time point as your FST/TST.[7] This will allow you to determine if the drug is causing a general increase in motor activity.
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Analyze Behavioral Subtleties in the FST: Some automated systems can differentiate between active behaviors like swimming and climbing. Antidepressants can selectively affect one of these behaviors, which may not be directly related to general hyperlocomotion.[15]
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Adjust the Dose: Hyperlocomotion is often dose-dependent. A lower dose of Lanicemine may still produce an antidepressant-like effect without causing significant motor stimulation.
-
Data Presentation
Table 1: this compound Dosing and Administration in Rodent Behavioral Studies
| Species | Dose Range (mg/kg) | Route of Administration | Behavioral Test(s) | Reference(s) |
| Mice | 2 - 10 | Intraperitoneal (i.p.) | Tail Suspension Test (TST) | [3] |
| Mice | 10 | Intraperitoneal (i.p.) | Sucrose Preference Test (SPT) | [16] |
| Rats | 10 | Intraperitoneal (i.p.) | Electroencephalography (EEG) | [9] |
Table 2: Pharmacokinetic Parameters of Lanicemine in Humans
| Parameter | Value | Unit | Reference(s) |
| Systemic Clearance (CL) | 9.43 | L/h | [17] |
| Central Volume of Distribution (V1) | 106 | L | [17] |
| Peripheral Volume of Distribution (V2) | 47.3 | L | [17] |
| Terminal Half-Life (T1/2) | 16 | h | [12] |
Experimental Protocols
Protocol 1: Forced Swim Test (FST) in Mice
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Apparatus: A transparent plexiglass cylinder (e.g., 30 cm height, 12 cm diameter) filled with water (23-25°C) to a depth of 20 cm.[6]
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle via i.p. injection at the predetermined time point before the test (e.g., 90 minutes).[3]
-
Test Procedure:
-
Gently place the mouse into the cylinder of water.
-
The total test duration is 6 minutes.[6]
-
Record the behavior for the entire duration.
-
-
Data Analysis:
Protocol 2: Locomotor Activity Test in Mice
-
Apparatus: An open-field arena (e.g., 40x40x40 cm) equipped with infrared beams to automatically track movement.
-
Acclimation: Habituate the mice to the testing room for at least 60 minutes prior to the experiment.[7]
-
Drug Administration: Administer this compound or vehicle at the same dose and time point as in the FST/TST.
-
Test Procedure:
-
Place the mouse in the center of the open-field arena.
-
Allow the mouse to explore freely for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Quantify the total distance traveled, time spent moving, and vertical activity (rearing).
-
Compare these parameters between the drug-treated and vehicle-treated groups to assess for hyper- or hypo-locomotor effects.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound behavioral studies.
Caption: Proposed signaling pathway for Lanicemine's antidepressant effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice [frontiersin.org]
- 4. A systematic review of studies investigating the acute effects of N-methyl- D -aspartate receptor antagonists on behavioural despair in normal animals suggests poor predictive validity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel insights into the behavioral analysis of mice subjected to the forced-swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Understanding the role of the NMDA receptor subunit, GluN2D, in mediating NMDA receptor antagonist‐induced behavioral disruptions in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Proof-of-Mechanism Study to Test Effects of the NMDA Receptor Antagonist Lanicemine on Behavioral Sensitization in Individuals With Symptoms of PTSD [frontiersin.org]
- 11. Evidence-based severity assessment of the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, metabolism and excretion of [(14)C]-lanicemine (AZD6765), a novel low-trapping N-methyl-d-aspartic acid receptor channel blocker, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 14. Behavioural effects of NMDA-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Combined hyperforin and lanicemine treatment instead of ketamine or imipramine restores behavioral deficits induced by chronic restraint stress and dietary zinc restriction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Population pharmacokinetic analysis of lanicemine (AZD6765), an NMDA channel blocker, in healthy subjects and patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for minimizing variability in (Rac)-Lanicemine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving (Rac)-Lanicemine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is the racemic mixture of Lanicemine (B1674462) (also known as AZD6765). It acts as a low-trapping, non-selective, voltage-dependent N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3][4] Its mechanism involves blocking the NMDA receptor channel pore, thereby inhibiting the influx of calcium ions. Unlike ketamine, Lanicemine has a lower propensity to be "trapped" within the channel, which is thought to contribute to its different side-effect profile.[1]
Q2: What is the recommended solvent and storage for this compound?
For in vitro experiments, this compound can be dissolved in DMSO. For in vivo studies, a common method is to first dissolve it in a small amount of DMSO and then dilute it with a suitable vehicle like saline or corn oil.[5] The salt form, Lanicemine dihydrochloride (B599025), generally offers better water solubility and stability.[3]
Storage Recommendations:
-
Pure form: Store at -20°C for up to 3 years.
-
In solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.
Q3: What are the key differences between this compound and Ketamine in experimental settings?
While both are NMDA receptor antagonists, they exhibit key differences:
-
Psychotomimetic Effects: this compound is designed to have minimal psychotomimetic and dissociative side effects compared to ketamine.[4][6]
-
EEG Activity: Both compounds can increase gamma-band EEG activity. However, in rodent models, ketamine-induced gamma changes are tightly linked to increased locomotor activity, a correlation not as pronounced with Lanicemine.[6]
-
Behavioral Outcomes: The behavioral effects of NMDA receptor antagonists can be diverse and even contradictory. In some preclinical models of depression, (R)-ketamine has shown antidepressant effects where lanicemine did not.
Troubleshooting Guides
In Vitro & Electrophysiology Experiments
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no response to Lanicemine application | Compound Degradation: Improper storage or repeated freeze-thaw cycles. | - Prepare fresh stock solutions regularly.- Aliquot stock solutions to minimize freeze-thaw cycles.- Use the dihydrochloride salt form for enhanced stability.[3] |
| Incorrect Concentration: Errors in dilution calculations or pipetting. | - Double-check all calculations for dilutions.- Calibrate pipettes regularly.- Consider using a deuterated internal standard like Lanicemine-d5 for accurate quantification in analytical experiments.[7] | |
| Cell Death or Poor Health in Culture (e.g., HEK293 expressing NMDA receptors) | Excitotoxicity: Glutamate in the culture medium can over-activate expressed NMDA receptors, leading to calcium influx and cell death. | - Grow transfected cells in the presence of a low concentration of an NMDA receptor antagonist (e.g., APV) to protect them.- Consider transient expression and harvesting cells before significant cell death occurs. |
| High Variability in Electrophysiological Recordings (e.g., patch-clamp) | Unstable Patch: Mechanical instability or poor seal. | - Ensure a stable recording setup with minimal vibrations.- Optimize the angle of the patch pipette relative to the solution flow, especially when using fast perfusion systems. |
| Variability in Receptor Expression: Inconsistent transfection efficiency. | - Optimize transfection protocols to ensure consistent receptor expression levels.- Consider using a lower concentration of plasmid during transfection to avoid receptor overexpression. |
In Vivo & Behavioral Experiments
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in behavioral responses (e.g., Forced Swim Test, Tail Suspension Test) | Biological Factors: Strain, age, sex, and individual differences in animals can significantly impact outcomes.[8][9][10][11] | - Use a consistent animal strain, age, and sex within and across experiments.- Randomize animals to treatment groups to account for individual differences.- For female rodents, consider the phase of the estrous cycle as it can influence behavior.[10] |
| Environmental and Procedural Factors: Handling, housing conditions (isolated vs. grouped), and time of day can act as stressors and influence behavior.[8][9] | - Acclimate animals to the experimental room and handling procedures.- Maintain consistent housing and environmental conditions (light/dark cycle, temperature).- Conduct behavioral testing at the same time each day. | |
| Unexpected or Lack of Antidepressant-like Effect | Dose Selection: The dose-response relationship for Lanicemine's antidepressant-like effects can be narrow. | - Conduct a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm.- Be aware that higher doses do not always produce stronger effects and may introduce other behavioral changes. |
| Animal Model: The choice of animal model for depression (e.g., chronic stress vs. genetic models) can influence the efficacy of the compound. | - Select an animal model that is appropriate for the specific hypothesis being tested.- Be aware that some models may not be sensitive to the antidepressant-like effects of Lanicemine. | |
| Psychotomimetic-like side effects (e.g., hyperlocomotion, stereotypy) | Dose and Compound Specificity: While less pronounced than with ketamine, higher doses of Lanicemine may still induce some behavioral changes. | - Carefully observe and quantify locomotor activity and other behaviors to distinguish them from antidepressant-like effects.- If these effects are a confound, consider using a lower dose or a different behavioral test. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Lanicemine in Healthy Human Subjects
| Parameter | Value | Reference |
| Mean Systemic Clearance (CL) | 9.43 L/h (90% CI 9.12-9.77) | [12] |
| Central Compartment Volume of Distribution (V1) | 106 L (90% CI 93.7-115) | [12] |
| Peripheral Volume of Distribution (V2) | 47.3 L (95% CI 39.6-56.6) | [12] |
| Intercompartmental Clearance (Q) | 75.7 L/h (90% CI 51.8-127) | [12] |
| Plasma Clearance | 8.3 L/h | [13] |
| Terminal Half-life (T1/2) | ~16 h | [13] |
| Plasma Cmax (after 150 mg daily dosing) | 1.51 µg/mL | [14] |
Data from intravenous infusion studies.
Table 2: In Vitro Activity of this compound
| Assay | Value (µM) | Cell Type | Reference |
| Ki for NMDA receptor | 0.56-2.1 | - | [3] |
| IC50 | 4-7 | CHO cells | [3] |
| IC50 | 6.4 | Xenopus oocytes | [3] |
Experimental Protocols
In Vivo Administration Protocol (Rodent Model)
This is a general protocol and may require optimization for specific experimental needs.
-
Preparation of this compound Solution:
-
For a target dose of 10 mg/kg, prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in saline to the final desired concentration. A common vehicle composition is 10% DMSO and 90% saline.[5] Ensure the solution is clear and free of precipitates.
-
-
Animal Handling and Dosing:
-
Acclimate male Sprague-Dawley rats to the experimental room for at least 1 hour before dosing.
-
Administer this compound via intraperitoneal (i.p.) injection at a volume of 1 ml/kg.
-
For behavioral testing, the timing of the test relative to the injection is critical and should be based on the specific behavioral paradigm and pharmacokinetic profile of the drug.
-
-
Behavioral Assessment (Example: Forced Swim Test):
-
The Forced Swim Test is sensitive to various factors including water temperature, cylinder dimensions, and the duration of the pre-test and test sessions.[8][9][15]
-
A common procedure involves a 15-minute pre-test swim on day 1, followed by a 5-minute test swim on day 2, 24 hours after the pre-test.
-
Drug administration typically occurs at specific time points before the test session on day 2 (e.g., 30, 60, or 90 minutes prior).
-
Record the duration of immobility during the test session.
-
Visualizations
Caption: Mechanism of action of this compound at the NMDA receptor.
Caption: General experimental workflow for in vivo this compound studies.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lanicemine - Wikipedia [en.wikipedia.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Factors influencing behavior in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jneurology.com [jneurology.com]
- 12. Population pharmacokinetic analysis of lanicemine (AZD6765), an NMDA channel blocker, in healthy subjects and patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, metabolism and excretion of [(14)C]-lanicemine (AZD6765), a novel low-trapping N-methyl-d-aspartic acid receptor channel blocker, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of multiple intravenous doses of lanicemine (AZD6765) on the pharmacokinetics of midazolam in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. daneshyari.com [daneshyari.com]
Validation & Comparative
(Rac)-Lanicemine vs. Ketamine: A Preclinical Efficacy Comparison
A guide for researchers and drug development professionals on the preclinical profiles of two distinct NMDA receptor antagonists.
This guide provides a comparative overview of the preclinical efficacy of (Rac)-Lanicemine (formerly AZD6765) and ketamine, two N-methyl-D-aspartate (NMDA) receptor antagonists investigated for their potential as rapid-acting antidepressants. While both compounds target the glutamatergic system, their distinct pharmacological profiles and the available preclinical data present a nuanced picture of their antidepressant-like effects.
Ketamine, a well-established NMDA receptor antagonist, has a robust body of preclinical evidence supporting its rapid and potent antidepressant-like effects in various animal models of depression. In contrast, this compound, a low-trapping NMDA receptor antagonist, has limited publicly available preclinical efficacy data from head-to-head comparative studies, with its development being terminated after failing to meet primary endpoints in clinical trials.[1] This guide will present the available preclinical data for ketamine as a benchmark and discuss the known pharmacological distinctions of Lanicemine.
Quantitative Preclinical Efficacy Data: Ketamine
| Behavioral Test | Animal Model | Ketamine Dose (i.p.) | Key Findings | Reference |
| Forced Swim Test (FST) | Rats | 10 mg/kg | Significantly reduced immobility time, indicating an antidepressant-like effect. This effect is dependent on mTOR signaling. | [2] |
| Mice (Chronic Unpredictable Stress) | 10 mg/kg & 30 mg/kg | Decreased immobility and increased swimming behavior 24 hours post-injection in stressed animals. | [3] | |
| Sucrose (B13894) Preference Test (SPT) | Rats (Chronic Mild Stress) | 10-15 mg/kg | Reversed the chronic mild stress-induced decrease in sucrose consumption, indicating a rescue of anhedonic-like behavior. | [2] |
| Rats (Postpartum Depression Model) | Low-dose S-ketamine | Significantly reversed the reduction in sucrose preference induced by the postpartum depression model. | [4] | |
| Learned Helplessness (LH) | Rats | 10 mg/kg | Ketamine's effects in this paradigm are also shown to be dependent on mTOR signaling. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are protocols for key experiments cited in the evaluation of ketamine's antidepressant-like effects.
Forced Swim Test (FST)
The FST is a widely used behavioral despair model to screen for antidepressant efficacy.[3]
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Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
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Procedure:
-
Pre-swim session (Day 1): Rodents are placed in the water for a 15-minute habituation session.
-
Test session (Day 2): 24 hours after the pre-swim, the animals are administered the test compound (e.g., ketamine or vehicle) via intraperitoneal (i.p.) injection. Following a specific pretreatment time (e.g., 30-60 minutes), they are placed back into the water for a 5-minute test session.
-
-
Data Analysis: The duration of immobility (making only movements necessary to keep the head above water) during the test session is recorded and analyzed. A decrease in immobility time is indicative of an antidepressant-like effect.
Sucrose Preference Test (SPT)
The SPT is a measure of anhedonia, a core symptom of depression, in rodents.[2]
-
Apparatus: Animals are housed individually with free access to two identical drinking bottles.
-
Procedure:
-
Habituation: For 48 hours, animals are habituated to a 1% sucrose solution by being presented with two bottles of the solution.
-
Baseline: For the next 24 hours, one bottle is replaced with water to establish a baseline preference for sucrose over water.
-
Test: Following a stress protocol (e.g., chronic mild stress) to induce an anhedonic state, animals are administered the test compound. The consumption of sucrose solution and water is measured over a defined period (e.g., 24 hours). The positions of the bottles are swapped periodically to avoid place preference.
-
-
Data Analysis: Sucrose preference is calculated as a percentage: (sucrose intake / total fluid intake) x 100. A reversal of the stress-induced decrease in sucrose preference suggests an antidepressant-like effect.
Signaling Pathways
The antidepressant effects of NMDA receptor antagonists like ketamine are believed to be mediated through a complex signaling cascade that ultimately leads to enhanced synaptogenesis and reversal of stress-induced neuronal atrophy, particularly in the prefrontal cortex.
Ketamine's Mechanism of Action: The prevailing hypothesis suggests that ketamine's blockade of NMDA receptors on GABAergic interneurons leads to a disinhibition of glutamatergic neurons. This results in a surge of glutamate (B1630785) release, which preferentially activates AMPA receptors. The subsequent depolarization leads to the activation of voltage-gated calcium channels and a series of downstream signaling events. A key pathway implicated is the mammalian target of rapamycin (B549165) (mTOR) signaling cascade, which promotes the synthesis of proteins crucial for synaptic plasticity, such as brain-derived neurotrophic factor (BDNF), postsynaptic density protein 95 (PSD-95), and GluR1.[5][6][7] This ultimately results in an increase in the number and function of spine synapses.[5][6]
This compound also acts as an NMDA receptor antagonist, but it is characterized as a "low-trapping" channel blocker, which may contribute to its different clinical profile, including fewer psychotomimetic side effects compared to ketamine.[1][8] However, the specific downstream signaling events following Lanicemine administration and how they might differ from ketamine at the preclinical level are not as well-characterized in the public domain.
Caption: Signaling pathway of NMDA receptor antagonists.
Experimental Workflow
The preclinical evaluation of novel antidepressant compounds typically follows a standardized workflow to assess their behavioral efficacy and underlying mechanisms.
Caption: Preclinical antidepressant testing workflow.
References
- 1. Lanicemine - Wikipedia [en.wikipedia.org]
- 2. Antidepressant effects of ketamine on depression-related phenotypes and dopamine dysfunction in rodent models of stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stress-sensitive antidepressant-like effects of ketamine in the mouse forced swim test | PLOS One [journals.plos.org]
- 4. Low-dose S-ketamine exerts antidepressant-like effects via enhanced hippocampal synaptic plasticity in postpartum depression rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR-dependent synapse formation underlies the rapid antidepressant effects of NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Psychotomimetic Effects of (Rac)-Lanicemine and Phencyclidine (PCP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the psychotomimetic effects of (Rac)-Lanicemine and Phencyclidine (PCP), two non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. While both compounds target the same receptor, their pharmacological profiles and clinical effects diverge significantly. This analysis is supported by experimental data from preclinical and clinical studies to inform research and drug development in neuropsychiatric disorders.
Executive Summary
Phencyclidine (PCP) is a well-documented psychotomimetic agent, capable of inducing a full range of symptoms that resemble schizophrenia in healthy individuals and exacerbating them in patients with the disorder.[1][2] Consequently, PCP is widely used in animal models to study the pathophysiology of schizophrenia.[3] In contrast, this compound (formerly AZD6765) is a low-trapping NMDA receptor channel blocker that has been investigated for its potential as a rapid-acting antidepressant.[4][5] A key differentiator is that lanicemine (B1674462) has demonstrated antidepressant efficacy with minimal to no clinically significant psychotomimetic or dissociative side effects observed in clinical trials.[5][6] This stark contrast in their psychotomimetic profiles, despite a shared primary target, offers valuable insights into the nuanced pharmacology of NMDA receptor modulation.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing this compound and PCP.
Table 1: Receptor Binding Affinities
| Compound | Receptor Site | Binding Affinity (Ki) | Species/Assay | Reference |
| This compound | NMDA Receptor | 0.56–2.1 µM | In vitro | [6] |
| NMDA Receptor | 10.67 µM | Radioligand binding assay ([3H]MK-801) | [7] | |
| Phencyclidine (PCP) | NMDA Receptor (dizocilpine site) | 59 nM | Radioligand binding assay | [7] |
| NMDA Receptor | 35 nM | Rat brain cortex | [8] | |
| NMDA Receptor | 313 nM | Rat striatal tissue ([3H]dizocilpine) | [9][10] | |
| Dopamine D2High Receptor | 2.7 nM | Human cloned D2 receptors | [9][10] | |
| Sigma2 Receptor | 136 nM | PC12 cells | [7] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Clinical Psychotomimetic and Dissociative Effects
| Compound (Dose) | Assessment Scale | Outcome vs. Placebo/Control | Study Population | Reference |
| This compound (100 mg infusion) | Brief Psychiatric Rating Scale (BPRS) | No clinically meaningful difference | Major Depressive Disorder (MDD) Patients | [6] |
| This compound (100 mg infusion) | Clinician-Administered Dissociative States Scale (CADSS) | No clinically meaningful difference | MDD Patients | [6] |
| This compound (75 mg & 150 mg) | CADSS | No significant increase in total score | Healthy Volunteers | [6] |
| PCP Analogue (Ketamine) (0.5 mg/kg) | CADSS | Significant increase in total score | Healthy Volunteers | [6] |
| PCP Analogue (Ketamine) (0.1 & 0.5 mg/kg) | BPRS | Produced behaviors similar to positive and negative symptoms of schizophrenia | Healthy Volunteers | [11] |
Experimental Protocols
Detailed methodologies for key cited experiments are provided below to allow for critical evaluation and replication.
Protocol 1: In Vitro NMDA Receptor Binding Affinity Assay
-
Objective: To determine the binding affinity (Ki) of test compounds for the NMDA receptor.
-
Preparation: Membranes from rat brain cortex or cell lines expressing human NMDA receptors are prepared.
-
Radioligand: A radiolabeled NMDA receptor antagonist, such as [3H]MK-801 or [3H]dizocilpine, is used.
-
Procedure:
-
The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competitor compound (this compound or PCP).
-
The incubation is carried out to equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[7][8][9]
Protocol 2: Assessment of Psychotomimetic Effects in Humans (Clinical Trial Design)
-
Objective: To evaluate the psychotomimetic and dissociative effects of an NMDA receptor antagonist in human subjects.
-
Design: A randomized, double-blind, placebo-controlled crossover or parallel-group study.
-
Participants: Healthy volunteers or patients with a specific condition (e.g., Major Depressive Disorder).
-
Procedure:
-
Participants receive an intravenous infusion of the study drug (this compound, ketamine as a PCP analogue, or placebo) over a specified period (e.g., 60 minutes).
-
Psychotomimetic symptoms are assessed at baseline and at multiple time points during and after the infusion.
-
-
Assessment Tools:
-
Brief Psychiatric Rating Scale (BPRS): An 18- to 24-item scale used to measure psychiatric symptoms such as unusual thought content, hallucinations, and conceptual disorganization.
-
Clinician-Administered Dissociative States Scale (CADSS): A 27-item scale designed to measure the subjective experience of dissociation.
-
-
Data Analysis: Changes from baseline scores on the BPRS and CADSS are compared between the drug and placebo groups using appropriate statistical methods (e.g., ANCOVA).[6][11]
Protocol 3: Assessment of Psychotomimetic-like Behaviors in Rodents
-
Objective: To evaluate the effects of NMDA receptor antagonists on behaviors considered analogous to psychotomimetic effects in humans.
-
Animals: Typically rats or mice.
-
Behaviors Measured:
-
Locomotor Activity: Animals are placed in an open-field arena, and their movement is tracked automatically. PCP is known to induce hyperlocomotion.[12][13][14]
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: This test measures sensorimotor gating, a process that is deficient in schizophrenia. A weaker prestimulus (prepulse) should inhibit the startle response to a subsequent strong stimulus. PCP disrupts PPI.[12][15][16]
-
-
Procedure:
-
Animals are administered the test compound (this compound or PCP) or vehicle.
-
After a set pretreatment time, they are placed in the testing apparatus.
-
Locomotor activity is recorded for a defined period.
-
For PPI, animals are exposed to a series of trials with the startle stimulus alone or preceded by a prepulse at varying intensities. The startle response is measured.
-
-
Data Analysis: Locomotor activity (e.g., distance traveled) and the percentage of PPI are calculated and compared between drug-treated and control groups.[12][14]
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: NMDA receptor antagonism by PCP and this compound.
References
- 1. NMDA Receptor Activity in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA Receptor and Schizophrenia: A Brief History - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [NMDA receptor antagonist neurotoxicity and psychotomimetic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phencyclidine - Wikipedia [en.wikipedia.org]
- 8. Distinctive structural requirement for the binding of uncompetitive blockers (phencyclidine-like drugs) to the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CAS:77-10-1 - FACTA Search [nactem.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Disruption of prepulse inhibition and increases in locomotor activity by competitive N-methyl-D-aspartate receptor antagonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in the study of phencyclidine-induced schizophrenia-like animal models and the underlying neural mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discordant behavioral effects of psychotomimetic drugs in mice with altered NMDA receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phencyclidine (PCP)-induced deficits of prepulse inhibition in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phencyclidine-induced deficits in prepulse inhibition of startle are blocked by prazosin, an alpha-1 noradrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (Rac)-Lanicemine's Antidepressant Effects in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antidepressant-like effects of (Rac)-Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, in various animal models of depression. Its performance is contrasted with other NMDA receptor modulators, primarily ketamine, supported by experimental data from preclinical studies. This document details the experimental protocols for key behavioral assays and illustrates the underlying signaling pathways and experimental workflows.
Introduction to this compound
This compound (also known as AZD6765) is a low-trapping NMDA receptor channel blocker that was investigated for the treatment of major depressive disorder.[1][2] Unlike the well-known NMDA receptor antagonist ketamine, lanicemine (B1674462) was developed with the aim of achieving rapid antidepressant efficacy while minimizing the psychotomimetic side effects associated with ketamine.[3] The primary mechanism of action for this class of compounds is thought to involve the modulation of glutamatergic neurotransmission, which leads to downstream effects on synaptic plasticity and neuronal function.[4][5] Despite initial promise, the clinical development of lanicemine was terminated by AstraZeneca in 2013 after it failed to meet study endpoints.[2] This guide focuses on the preclinical evidence from animal models that formed the basis of its initial investigation.
Signaling Pathways and Mechanism of Action
The antidepressant effects of NMDA receptor antagonists are hypothesized to stem from their ability to modulate synaptic plasticity. By blocking NMDA receptors, particularly on inhibitory GABAergic interneurons, these compounds can lead to a disinhibition of pyramidal neurons, resulting in a transient surge of glutamate (B1630785) release.[4] This glutamate surge preferentially activates AMPA receptors, leading to the release of brain-derived neurotrophic factor (BDNF) and the activation of downstream signaling cascades, such as the mTOR pathway, which are crucial for synaptogenesis and rapid antidepressant effects.[6][7]
Experimental Protocols
The antidepressant potential of compounds like lanicemine is frequently evaluated using a battery of behavioral tests in rodents. These tests are designed to model core symptoms of depression, such as behavioral despair and anhedonia.
The Forced Swim Test is a widely used behavioral despair model for screening potential antidepressant treatments.[8][9] It is based on the observation that animals placed in an inescapable cylinder of water will eventually cease active escape attempts and adopt an immobile posture.[9] A reduction in the duration of immobility is interpreted as an antidepressant-like effect.[10]
Methodology:
-
Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (24-30°C) to a depth (e.g., 30 cm) where the animal cannot touch the bottom or escape.[11]
-
Procedure: The test typically involves two sessions. A pre-test session of 15 minutes is conducted 24 hours before the test session.[12] For the test session, which lasts 5-6 minutes, the animal is placed in the water following drug administration.[9][12]
-
Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded, often via video tracking software or by a trained observer blind to the treatment conditions.[12]
Similar to the FST, the Tail Suspension Test is a model of behavioral despair used to screen for antidepressant efficacy in mice.[13][14] The test assesses the duration of immobility when a mouse is suspended by its tail, a moderately stressful and inescapable situation.[14][15]
Methodology:
-
Apparatus: Mice are suspended by their tails from a ledge or bar using adhesive tape, at a height where they cannot escape or hold onto nearby surfaces.[13]
-
Procedure: Each mouse is suspended for a period of 6 minutes.[13][15] The entire session is typically recorded for later analysis.[14]
-
Scoring: An observer, blind to the experimental groups, scores the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movement, except for those caused by respiration.[10]
This test is used to measure anhedonia, a core symptom of depression characterized by a reduced ability to experience pleasure.[16] Healthy rodents show a natural preference for sweet solutions over plain water. A decrease in this preference is considered a depression-like behavior, which can be reversed by effective antidepressant treatment.[17][18]
Methodology:
-
Acclimation: Animals are habituated to the presence of two drinking bottles in their home cage.[17]
-
Procedure: Following a period of stress induction (e.g., chronic mild stress), animals are given free access to two pre-weighed bottles: one containing a 1-2% sucrose (B13894) solution and the other containing plain water.[16][17] The test duration is typically 24-72 hours.[17]
-
Measurement: The positions of the bottles are switched daily to avoid place preference.[17] Fluid consumption from each bottle is measured by weighing them at the beginning and end of the test period. Sucrose preference is calculated as: (Sucrose Intake / Total Fluid Intake) x 100.
Comparative Efficacy Data
The following tables summarize quantitative data from studies evaluating the antidepressant-like effects of this compound in comparison to other compounds in various animal models.
Table 1: Effects of Lanicemine in the Tail Suspension Test (TST)
| Animal Model | Drug/Treatment | Dose (mg/kg) | Route | Key Finding | Reference |
| Naive Mice | Lanicemine | 2 or 10 | i.p. | No significant effect on immobility time when administered alone. | [19] |
| Naive Mice | Hyperforin (B191548) + Lanicemine | 1 + 2 | i.p. | Significant decrease in immobility time 1h post-injection. | [19] |
| Naive Mice | Hyperforin + Lanicemine | 2.5 + 10 | i.p. | Significant decrease in immobility time at 1h and 72h post-injection. | [7] |
| Chronic Corticosterone Model | Hyperforin + Lanicemine | 2.5 + 10 | i.p. | Significant decrease in immobility time, reversing the effects of chronic corticosterone. | [19] |
i.p. = intraperitoneal
Table 2: Comparative Effects of Lanicemine and Ketamine Analogues in Stress Models
| Animal Model | Drug/Treatment | Dose (mg/kg) | Route | Behavioral Test | Key Finding | Reference |
| Chronic Social Defeat Stress (CSDS) | (R)-ketamine | 10 | i.p. | Social Interaction, Sucrose Preference | Significant antidepressant effect , reversing social avoidance and anhedonia. | [20] |
| Chronic Social Defeat Stress (CSDS) | Lanicemine | 10 | i.p. | Social Interaction, Sucrose Preference | No significant antidepressant effect on social interaction or sucrose preference. | [20] |
| Chronic Restraint Stress (CRS) + Zinc Deficiency | Ketamine | 10 | i.p. | Sucrose Preference Test (SPT) | Did not restore sucrose preference in the combined stress/deficiency model. | [21] |
| Chronic Restraint Stress (CRS) + Zinc Deficiency | Hyperforin + Lanicemine | 2.5 + 10 | i.p. | Sucrose Preference Test (SPT) | Significantly restored sucrose preference, indicating an antidepressant-like effect. | [21] |
Discussion and Conclusion
The preclinical data on this compound presents a complex picture. In standard behavioral despair tests like the TST, lanicemine administered alone at the tested doses showed limited efficacy in naive mice.[19] However, when combined with hyperforin, a transient receptor potential channel 6 (TRPC6) activator, it produced significant and long-lasting antidepressant-like effects.[7][19] This suggests a potential synergistic interaction that may enhance downstream signaling pathways related to neuroplasticity.
In more complex and etiologically relevant stress models, the performance of lanicemine appears less robust compared to ketamine analogues. A study using the chronic social defeat stress model found that while (R)-ketamine effectively reversed depression-like phenotypes, lanicemine did not.[20] Furthermore, in a combined model of chronic restraint stress and zinc deficiency, ketamine was ineffective, whereas the combination of hyperforin and lanicemine successfully restored normal hedonic behavior.[21] This finding highlights the critical role of the specific depression model and underlying pathophysiology in determining drug efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lanicemine - Wikipedia [en.wikipedia.org]
- 3. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NMDA Receptors in Emotional Disorders: Their Role in Neuroprotection | MDPI [mdpi.com]
- 5. NMDA receptors as therapeutic targets for depression treatment: Evidence from clinical to basic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 9. lasa.co.uk [lasa.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
- 12. researchgate.net [researchgate.net]
- 13. The Tail Suspension Test [jove.com]
- 14. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [en.bio-protocol.org]
- 17. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [bio-protocol.org]
- 18. conductscience.com [conductscience.com]
- 19. Frontiers | Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice [frontiersin.org]
- 20. Comparison of (R)-ketamine and lanicemine on depression-like phenotype and abnormal composition of gut microbiota in a social defeat stress model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Combined hyperforin and lanicemine treatment instead of ketamine or imipramine restores behavioral deficits induced by chronic restraint stress and dietary zinc restriction in mice - PMC [pmc.ncbi.nlm.nih.gov]
Cross-study comparison of (Rac)-Lanicemine clinical trial results
(Rac)-Lanicemine, also known as AZD6765, is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for the treatment of major depressive disorder (MDD) and other conditions.[1][2] This guide provides a comparative analysis of the results from various clinical trials of this compound, focusing on its efficacy, safety, and pharmacokinetic profile.
Efficacy in Major Depressive Disorder
Clinical trials of this compound in MDD have yielded mixed results. While some studies have demonstrated antidepressant effects, others have failed to show superiority over placebo.[1][3]
A Phase II study involving 152 patients with MDD who had inadequate responses to at least two antidepressants found that intravenous infusions of 100 mg or 150 mg of lanicemine (B1674462) three times a week for three weeks resulted in a statistically significant reduction in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score compared to placebo.[4] The 100 mg dose showed more consistent efficacy.[4]
However, a subsequent Phase IIb, 12-week study in 302 patients with MDD and a history of inadequate treatment response did not show a significant difference between adjunctive lanicemine (50 mg or 100 mg) and placebo.[3][5] The primary efficacy endpoint, the change in MADRS total score from baseline to week 6, was not met.[3][5] Post-hoc analyses were conducted to explore potential reasons for the differing outcomes between studies.[3][6]
Table 1: Comparison of Efficacy Results in Major Depressive Disorder
| Study | N | Population | Dosing Regimen | Primary Endpoint | Outcome |
| Phase II[4] | 152 | MDD with inadequate response to ≥2 antidepressants | 100 mg or 150 mg IV, 3x/week for 3 weeks | Change in MADRS score from baseline at 3 weeks | Statistically significant reduction in MADRS score with both doses compared to placebo. |
| Phase IIb[3][5] | 302 | MDD with inadequate response to antidepressants | 50 mg or 100 mg IV, 15 infusions over 12 weeks | Change in MADRS score from baseline at 6 weeks | No significant difference between lanicemine and placebo. |
Safety and Tolerability
Across clinical trials, this compound has generally been well-tolerated.[3][4] A key differentiating feature from other NMDA receptor antagonists like ketamine is its lower potential for psychotomimetic and dissociative side effects.[2][7]
In a study comparing lanicemine to ketamine in healthy volunteers, lanicemine did not produce significant dissociative symptoms as measured by the Clinician Administered Dissociative States Scale (CADSS), whereas ketamine did.[7] The most commonly reported adverse event associated with lanicemine is dizziness, particularly around the time of infusion.[4] In a trial in patients with PTSD, three infusions of 100 mg lanicemine were well-tolerated with no serious adverse events.[8]
Table 2: Common Adverse Events
| Adverse Event | Lanicemine Frequency | Placebo Frequency |
| Dizziness | 33-50%[4] | 12%[4] |
| Dissociative Symptoms (spontaneously reported) | 8% (100 mg dose)[9] | 4%[9] |
Pharmacokinetics
The pharmacokinetics of this compound have been characterized in both healthy subjects and patients with MDD.[1][10] Following intravenous infusion, its plasma concentration declines bi-exponentially.[10] It is considered a low-clearance compound.[11][12]
A population pharmacokinetic analysis described the drug's behavior using a two-compartment model.[1][10] Lean body mass and body surface area were found to significantly influence its clearance and central volume of distribution, respectively.[1]
Table 3: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Study Population |
| Systemic Clearance (CL) | 9.43 L/h[1][10] | Healthy subjects and MDD patients |
| Central Volume of Distribution (V1) | 106 L[1][10] | Healthy subjects and MDD patients |
| Peripheral Volume of Distribution (V2) | 47.3 L[1][10] | Healthy subjects and MDD patients |
| Intercompartmental Clearance (Q) | 75.7 L/h[1][10] | Healthy subjects and MDD patients |
| Terminal Elimination Half-life (t½) | ~16 hours[11][12] | Healthy subjects |
| Mean Recovery in Urine | 93.8% of radioactive dose[11][12] | Healthy subjects |
Mechanism of Action and Experimental Protocols
This compound is a low-trapping NMDA receptor channel blocker.[2][13] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[14] By blocking this receptor, lanicemine is thought to modulate glutamatergic neurotransmission, which is implicated in the pathophysiology of depression.
Figure 1: Simplified signaling pathway of this compound at the NMDA receptor.
Clinical trials of this compound have typically followed a randomized, double-blind, placebo-controlled design. The experimental workflow generally involves screening, a baseline period, a treatment period with intravenous infusions, and a follow-up period.
Figure 2: A generalized experimental workflow for a this compound clinical trial.
Experimental Protocols:
-
Phase II (Sanacora et al.): [4]
-
Design: Multicenter, randomized, placebo-controlled.
-
Participants: 152 patients with major depressive disorder and inadequate responses to at least two antidepressants.
-
Intervention: Intravenous infusions of 100 mg or 150 mg lanicemine, or placebo, administered three times a week for three weeks.
-
Primary Outcome: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at 3 weeks.
-
-
Phase IIb (Sanacora et al.): [3][5]
-
Design: Randomized, parallel-arm, double-blind, placebo-controlled study conducted at 49 centers in four countries.
-
Participants: 302 patients (aged 18-70 years) with single episode or recurrent MDD and a history of inadequate treatment response. Patients were on a stable dose of an allowed antidepressant.
-
Intervention: 15 double-blind intravenous infusions of adjunctive lanicemine 50 mg, lanicemine 100 mg, or saline over a 12-week period.
-
Primary Outcome: Change in MADRS total score from baseline to week 6.
-
Secondary Outcomes: Change in MADRS score to week 12, response and remission rates, and changes in other clinical scales.
-
-
PTSD Study (De La Garza et al.): [8]
-
Design: Phase 1b, parallel-arm, randomized, double-blind, placebo-controlled single-center study.
-
Participants: 24 participants with elevated anxiety-potentiated startle and moderate-to-severe PTSD symptoms.
-
Intervention: Three infusions of lanicemine 100 mg or matching placebo over a 5-day period.
-
Primary Outcome: Change in anxiety-potentiated startle from baseline to the end of the third infusion.
-
Secondary Outcomes: Changes in EEG gamma-band oscillatory activity and Clinician-Administered PTSD Scale (CAPS-5) hyperarousal scores.
-
Conclusion
This compound has demonstrated a favorable safety profile, with a notably lower incidence of psychotomimetic and dissociative effects compared to other NMDA receptor antagonists. However, its efficacy in treating major depressive disorder remains inconclusive, with conflicting results from different clinical trials. The development of lanicemine for depression was terminated by AstraZeneca in 2013.[2] Further research may be needed to identify specific patient populations or clinical contexts where this compound could offer therapeutic benefits.
References
- 1. Population pharmacokinetic analysis of lanicemine (AZD6765), an NMDA channel blocker, in healthy subjects and patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lanicemine - Wikipedia [en.wikipedia.org]
- 3. Adjunctive Lanicemine (AZD6765) in Patients with Major Depressive Disorder and History of Inadequate Response to Antidepressants: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA blocker lanicemine safely reduces depression | MDedge [ma1.mdedge.com]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. researchgate.net [researchgate.net]
- 7. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurophysiological and Clinical Effects of the NMDA Receptor Antagonist Lanicemine (BHV-5500) in PTSD: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Proof-of-Mechanism Study to Test Effects of the NMDA Receptor Antagonist Lanicemine on Behavioral Sensitization in Individuals With Symptoms of PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Pharmacokinetics, metabolism and excretion of [(14)C]-lanicemine (AZD6765), a novel low-trapping N-methyl-d-aspartic acid receptor channel blocker, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. NMDA receptor - Wikipedia [en.wikipedia.org]
A Comparative Analysis of (Rac)-Lanicemine and Other NMDA Receptor Antagonists for Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
The landscape of antidepressant therapeutics is undergoing a significant paradigm shift, with a growing focus on the glutamate (B1630785) system and, specifically, N-methyl-D-aspartate (NMDA) receptor antagonists. This guide provides a comparative analysis of the efficacy of (Rac)-Lanicemine against other notable NMDA receptor antagonists, including ketamine, esketamine, and memantine, in the context of major depressive disorder (MDD), particularly treatment-resistant depression (TRD). This document synthesizes clinical trial data, outlines experimental methodologies, and visualizes key biological pathways and study designs to offer a comprehensive resource for the research and development community.
Quantitative Efficacy Comparison
The following tables summarize the efficacy data from various clinical studies, offering a quantitative comparison of this compound and other NMDA receptor antagonists. The primary endpoints typically involve changes in standardized depression rating scales, such as the Montgomery-Åsberg Depression Rating Scale (MADRS) and the Hamilton Depression Rating Scale (HAM-D).
| Drug | Dosage and Administration | Study Population | Primary Efficacy Endpoint | Key Findings | Citations |
| This compound (AZD6765) | 100 mg intravenous infusion | Treatment-Resistant MDD | Change in MADRS score | Showed rapid but short-lived antidepressant effects. Minimal psychotomimetic or dissociative side effects were observed. | [1][2] |
| Ketamine | 0.5 mg/kg intravenous infusion over 40 minutes | Treatment-Resistant MDD | Change in MADRS or HAM-D score | Demonstrates rapid and robust antidepressant effects, often within hours of a single infusion. However, it is associated with transient psychotomimetic and dissociative side effects. | [3][4][5] |
| Esketamine (nasal spray) | 56-84 mg administered intranasally | Treatment-Resistant MDD | Change in MADRS score | The S-enantiomer of ketamine, it also shows rapid antidepressant effects and has received FDA approval for TRD. Side effects are similar to ketamine but may be less severe. | [3][5][6] |
| Memantine | Oral administration | MDD | Change in depression rating scales | Studies have shown mixed results, with some suggesting potential antidepressant properties, though generally less robust and with a slower onset compared to ketamine and esketamine. | [6][7] |
Experimental Protocols
Understanding the methodologies employed in clinical trials is crucial for interpreting the efficacy data. Below are detailed experimental protocols for key studies involving NMDA receptor antagonists.
Typical Intravenous Infusion Protocol for Ketamine and Lanicemine (B1674462)
A common study design for assessing the rapid antidepressant effects of intravenous NMDA receptor antagonists is a randomized, double-blind, placebo-controlled crossover or parallel-group trial.
1. Participant Selection:
-
Patients diagnosed with MDD, often with a history of treatment resistance to at least two prior antidepressant therapies.
-
A baseline severity score on a depression rating scale (e.g., MADRS ≥ 20).
-
Exclusion criteria typically include a history of psychosis, substance use disorders, and unstable medical conditions.
2. Study Design:
-
Randomization: Participants are randomly assigned to receive either the active drug (e.g., ketamine 0.5 mg/kg or lanicemine 100 mg) or a placebo (e.g., saline). An active placebo like midazolam is sometimes used to mimic some of the subjective effects of the active drug.[3]
-
Blinding: Both the participants and the raters are blinded to the treatment allocation.
-
Infusion: The drug or placebo is administered as a slow intravenous infusion, typically over 40 minutes.[3]
-
Assessments:
-
Baseline: Depression and anxiety symptoms, as well as vital signs, are assessed before the infusion.
-
During and Immediately Post-Infusion: Monitoring of vital signs, and assessment of dissociative and psychotomimetic effects using scales like the Clinician-Administered Dissociative States Scale (CADSS).
-
Post-Infusion Follow-up: Depression symptoms are rated at multiple time points, such as 24 hours, 72 hours, and 7 days post-infusion, to capture the rapid onset and duration of the antidepressant effect.[3]
-
3. Outcome Measures:
-
Primary: The change in a standardized depression rating scale (e.g., MADRS or HAM-D) from baseline to 24 hours post-infusion.
-
Secondary: Response rates (typically defined as a ≥50% reduction in depression score) and remission rates (a score below a certain threshold, e.g., MADRS ≤ 10).
Signaling Pathways and Experimental Workflows
NMDA Receptor Antagonist Signaling Pathway
The antidepressant effects of NMDA receptor antagonists are hypothesized to be mediated by a complex signaling cascade that ultimately leads to enhanced synaptogenesis and neuroplasticity. The diagram below illustrates this proposed mechanism.
Caption: Proposed signaling pathway of NMDA receptor antagonists.
Clinical Trial Workflow
The following diagram outlines a typical workflow for a clinical trial investigating the efficacy of an NMDA receptor antagonist.
Caption: A typical clinical trial workflow for NMDA receptor antagonists.
Discussion and Future Directions
This compound has demonstrated antidepressant effects, albeit with a potentially less robust and shorter-lasting impact compared to ketamine.[1] A significant advantage of lanicemine is its favorable side-effect profile, with minimal psychotomimetic and dissociative effects.[2][8][9] This is attributed to its characteristics as a low-trapping, non-selective NMDA receptor antagonist.[10][11]
In contrast, ketamine and its enantiomer esketamine, while highly effective in producing rapid antidepressant responses, are accompanied by transient but significant side effects that necessitate medical supervision during administration.[3][5] Memantine, an uncompetitive NMDA receptor antagonist, has shown more modest and less consistent antidepressant effects in clinical studies.[6][7]
The differences in the clinical profiles of these agents underscore the complexity of targeting the NMDA receptor. The "fast off-rate" and low-trapping properties of lanicemine may contribute to its improved tolerability.[11] Future research should continue to explore the structure-activity relationships of NMDA receptor antagonists to develop compounds that retain the rapid antidepressant efficacy of ketamine while minimizing undesirable side effects. Furthermore, identifying biomarkers that can predict treatment response to different NMDA receptor modulators will be crucial for personalizing antidepressant therapy.
References
- 1. A Randomized Trial of a Low Trapping Non-Selective N-methyl-D-aspartate (NMDA) Channel Blocker in Major Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and effectiveness of NMDA receptor antagonists for depression: A multidisciplinary review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketamine and other N-methyl-D-aspartate receptor antagonists in the treatment of depression: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and effectiveness of NMDA receptor antagonists for depression: A multidisciplinary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in the study of NMDA receptors in depression pathogenesis and the antidepressant efficacy of their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMDA Receptor Antagonists for Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing the actions of lanicemine and ketamine in depression: key role of the anterior cingulate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. Frontiers | A Proof-of-Mechanism Study to Test Effects of the NMDA Receptor Antagonist Lanicemine on Behavioral Sensitization in Individuals With Symptoms of PTSD [frontiersin.org]
In Vitro Comparison of (Rac)-Lanicemine and Memantine on NMDA Receptor Kinetics: A Guide for Researchers
For Immediate Release
This guide provides a detailed in vitro comparison of the receptor kinetics of (Rac)-Lanicemine and memantine (B1676192), two uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists. The data presented herein has been compiled from a comprehensive review of published experimental findings, offering researchers, scientists, and drug development professionals a concise and objective resource to inform their work.
Quantitative Comparison of Receptor Kinetics
The following table summarizes the key in vitro kinetic parameters for this compound and memantine at the NMDA receptor. These values, derived from radioligand binding assays and whole-cell patch-clamp electrophysiology studies, provide a quantitative basis for comparing the binding affinity and channel blocking dynamics of these two compounds.
| Parameter | This compound | Memantine | Experimental Context |
| Binding Affinity (Ki) | 0.56–2.1 µM[1] | 0.54 ± 0.23 µM | [3H]MK-801 binding in human frontal cortex membranes |
| 10.67 µM[2] | 3-10 µM[3] | [3H]MK-801 binding in human postmortem hippocampus | |
| Half-maximal Inhibitory Concentration (IC50) | 6.4 µM[1] | 0.80 ± 0.12 µM (at 300 µM NMDA) | Whole-cell patch-clamp on cultured rat hippocampal neurons |
| 1.01 ± 0.08 µM (at 100 µM NMDA)[4] | |||
| 0.92 ± 0.13 µM (at 30 µM NMDA)[4] | |||
| 1.31 ± 0.09 µM (at 10 µM NMDA)[4] | |||
| 2.92 ± 0.05 µM | Whole-cell patch-clamp on cultured superior collicular and hippocampal neurons (100 µM NMDA) | ||
| 1.04 ± 0.26 µM | Whole-cell patch-clamp on freshly dissociated rat hippocampal neurons | ||
| On-rate Constant (kon) | Not explicitly reported | 8.60 ± 0.17 x 104 M-1s-1 (at 100 µM NMDA)[4] | Whole-cell patch-clamp on cultured rat hippocampal neurons |
| 0.32 ± 0.11 x 106 M-1s-1 | Whole-cell patch-clamp on human GluN1/GluN2A receptors | ||
| Off-rate Constant (koff) | Not explicitly reported; described as "low-trapping" implying a fast off-rate | 0.19 ± 0.01 s-1 (at 100 µM NMDA)[4] | Whole-cell patch-clamp on cultured rat hippocampal neurons |
| 0.53 ± 0.10 s-1 | Whole-cell patch-clamp on human GluN1/GluN2A receptors |
Experimental Protocols
Radioligand Binding Assay for Ki Determination
The binding affinity (Ki) of this compound and memantine for the NMDA receptor is typically determined using a competitive radioligand binding assay with [3H]MK-801, a high-affinity channel blocker.
1. Membrane Preparation:
-
Rodent or human brain tissue (e.g., frontal cortex, hippocampus) is homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous ligands.
-
The final pellet is resuspended in an appropriate assay buffer.
2. Binding Assay:
-
A constant concentration of [3H]MK-801 is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled competitor drug (this compound or memantine) are added to the incubation mixture.
-
The mixture is incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
To determine non-specific binding, a high concentration of a known NMDA receptor channel blocker (e.g., unlabeled MK-801) is used in a parallel set of tubes.
3. Separation and Detection:
-
The membrane-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the competitor drug that inhibits 50% of the specific binding of [3H]MK-801 (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for IC50, kon, and koff Determination
The inhibitory potency (IC50) and the on- and off-rate constants (kon and koff) of this compound and memantine are determined by measuring their effects on NMDA-evoked currents in cultured neurons or heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells) expressing NMDA receptors.
1. Cell Preparation:
-
Primary neurons (e.g., from the hippocampus or cortex) are cultured on coverslips. Alternatively, a cell line is transfected with cDNAs encoding specific NMDA receptor subunits (e.g., GluN1 and GluN2A).
2. Electrophysiological Recording:
-
A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane (giga-seal).
-
The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and recording of the total current flowing across the cell membrane.
-
The cell is voltage-clamped at a negative holding potential (e.g., -60 mV or -70 mV) to remove the Mg2+ block of the NMDA receptor channel.
3. Drug Application and Data Acquisition:
-
NMDA receptor-mediated currents are evoked by the rapid application of a solution containing NMDA and a co-agonist (e.g., glycine (B1666218) or D-serine).
-
To determine the IC50, increasing concentrations of the antagonist (this compound or memantine) are co-applied with the agonist, and the reduction in the steady-state current is measured.
-
To determine the on-rate (kon), the antagonist is applied during a sustained agonist application, and the rate of current decay is measured. The observed rate constant (kobs) is plotted against the antagonist concentration, and kon is derived from the slope of this relationship.
-
To determine the off-rate (koff), the antagonist is washed out in the continued presence of the agonist, and the rate of current recovery is measured.
Visualizations
NMDA Receptor Signaling Pathway
Caption: NMDA receptor signaling and points of antagonism.
Experimental Workflow for Kinetic Comparison
Caption: Workflow for in vitro kinetic comparison.
References
A Head-to-Head Comparison of (Rac)-Lanicemine and Esketamine in Rodent Models: A Synthesized Analysis
For Immediate Release
This guide provides a comparative overview of (Rac)-Lanicemine and esketamine, two N-methyl-D-aspartate (NMDA) receptor antagonists investigated for their antidepressant effects. As no direct head-to-head studies in rodent models are currently available in published literature, this report synthesizes data from separate preclinical studies to offer an objective comparison for researchers, scientists, and drug development professionals. The analysis focuses on the performance of each compound in established rodent models of antidepressant efficacy, their proposed mechanisms of action, and their pharmacokinetic profiles.
Executive Summary
Both this compound and esketamine are NMDA receptor antagonists that have shown antidepressant-like effects in preclinical studies. Esketamine, the S-enantiomer of ketamine, has demonstrated robust effects in behavioral models such as the Forced Swim Test (FST) and Tail Suspension Test (TST), with its mechanism linked to the activation of the mTOR signaling pathway. This compound, a low-trapping NMDA channel blocker, has also shown antidepressant-like activity. However, publicly available data on its efficacy as a monotherapy in rodent behavioral despair models is limited. This guide collates the available quantitative data to facilitate a comparative assessment.
Comparative Efficacy in Rodent Models
The antidepressant-like effects of novel compounds are frequently assessed in rodents using the Forced Swim Test (FST) and Tail Suspension Test (TST), where a reduction in immobility time is indicative of efficacy.
Table 1: Antidepressant-Like Effects in Rodent Behavioral Models
| Compound | Test | Animal Model | Dose (Route) | % Reduction in Immobility Time (vs. Control) | Source |
| This compound | TST | Mice | 10 mg/kg (i.p.) | ~25% (in combination with Hyperforin) | [1] |
| Esketamine | FST | SNI-induced Depressed Mice | 10 mg/kg (i.p.) | Significant reduction (exact % not stated) | [2] |
| Esketamine | TST | SNI-induced Depressed Mice | 10 mg/kg (i.p.) | Significant reduction (exact % not stated) | [2] |
Note: Data for this compound is from a study where it was co-administered with hyperforin (B191548), which may confound the results. Data for esketamine is from a study in a specific disease model (Spared Nerve Injury).
Mechanism of Action: A Tale of Two NMDA Receptor Antagonists
While both compounds target the NMDA receptor, their precise mechanisms of action and downstream signaling effects may differ.
This compound is characterized as a low-trapping NMDA channel blocker.[3] This property may lead to a preferential blockade of NMDA receptors on highly active neurons, such as cortical interneurons. This selective action is thought to increase spontaneous high-frequency gamma-band EEG, a potential biomarker of target engagement.[4]
Esketamine , a more potent NMDA receptor antagonist than its R-enantiomer, is believed to exert its antidepressant effects through a cascade of signaling events.[5] By blocking NMDA receptors on GABAergic interneurons, esketamine disinhibits pyramidal neurons, leading to a surge in glutamate (B1630785) release. This glutamate surge activates AMPA receptors, which in turn stimulates the mTORC1 (mammalian target of rapamycin (B549165) complex 1) signaling pathway .[5][6] Activation of mTORC1 is crucial for synaptogenesis and the production of brain-derived neurotrophic factor (BDNF), both of which are thought to underlie the rapid and sustained antidepressant effects.[5][6]
Figure 1. Proposed signaling pathways for esketamine and this compound.
Pharmacokinetic Profiles in Rodents
A direct comparison of pharmacokinetic parameters for this compound and esketamine in rodents is challenging due to limited published data for lanicemine. The following table summarizes available information.
Table 2: Pharmacokinetic Parameters
| Parameter | This compound (in Humans) | Esketamine (in Rodents) | Source |
| Route of Administration | Intravenous | Intraperitoneal, Intranasal | [2][7] |
| Tmax (Time to Peak Concentration) | Not specified | ~5 minutes (i.p.) | [2] |
| Half-life (t1/2) | ~10.4 - 16 hours | Not specified | [7][8] |
| Clearance | Low (~8.1 - 9.43 L/h) | Not specified | [7][8] |
Note: Pharmacokinetic data for this compound is derived from human studies and may not be directly comparable to rodent data for esketamine.
Experimental Protocols
Tail Suspension Test (TST)
The TST is a widely used model to screen for antidepressant-like activity in mice.[9]
-
Apparatus: A suspension bar is placed at a height that prevents the mouse from escaping or touching any surfaces.
-
Procedure: Mice are individually suspended by their tails using adhesive tape, approximately 1-2 cm from the tip. The duration of the test is typically 6 minutes.
-
Scoring: The total time the mouse remains immobile during the test period is recorded. Immobility is defined as the absence of any movement, with the mouse hanging passively. A reduction in immobility time is indicative of an antidepressant-like effect.[9]
Figure 2. General experimental workflow for antidepressant screening in rodents.
Forced Swim Test (FST)
The FST is another common behavioral despair model used to assess antidepressant efficacy.[10]
-
Apparatus: A transparent cylindrical container is filled with water to a depth where the mouse cannot touch the bottom or escape. Water temperature is maintained at approximately 23-25°C.
-
Procedure: Mice are individually placed in the water-filled cylinder for a 6-minute session.[10]
-
Scoring: The last 4 minutes of the session are typically analyzed for immobility time. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water. A decrease in immobility time suggests an antidepressant-like effect.[11]
Conclusion
Based on the synthesized data from separate preclinical studies, both this compound and esketamine show promise as rapid-acting antidepressants by targeting the NMDA receptor. Esketamine appears to have a more extensively characterized mechanism of action in rodent models, with a clear link to the mTOR signaling pathway and synaptogenesis. While this compound has demonstrated antidepressant-like signals, a more comprehensive evaluation of its efficacy as a monotherapy in standard rodent behavioral models and a deeper investigation into its downstream signaling pathways are needed for a more complete comparison. This guide highlights the current state of knowledge and underscores the need for direct head-to-head preclinical studies to fully elucidate the comparative pharmacology of these two compounds.
References
- 1. Combined hyperforin and lanicemine treatment instead of ketamine or imipramine restores behavioral deficits induced by chronic restraint stress and dietary zinc restriction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of esketamine on depression-like behavior and dendritic spine plasticity in the prefrontal cortex neurons of spared nerve injury-induced depressed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lanicemine - Wikipedia [en.wikipedia.org]
- 4. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Esketamine: new hope for the treatment of treatment-resistant depression? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Esketamine for treatment‑resistant depression: A review of clinical evidence (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, metabolism and excretion of [(14)C]-lanicemine (AZD6765), a novel low-trapping N-methyl-d-aspartic acid receptor channel blocker, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of multiple intravenous doses of lanicemine (AZD6765) on the pharmacokinetics of midazolam in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Window of (Rac)-Lanicemine and Other Glutamate Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glutamate (B1630785) system, particularly the N-methyl-D-aspartate (NMDA) receptor, has become a primary target for the development of rapid-acting antidepressants. The prototype, ketamine, has demonstrated robust and swift efficacy in treatment-resistant depression. However, its clinical utility is hampered by a narrow therapeutic window, characterized by dose-limiting psychotomimetic and dissociative side effects. This has spurred the development of new glutamate modulators with the aim of retaining the rapid antidepressant effects while improving the safety and tolerability profile. Among these is (Rac)-Lanicemine (also known as AZD6765), a low-trapping NMDA receptor antagonist. This guide provides an objective comparison of the therapeutic window of this compound against other glutamate modulators, supported by available preclinical and clinical data.
Comparative Analysis of Therapeutic Windows
The therapeutic window of a drug is a critical measure of its safety and utility, representing the range between the minimal effective dose and the dose at which adverse or toxic effects occur. A wider therapeutic window is highly desirable in drug development.
Preclinical Data Summary
Preclinical models are instrumental in the early assessment of the therapeutic window. Efficacy is often evaluated using behavioral tests of antidepressant-like activity, such as the Forced Swim Test (FST), while adverse effects can be inferred from behaviors like hyperlocomotion, which is considered a proxy for psychotomimetic effects in rodents. The therapeutic index (TI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), provides a quantitative measure of the therapeutic window.
| Compound | Class | Efficacy Model | Effective Dose Range (rodents) | Adverse Effect Model | TD50 / Dose Range for Adverse Effects (rodents) | Therapeutic Index (TD50/ED50) |
| This compound | NMDA Receptor Antagonist (low-trapping) | FST, TST, NSF | 3-10 mg/kg (i.p.) | Hyperlocomotion | Not tightly coupled with hyperlocomotion at effective doses | Data not available, but suggested to be wider than ketamine |
| Ketamine | NMDA Receptor Antagonist (non-selective) | FST, TST | 1-10 mg/kg (i.p.) | Hyperlocomotion, Prepulse Inhibition | 10-30 mg/kg (i.p.) | ~3-10 |
| MK-801 (Dizocilpine) | NMDA Receptor Antagonist (non-competitive) | FST | 0.05-0.2 mg/kg (i.p.) | Hyperlocomotion, Ataxia | 0.3-1 mg/kg (i.p.) | ~6-20 |
| Memantine | NMDA Receptor Antagonist (low-affinity) | Cognitive Models | 0.1-10 mg/kg (i.p.) | Motor Impairment | >20 mg/kg (i.p.) | >2 |
| AMPA Modulators (e.g., CX-516) | AMPA Receptor Positive Allosteric Modulator | Cognitive Models | 1-10 mg/kg (i.p.) | Seizures (at high doses) | High doses required for toxicity | Generally considered wide |
| mGluR Modulators (e.g., mGluR5 NAMs) | Metabotropic Glutamate Receptor Modulators | Anxiety Models | 1-10 mg/kg (p.o.) | Motor Impairment (at high doses) | Generally well-tolerated at effective doses | Generally considered wide |
Note: Data is compiled from various preclinical studies and may vary based on the specific experimental conditions. i.p. = intraperitoneal; p.o. = per os (by mouth); FST = Forced Swim Test; TST = Tail Suspension Test; NSF = Novelty Suppressed Feeding; NAM = Negative Allosteric Modulator.
Clinical Data Summary
Clinical trials in humans provide the most relevant data for comparing therapeutic windows. Efficacy in depression is commonly measured by the change in scores on the Montgomery-Åsberg Depression Rating Scale (MADRS), while dissociative and psychotomimetic effects are assessed using scales such as the Clinician-Administered Dissociative States Scale (CADSS).
| Compound | Class | Therapeutic Dose (Human) | Efficacy Measure (Change in MADRS) | Adverse Effect Measure (CADSS Score) | Key Findings |
| This compound | NMDA Receptor Antagonist (low-trapping) | 50-150 mg (i.v. infusion) | Significant improvement in some studies, but failed to meet primary endpoints in a larger trial.[1][2][3] | Did not produce significant dissociative symptoms compared to placebo.[1] | Favorable safety profile with minimal psychotomimetic effects, but inconsistent efficacy.[2][3] |
| Ketamine | NMDA Receptor Antagonist (non-selective) | 0.5 mg/kg (i.v. infusion) | Rapid and robust reduction in MADRS scores. | Significantly increased CADSS scores, indicating dissociative effects.[4] | Potent and rapid antidepressant, but with significant acute psychiatric side effects.[5] |
| Memantine | NMDA Receptor Antagonist (low-affinity) | 10-20 mg/day (oral) | Not consistently effective as a primary antidepressant.[6] | Generally well-tolerated with mild side effects (e.g., dizziness, headache). | Used for Alzheimer's disease; lacks the rapid antidepressant and psychotomimetic effects of ketamine.[6] |
Experimental Protocols
Preclinical Efficacy Assessment: The Forced Swim Test (FST)
The Forced Swim Test is a widely used preclinical assay to screen for antidepressant-like activity in rodents.
Objective: To assess the effect of a compound on behavioral despair, a state that can be reversed by antidepressant drugs.
Apparatus:
-
A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter).
-
Water maintained at a temperature of 23-25°C.
-
A video camera for recording the sessions.
Procedure:
-
Habituation (Day 1): Rodents (mice or rats) are individually placed in the cylinder filled with water (to a depth where they cannot touch the bottom) for a 15-minute session. This pre-exposure sensitizes the animals to the immobility-inducing effects of the test.
-
Drug Administration: The test compound or vehicle is administered at a specified time before the test session on Day 2 (e.g., 30-60 minutes for i.p. injection).
-
Test Session (Day 2): The animals are placed back into the water-filled cylinder for a 5-6 minute session, which is video-recorded.
-
Behavioral Scoring: An observer, blind to the treatment groups, scores the duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water).
-
Data Analysis: A reduction in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Clinical Adverse Effect Assessment: The Clinician-Administered Dissociative States Scale (CADSS)
The CADSS is a structured interview used to measure the severity of current dissociative symptoms.
Objective: To quantify the acute dissociative effects of a drug, such as those induced by ketamine.
Structure:
-
The scale consists of 23 items that are rated by a trained clinician based on the patient's self-report.
-
Each item is scored on a 5-point Likert scale from 0 (not at all) to 4 (extreme).
-
The total score ranges from 0 to 92.
Domains Assessed:
-
Changes in sensory perception (e.g., body, sound, color).
-
Distortions in the perception of time and space.
-
Feelings of unreality or detachment from oneself (depersonalization) or the environment (derealization).
-
Impairment of memory.
Procedure:
-
A trained clinician administers the scale to the patient at baseline and at specific time points after drug infusion (e.g., 40 minutes, 2 hours, 4 hours).
-
The clinician asks the questions as written and rates the patient's responses.
-
The scores are summed to provide a total CADSS score.
-
Data Analysis: An increase in the total CADSS score from baseline indicates the induction of dissociative symptoms.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: NMDA receptor antagonist proposed mechanism of antidepressant action.
Caption: Experimental workflow for assessing the therapeutic window.
Caption: Comparison of Lanicemine and Ketamine profiles.
Conclusion
This compound represents a significant effort to engineer the antidepressant properties of NMDA receptor antagonism while mitigating the adverse effects that limit the utility of ketamine. Preclinical and clinical data consistently demonstrate that lanicemine has a wider therapeutic window than ketamine, with a notable separation between its antidepressant-like effects and the induction of psychotomimetic or dissociative symptoms.[1] This improved safety profile is attributed to its distinct pharmacology as a low-trapping NMDA receptor antagonist.
However, the clinical development of lanicemine was halted as it failed to meet primary efficacy endpoints in a large-scale trial, suggesting that the very mechanism that confers its safety might also attenuate its antidepressant potency.[3] Nevertheless, the study of lanicemine provides a valuable lesson in the structure-activity relationship of NMDA receptor modulators. It underscores the ongoing challenge in glutamate-based antidepressant drug development: to precisely modulate the NMDA receptor to achieve a rapid and sustained antidepressant response without inducing the undesirable psychiatric side effects that have historically constrained this class of compounds. Future research may focus on other glutamate receptor subtypes, such as AMPA and mGluR modulators, which also show promise for wider therapeutic windows.
References
- 1. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanicemine - Wikipedia [en.wikipedia.org]
- 3. Adjunctive Lanicemine (AZD6765) in Patients with Major Depressive Disorder and History of Inadequate Response to Antidepressants: A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rodent ketamine depression-related research: finding patterns in a literature of variability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the side effect profiles of Lanicemine and ketamine
For Researchers, Scientists, and Drug Development Professionals
Ketamine, a rapid-acting antidepressant, has shown remarkable efficacy in treatment-resistant depression. However, its clinical utility is hampered by a side effect profile that includes dissociative and psychotomimetic symptoms. This has spurred the development of new N-methyl-D-aspartate (NMDA) receptor modulators with the goal of retaining the antidepressant effects while minimizing adverse reactions. One such molecule is lanicemine (B1674462) (AZD6765), a low-trapping NMDA receptor antagonist. This guide provides a comparative analysis of the side effect profiles of lanicemine and ketamine, supported by experimental data.
Quantitative Comparison of Side Effect Profiles
Clinical studies have demonstrated a significant difference in the side effect profiles of lanicemine and ketamine, particularly concerning dissociative and psychotomimetic effects.
| Side Effect Category | Lanicemine | Ketamine | Placebo | Data Source |
| Dissociative Symptoms (CADSS Total Score Change from Baseline) | No significant increase | Significant increase (p<0.01 at 1h) | No significant change | [1] |
| Adverse Events Potentially Related to Dissociation | 7% (75 mg), 11% (150 mg) | 24% | - | Sanacora et al. (2014) |
| Visual Hallucinations | 5% (150 mg) | 0% | - | Sanacora et al. (2014) |
| Increases in Supine Systolic Blood Pressure (≥20 mm Hg) | 37% (100 mg), 55% (150 mg) | - | 26% | [1] |
Note: CADSS = Clinician-Administered Dissociative States Scale. Data from different studies may not be directly comparable due to variations in study design and patient populations.
Experimental Protocols
The following are representative experimental protocols used in clinical trials to assess the side effects of lanicemine and ketamine.
Study 1: Assessment of Dissociative and Psychotomimetic Effects
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study in healthy volunteers.[1]
-
Participants: Healthy adult volunteers.
-
Interventions:
-
Methodology for Side Effect Assessment:
-
Dissociative Effects: The Clinician-Administered Dissociative States Scale (CADSS) was used to measure dissociative symptoms. Scores were recorded at baseline and at multiple time points during and after the infusion.[1]
-
Psychotomimetic Effects: Adverse events, including visual hallucinations, were recorded throughout the study.
-
Physiological Monitoring: Blood pressure and other vital signs were monitored.
-
Study 2: Efficacy and Safety in Major Depressive Disorder
-
Study Design: A phase IIb, randomized, parallel-arm, double-blind, placebo-controlled study.
-
Participants: Patients aged 18-70 years with a diagnosis of single episode or recurrent Major Depressive Disorder (MDD) and a history of inadequate response to at least one antidepressant. Patients were required to be on a stable dose of an allowed antidepressant for at least four weeks prior to screening.
-
Interventions:
-
Adjunctive Lanicemine: 15 intravenous infusions of 50 mg or 100 mg over a 12-week period.
-
Adjunctive Placebo: 15 intravenous infusions of saline over a 12-week period.
-
-
Methodology for Side Effect Assessment:
-
General Tolerability: Adverse events were systematically recorded at each study visit.
-
Dissociative Symptoms: The CADSS was used to assess dissociative symptoms.
-
Depressive Symptoms: The Montgomery-Åsberg Depression Rating Scale (MADRS) was used as the primary efficacy endpoint.
-
Mandatory Visualizations
Signaling Pathway
Caption: NMDA Receptor Signaling Pathway and Antagonist Action.
Experimental Workflow
Caption: Clinical Trial Workflow for Psychoactive Drug Assessment.
Discussion
The available data strongly suggest that lanicemine has a more favorable side effect profile than ketamine, particularly concerning dissociative and psychotomimetic effects. While ketamine's rapid antidepressant action is a significant advantage, its adverse psychological effects pose a major challenge to its widespread clinical use. Lanicemine was developed as a "low-trapping" NMDA receptor antagonist, which may account for its reduced propensity to cause dissociative symptoms. The mechanism of "trapping" refers to the antagonist's ability to remain bound within the ion channel even after the agonist has dissociated.
However, it is important to note that the development of lanicemine for depression was ultimately discontinued. While it showed a better side effect profile, it failed to meet primary efficacy endpoints in later-phase clinical trials. This highlights the ongoing challenge in dissociating the antidepressant effects of NMDA receptor antagonists from their characteristic side effects.
Future research in this area will likely focus on developing novel glutamatergic modulators that can achieve a rapid and sustained antidepressant response with a side effect profile that is acceptable for long-term clinical use. Understanding the precise molecular interactions that differentiate the clinical profiles of compounds like ketamine and lanicemine will be crucial for the rational design of next-generation antidepressants.
References
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (Rac)-Lanicemine
For researchers, scientists, and drug development professionals, the responsible management of investigational compounds is paramount to ensuring laboratory safety and environmental stewardship. (Rac)-Lanicemine, an NMDA receptor antagonist developed for major depressive disorder, requires meticulous disposal procedures due to its chemical properties and potential hazards. Although not classified as a DEA-controlled substance, it must be treated as hazardous chemical waste.
This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring compliance with safety protocols and regulatory requirements.
Hazard and Safety Overview
Key Hazard Information:
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral | Harmful if swallowed. | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Collect spillage. |
| General Handling | Hazardous chemical. | Do not ingest, inhale, get in eyes, on skin, or on clothing.[1] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to utilize an approved hazardous waste disposal service. Under no circumstances should this material be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Solid Waste: Collect all unused this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any lab materials (e.g., pipette tips, vials) that have come into direct contact with the compound.
-
Liquid Waste: Solutions containing this compound must also be treated as hazardous waste.
-
Place these materials into a dedicated, clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
2. Container Selection and Labeling:
-
Use only approved, chemically resistant containers for waste collection. These are typically provided by your institution's Environmental Health and Safety (EHS) department.
-
Affix a "Hazardous Waste" label to the container as soon as the first item of waste is added.
-
The label must be completed with the following information:
-
Full Chemical Name: "this compound"
-
Associated Hazards: "Acutely Toxic," "Aquatic Hazard"
-
Principal Investigator (PI) Name and Contact Information
-
Laboratory Location (Building and Room Number)
-
Accumulation Start Date
-
3. Storage and Accumulation:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Ensure the container is kept securely sealed when not in use to prevent spills or volatilization.
4. Arranging for Disposal:
-
Consult your institution's EHS department for specific guidelines on hazardous waste pickup and disposal schedules.
-
Complete a chemical waste disposal request form as required by your institution.
-
EHS personnel will then collect the waste for transport to a licensed hazardous waste management facility, where it will typically be disposed of via incineration.
5. Documentation:
-
Maintain meticulous records of the disposal process, including the date of disposal and the quantity of material discarded.
-
Retain any documentation provided by the EHS department or the waste disposal vendor, such as a certificate of destruction, for a minimum of three years.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
